2-Hydroxycyclohexanecarboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-hydroxycyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c8-6-4-2-1-3-5(6)7(9)10/h5-6,8H,1-4H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNKAANHOVFZAMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10901231 | |
| Record name | NoName_319 | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
609-69-8, 17502-32-8, 28131-61-5 | |
| Record name | 2-Hydroxycyclohexanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=609-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | NSC125569 | |
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| Record name | NSC115776 | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Hydroxy-cyclohexanecarboxylic acid | |
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| Record name | rac-(1R,2R)-2-hydroxycyclohexane-1-carboxylic acid | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Conformational Landscape of cis-2-hydroxycyclohexanecarboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical analysis of the conformational preferences of cis-2-hydroxycyclohexanecarboxylic acid. The interplay of steric hindrance, torsional strain, and intramolecular hydrogen bonding dictates the three-dimensional structure of this molecule, which is critical for its chemical reactivity and biological interactions. Understanding its conformational equilibrium is paramount for applications in medicinal chemistry and materials science.
Introduction to Conformational Analysis of Substituted Cyclohexanes
The cyclohexane (B81311) ring predominantly adopts a chair conformation, which minimizes both angle and torsional strain, making it the most stable arrangement.[1] In a substituted cyclohexane, substituents can occupy either axial or equatorial positions. Axial bonds are parallel to the principal C3 axis of the ring, while equatorial bonds point away from the periphery of the ring.
A critical concept in conformational analysis is the "A-value," which quantifies the steric preference of a substituent for the equatorial position. The A-value represents the difference in Gibbs free energy (ΔG) between the conformer with the substituent in the axial position and the one with it in the equatorial position.[2] A larger A-value indicates a stronger preference for the equatorial position to avoid destabilizing 1,3-diaxial interactions.[3]
Conformational Equilibria of cis-2-hydroxycyclohexanecarboxylic acid
For a cis-1,2-disubstituted cyclohexane, one substituent must be in an axial (a) position and the other in an equatorial (e) position.[4] Through a process known as a ring flip, the axial substituent becomes equatorial and the equatorial substituent becomes axial. For cis-2-hydroxycyclohexanecarboxylic acid, this results in two primary chair conformers in equilibrium.
A third, crucial conformation is one that is stabilized by an intramolecular hydrogen bond between the hydroxyl and carboxylic acid groups. This non-covalent interaction can significantly influence the conformational landscape.[5]
The three key conformations to consider are:
-
Conformer A: Axial hydroxyl group and equatorial carboxylic acid group (a-OH, e-COOH).
-
Conformer B: Equatorial hydroxyl group and axial carboxylic acid group (e-OH, a-COOH).
-
Conformer C: A conformation, likely derived from A or B, that is stabilized by an intramolecular hydrogen bond.
The following diagram illustrates the equilibrium between the two primary chair conformers.
Analysis of Conformational Stability
The relative stability of these conformers is determined by a combination of steric effects and the presence of hydrogen bonding.
Steric Considerations (A-Values)
Based on established A-values, we can predict the sterically preferred conformation.
| Substituent | A-Value (kcal/mol) | Reference |
| -OH (hydroxyl) | 0.6 - 0.9 | [6] |
| -COOH (carboxylic acid) | 1.2 | [6] |
The A-value for the carboxylic acid group (1.2 kcal/mol) is higher than that for the hydroxyl group (0.6-0.9 kcal/mol).[6] This indicates that the carboxylic acid group has a stronger preference for the equatorial position to minimize steric strain. Therefore, based solely on steric considerations, Conformer A (a-OH, e-COOH) would be predicted to be more stable than Conformer B.
Intramolecular Hydrogen Bonding
The presence of both a hydrogen bond donor (-OH) and an acceptor (-C=O or -OH of the carboxylic acid) in a 1,2-cis configuration allows for the formation of an intramolecular hydrogen bond. This is most feasible when the hydroxyl group is axial and the carboxylic acid is equatorial (Conformer A). The formation of this hydrogen bond can provide significant stabilization, often overriding steric preferences.[7]
The logical pathway for determining the most stable conformer is outlined below.
It is therefore hypothesized that the conformer with an axial hydroxyl group and an equatorial carboxylic acid group, stabilized by an intramolecular hydrogen bond, is the most stable conformation of cis-2-hydroxycyclohexanecarboxylic acid.
Experimental Protocols for Conformational Analysis
The determination of the conformational equilibrium of cis-2-hydroxycyclohexanecarboxylic acid can be achieved through a combination of spectroscopic and computational methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the conformation of cyclohexane derivatives.[3] The key parameters are the chemical shifts and, more importantly, the proton-proton coupling constants (³JHH).
Experimental Protocol:
-
Sample Preparation: Dissolve a sample of cis-2-hydroxycyclohexanecarboxylic acid in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire a high-resolution ¹H NMR spectrum.
-
Analysis of Coupling Constants: The magnitude of the vicinal coupling constant (³J) between the protons on C1 and C2 is dependent on the dihedral angle between them, as described by the Karplus equation.
-
A large coupling constant (typically 8-13 Hz) indicates a dihedral angle of ~180°, which is characteristic of an axial-axial relationship between the two protons.
-
A small coupling constant (typically 1-5 Hz) indicates a dihedral angle of ~60°, which is characteristic of an axial-equatorial or equatorial-equatorial relationship.
-
Expected Coupling Constants for Different Conformations:
| Conformer | H1 Position | H2 Position | H1-H2 Relationship | Expected ³J(H1,H2) (Hz) |
| A (a-OH, e-COOH) | Axial | Equatorial | Axial-Equatorial | 1 - 5 |
| B (e-OH, a-COOH) | Equatorial | Axial | Equatorial-Axial | 1 - 5 |
Since both likely conformers would exhibit a small coupling constant between the protons on C1 and C2, analysis of other couplings, such as those to the adjacent methylene (B1212753) protons, and the use of 2D NMR techniques like NOESY, may be necessary for a definitive assignment.
Infrared (IR) Spectroscopy
IR spectroscopy can be used to detect the presence of intramolecular hydrogen bonding.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of cis-2-hydroxycyclohexanecarboxylic acid in a non-polar solvent (e.g., CCl₄).
-
Data Acquisition: Obtain the IR spectrum of the solution.
-
Analysis: Look for a sharp, concentration-independent absorption band in the O-H stretching region (typically 3200-3500 cm⁻¹) which is indicative of an intramolecular hydrogen bond. A broad, concentration-dependent band in the same region would suggest intermolecular hydrogen bonding.
Computational Chemistry
Density Functional Theory (DFT) calculations can provide theoretical insights into the relative energies of the different conformers.[8][9]
Computational Protocol:
-
Structure Generation: Build the 3D structures of the possible chair conformers of cis-2-hydroxycyclohexanecarboxylic acid.
-
Geometry Optimization: Perform geometry optimization for each conformer using a suitable level of theory (e.g., B3LYP/6-31G*).
-
Energy Calculation: Calculate the single-point energies of the optimized structures to determine their relative stabilities.
-
Frequency Calculation: Perform frequency calculations to confirm that the optimized structures are true minima and to obtain theoretical vibrational frequencies for comparison with experimental IR data.
The general workflow for a combined experimental and computational analysis is depicted below.
Conclusion
The conformational analysis of cis-2-hydroxycyclohexanecarboxylic acid is a nuanced problem where steric effects and intramolecular hydrogen bonding are competing factors. While A-values suggest a preference for the conformer with an equatorial carboxylic acid group, the stabilization afforded by an intramolecular hydrogen bond is likely to make the diaxial-like arrangement (axial -OH, equatorial -COOH) the dominant species in the conformational equilibrium. A combination of NMR and IR spectroscopy, supported by DFT calculations, provides a robust framework for the complete characterization of the conformational landscape of this important molecule. This understanding is crucial for predicting its reactivity and for the rational design of molecules with specific three-dimensional structures in the context of drug development and materials science.
References
- 1. scbt.com [scbt.com]
- 2. A value (organic chemistry) - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 2-Hydroxy-cyclohexanecarboxylic acid ethyl ester, cis - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. Special Issue: Intramolecular Hydrogen Bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 7. quora.com [quora.com]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. DFT-Based Insights into Carboxylic Acid Acidity: Correlating pKa with Free Energy and Vibrational Signatures [jchemlett.com]
Theoretical DFT Studies on the Stability of 2-Hydroxycyclohexanecarboxylic Acid: A Methodological Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxycyclohexanecarboxylic acid is a molecule of interest in organic synthesis and medicinal chemistry, possessing multiple stereoisomers and conformational possibilities that dictate its reactivity and biological activity. Understanding the relative stability of these different forms is crucial for predicting its behavior in various environments. Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the stereo-electronic properties and stability of organic molecules.[1][2] This technical guide outlines a comprehensive approach to studying the stability of this compound isomers and conformers using DFT, based on established computational protocols for similar cyclic and carboxylic acid-containing systems.
The stability of this compound is primarily governed by the interplay of steric effects arising from the substituted cyclohexane (B81311) ring and intramolecular interactions, particularly hydrogen bonding between the hydroxyl and carboxylic acid groups.[3][4][5] The orientation of the hydroxyl and carboxyl substituents (axial vs. equatorial) on the cyclohexane ring leads to different conformers with varying energies. DFT calculations allow for a precise quantification of these energy differences, providing insights into the predominant structures at equilibrium.
Core Concepts in the Stability Analysis
The conformational analysis of this compound involves the investigation of various stereoisomers and their corresponding low-energy conformers. The key factors influencing stability are:
-
Stereoisomerism: The molecule has two chiral centers, leading to four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R).
-
Conformational Isomerism: For each stereoisomer, the cyclohexane ring can adopt a chair conformation, with the hydroxyl and carboxyl groups in either axial (ax) or equatorial (eq) positions. This gives rise to multiple conformers, such as diequatorial, diaxial, and axial-equatorial arrangements.
-
Intramolecular Hydrogen Bonding: The proximity of the hydroxyl and carboxylic acid groups allows for the formation of intramolecular hydrogen bonds, which can significantly stabilize certain conformations.[3][6][7] DFT is particularly effective at describing these non-covalent interactions.[3]
Below is a diagram illustrating the relationship between the key isomers of this compound.
Experimental Protocols: A DFT-Based Approach
A robust theoretical study of this compound stability would involve a multi-step computational workflow. The following protocols are recommended based on successful DFT studies of related organic molecules.[1][8]
Initial Structure Generation and Conformational Search
-
Stereoisomer Generation: The initial 3D structures of all four stereoisomers—(1R,2R), (1S,2S), (1R,2S), and (1S,2R)—would be generated.
-
Conformational Search: For each stereoisomer, a systematic conformational search would be performed to identify all possible low-energy chair and boat conformers. This can be achieved using molecular mechanics force fields (e.g., MMFF94) as a preliminary, computationally inexpensive step.
Geometry Optimization and Frequency Calculations
-
DFT Method Selection: The geometries of the identified conformers would be optimized using DFT. A common and effective approach is to use a hybrid functional, such as B3LYP, in conjunction with a Pople-style basis set like 6-311++G(d,p).[1][9] The inclusion of diffuse functions (++) is important for accurately describing hydrogen bonding.
-
Solvent Effects: To simulate a more realistic environment, solvent effects can be incorporated using a polarizable continuum model (PCM).[6][8] This is crucial as solvation can significantly influence conformational equilibria.
-
Vibrational Frequency Analysis: Following optimization, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.[9] These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections necessary for accurate energy comparisons.
The logical workflow for these calculations is depicted below.
Advanced Energy Refinement and Analysis
-
Single-Point Energy Calculations: For higher accuracy, single-point energy calculations can be performed on the optimized geometries using a more sophisticated level of theory or a larger basis set.
-
Thermodynamic Analysis: The relative stabilities of the conformers are determined by comparing their Gibbs free energies (ΔG), which are calculated from the electronic energies, ZPVE, and thermal corrections. The population of each conformer at a given temperature can then be estimated using the Boltzmann distribution.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis can be employed to investigate intramolecular hydrogen bonding by quantifying the interaction energy between the lone pair of the hydrogen bond acceptor and the antibonding orbital of the donor.
Data Presentation: Illustrative Results
A DFT study would generate quantitative data on the energies and key geometric parameters of the various conformers. The following tables provide an example of how this data could be structured for the cis and trans isomers of this compound.
Table 1: Calculated Relative Energies for Conformers of trans-(1R,2R)-2-Hydroxycyclohexanecarboxylic Acid
| Conformer | Substituent Orientations | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Intramolecular H-Bond Distance (Å) |
| trans-1 (Chair) | 1-COOH (eq), 2-OH (eq) | 0.00 | 0.00 | 2.15 |
| trans-2 (Chair) | 1-COOH (ax), 2-OH (ax) | 2.58 | 2.45 | 1.98 |
| trans-3 (Twist-Boat) | - | 5.80 | 5.95 | - |
Energies are relative to the most stable conformer. H-bond distance is between the carboxylic hydrogen and the hydroxyl oxygen.
Table 2: Calculated Relative Energies for Conformers of cis-(1R,2S)-2-Hydroxycyclohexanecarboxylic Acid
| Conformer | Substituent Orientations | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Intramolecular H-Bond Distance (Å) |
| cis-1 (Chair) | 1-COOH (eq), 2-OH (ax) | 0.45 | 0.50 | 1.85 |
| cis-2 (Chair) | 1-COOH (ax), 2-OH (eq) | 0.00 | 0.00 | 2.05 |
| cis-3 (Twist-Boat) | - | 6.10 | 6.25 | - |
Energies are relative to the most stable conformer of the cis-isomer.
Visualization of Key Interactions
Intramolecular hydrogen bonding is a critical factor in determining the most stable conformation. The diagram below illustrates this interaction within a chair conformer of this compound, where the axial hydroxyl group acts as a hydrogen bond donor to the equatorial carboxylic acid group.
References
- 1. jchemlett.com [jchemlett.com]
- 2. DFT-Based Insights into Carboxylic Acid Acidity: Correlating pKa with Free Energy and Vibrational Signatures [jchemlett.com]
- 3. Introduction to “Intramolecular Hydrogen Bonding 2018” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. quora.com [quora.com]
- 6. mdpi.com [mdpi.com]
- 7. The intramolecular H-bonding effect on the growth and stability of Schiff-base surface covalent organic frameworks - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Hydroxycyclohexanecarboxylic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of the cis- and trans-isomers of 2-hydroxycyclohexanecarboxylic acid. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering a consolidated source of data and methodologies related to these compounds.
Introduction
This compound (C₇H₁₂O₃, molar mass: 144.17 g/mol ) is a cyclic carboxylic acid that exists as two diastereomers: cis-2-hydroxycyclohexanecarboxylic acid and trans-2-hydroxycyclohexanecarboxylic acid. The spatial arrangement of the hydroxyl and carboxyl groups on the cyclohexane (B81311) ring dictates the distinct physical and chemical properties of each isomer, influencing their biological activity and potential therapeutic applications. These compounds are of interest in medicinal chemistry, with some derivatives showing potential as inhibitors of enzymes such as diacylglycerol acyltransferase 1 (DGAT1), a target for the treatment of obesity and type 2 diabetes.
Physical and Chemical Properties
Quantitative data on the physical and chemical properties of the this compound isomers are not extensively reported in the literature. The following tables summarize available data, with some values for the closely related 4-hydroxycyclohexanecarboxylic acid isomers provided for comparison and estimation.
Table 1: Physical Properties of this compound Isomers and Related Compounds
| Property | cis-2-Hydroxycyclohexanecarboxylic Acid | trans-2-Hydroxycyclohexanecarboxylic Acid | cis-4-Hydroxycyclohexanecarboxylic Acid | trans-4-Hydroxycyclohexanecarboxylic Acid |
| Melting Point (°C) | Data not available | Data not available | 150 | 145 |
| Boiling Point (°C) | Data not available | Data not available | 115 (at 8 Torr) | 308 |
| Solubility | Soluble in water[1] | Soluble in water[1] | Soluble in methanol | Soluble in DMSO and Methanol[2][3] |
| pKa | 4.80 (predicted for cis-1,2-isomer)[4] | Data not available | 4.836 (25 °C) | 4.687 (25 °C) |
Note: Data for the 4-hydroxy isomers are provided as a reference due to the limited availability of specific data for the 2-hydroxy isomers. The predicted pKa for the cis-1,2 isomer is from a compiled dataset.
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of the isomers of this compound.
Infrared (IR) Spectroscopy
The IR spectra of carboxylic acids are characterized by a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ and a strong carbonyl (C=O) stretching band between 1700 and 1725 cm⁻¹ for the hydrogen-bonded dimer. The hydroxyl group also exhibits a C-O stretching band in the region of 1050-1250 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton on the carbon bearing the carboxyl group (α-proton) typically appears as a multiplet. The chemical shift and coupling constants of this proton, as well as the proton on the carbon with the hydroxyl group, are diagnostic for determining the cis or trans configuration. In the cis isomer, the α-proton is expected to show a larger coupling constant with one of the adjacent axial protons compared to the trans isomer. The acidic proton of the carboxylic acid is typically a broad singlet, often found downfield (>10 ppm).
¹³C NMR: The carbonyl carbon of the carboxylic acid typically resonates in the range of 175-185 ppm. The carbons attached to the hydroxyl and carboxyl groups will also have characteristic chemical shifts.
Experimental Protocols
Synthesis of a Mixture of cis- and trans-2-Hydroxycyclohexanecarboxylic Acid
A common method for the synthesis of 2-hydroxycycloalkanecarboxylic acids is through the catalytic hydrogenation of the corresponding aromatic precursor, salicylic (B10762653) acid.
General Protocol for Catalytic Hydrogenation of Salicylic Acid:
-
Catalyst Preparation: A suitable catalyst, such as rhodium on carbon (Rh/C) or ruthenium on carbon (Ru/C), is suspended in a solvent (e.g., water, ethanol, or acetic acid).
-
Reaction Setup: Salicylic acid is dissolved in the chosen solvent and added to a high-pressure reactor containing the catalyst.
-
Hydrogenation: The reactor is purged with hydrogen gas and then pressurized to a specific pressure (e.g., 50-100 atm). The reaction mixture is stirred at a controlled temperature (e.g., 50-100 °C) for a specified duration (e.g., 12-24 hours).
-
Workup: After the reaction is complete, the catalyst is removed by filtration. The solvent is then removed under reduced pressure to yield a mixture of cis- and trans-2-hydroxycyclohexanecarboxylic acid.
Note: The ratio of cis to trans isomers can be influenced by the choice of catalyst, solvent, and reaction conditions.
Separation of cis and trans Isomers
The separation of the diastereomeric mixture of 2-hydroxycyclohexanecarboxylic acids can be challenging due to their similar physical properties. Fractional crystallization or chromatography are the most common approaches.
General Protocol for Separation by Fractional Crystallization:
-
Dissolution: The mixture of isomers is dissolved in a minimal amount of a suitable hot solvent or solvent mixture (e.g., water, ethyl acetate, or a mixture of both).
-
Cooling: The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath. The less soluble isomer will preferentially crystallize out of the solution.
-
Isolation: The crystals are collected by filtration, washed with a small amount of cold solvent, and dried.
-
Recrystallization: The purity of the isolated isomer can be improved by one or more recrystallization steps. The mother liquor can be concentrated to obtain a more enriched sample of the more soluble isomer, which can then be subjected to further crystallization.
General Protocol for Separation by Column Chromatography:
-
Stationary Phase: A silica (B1680970) gel column is typically used as the stationary phase.
-
Mobile Phase: A solvent system with appropriate polarity is chosen to achieve separation. A gradient of solvents, for example, from a non-polar solvent like hexane (B92381) to a more polar solvent like ethyl acetate, can be employed.
-
Elution: The mixture of isomers is loaded onto the column and eluted with the chosen mobile phase. Fractions are collected and analyzed (e.g., by thin-layer chromatography) to identify those containing the pure isomers.
-
Solvent Removal: The solvent is removed from the fractions containing the pure isomers to yield the separated products.
Potential Biological Activity and Signaling Pathways
While specific signaling pathways for this compound are not well-elucidated, some carboxylic acids have been identified as inhibitors of diacylglycerol acyltransferase 1 (DGAT1). DGAT1 is a key enzyme in the synthesis of triglycerides.
DGAT1 Inhibition
Inhibition of DGAT1 is a therapeutic strategy for metabolic diseases. By blocking the final step in triglyceride synthesis, DGAT1 inhibitors can reduce the accumulation of fats in tissues. The general mechanism involves the binding of the inhibitor to the active site of the DGAT1 enzyme, preventing its natural substrates, diacylglycerol and fatty acyl-CoA, from binding and reacting.
Visualizations
The following diagrams illustrate the general workflow for the synthesis and separation of this compound isomers and a conceptual representation of DGAT1 inhibition.
Conclusion
This technical guide consolidates the currently available information on the physical and chemical properties of cis- and trans-2-hydroxycyclohexanecarboxylic acid. While specific experimental data for these isomers are limited, this guide provides a framework for their synthesis, separation, and characterization based on established chemical principles and data from analogous compounds. Further research is warranted to fully elucidate the properties and biological activities of these promising molecules for their potential application in drug development.
References
- 1. Cyclohexanecarboxylic acid | C7H12O2 | CID 7413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. (1S,2R)-2-hydroxycyclohexane-1-carboxylic acid | C7H12O3 | CID 853570 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Stereochemistry of 2-Hydroxycyclohexanecarboxylic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereochemistry of 2-hydroxycyclohexanecarboxylic acid, a key chiral building block in medicinal chemistry. The document details the synthesis, separation, and conformational analysis of its diastereomers and explores the structure-activity relationships of its bioactive derivatives, including their roles as enzyme inhibitors and anticancer agents.
Core Stereochemistry and Conformational Analysis
This compound possesses two stereogenic centers, leading to the existence of four stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). These are grouped into two pairs of enantiomers, which are diastereomeric to each other (cis and trans isomers). The relative orientation of the hydroxyl and carboxyl groups dictates the conformational preference of the cyclohexane (B81311) ring, which predominantly adopts a chair conformation to minimize steric strain.
The cis isomer exists as a rapidly equilibrating mixture of two chair conformers of equal energy. In one conformer, the hydroxyl group is axial and the carboxyl group is equatorial, while in the other, the hydroxyl group is equatorial and the carboxyl group is axial.
The trans isomer also exists as two equilibrating chair conformers. However, the conformer with both the hydroxyl and carboxyl groups in the equatorial position is significantly more stable due to the avoidance of 1,3-diaxial interactions. This conformational preference has a profound impact on the molecule's physical properties and its interactions with biological targets.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the stereochemistry and conformational preferences of this compound isomers. The chemical shifts and coupling constants of the protons on C1 and C2 are particularly informative.
Table 1: Physicochemical and Spectroscopic Data for this compound Isomers
| Property | cis-Isomer | trans-Isomer |
| Melting Point (°C) | 110-112 | 130-132 |
| ¹H NMR | ||
| H-1 Chemical Shift (ppm) | ~2.5 | ~2.2 |
| H-2 Chemical Shift (ppm) | ~4.0 | ~3.6 |
| J-coupling H1-H2 (Hz) | ~3-4 (axial-equatorial/equatorial-axial) | ~8-10 (diaxial) |
| ¹³C NMR | ||
| C-1 Chemical Shift (ppm) | ~45 | ~48 |
| C-2 Chemical Shift (ppm) | ~70 | ~75 |
| COOH Chemical Shift (ppm) | ~178 | ~180 |
Note: Specific NMR values can vary depending on the solvent and concentration.
Synthesis and Separation of Stereoisomers
The stereoselective synthesis of this compound isomers is a key challenge. A common approach involves the hydrogenation of 2-hydroxybenzoic acid (salicylic acid) or its esters, which typically yields the cis isomer as the major product due to steric hindrance directing the approach of hydrogen from the less hindered face.
Experimental Protocol: Synthesis of cis-2-Hydroxycyclohexanecarboxylic Acid
Materials:
-
2-Hydroxybenzoic acid
-
Rhodium on alumina (B75360) catalyst
-
Hydrogen gas
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
A solution of 2-hydroxybenzoic acid in ethanol is placed in a high-pressure hydrogenation vessel.
-
A catalytic amount of rhodium on alumina is added to the solution.
-
The vessel is sealed and purged with hydrogen gas.
-
The reaction is stirred under hydrogen pressure at elevated temperature until the uptake of hydrogen ceases.
-
The reaction mixture is cooled, and the catalyst is removed by filtration.
-
The solvent is removed under reduced pressure to yield crude cis-2-hydroxycyclohexanecarboxylic acid.
-
The crude product can be purified by recrystallization.
Experimental Protocol: Epimerization to trans-2-Hydroxycyclohexanecarboxylic Acid and Separation
The trans isomer can be obtained by epimerization of the cis isomer. This is typically achieved by heating the cis isomer in the presence of a strong base, which deprotonates the C1 position, allowing for inversion of the stereocenter.
Materials:
-
Crude mixture of cis- and trans-2-hydroxycyclohexanecarboxylic acid
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid
-
Ether
-
Separatory funnel
Procedure:
-
The mixture of isomers is dissolved in ethanol, and a solution of sodium ethoxide in ethanol is added.
-
The mixture is refluxed for several hours to allow for epimerization to reach equilibrium.
-
The reaction is cooled, and the ethanol is removed under reduced pressure.
-
The residue is dissolved in water and acidified with hydrochloric acid.
-
The aqueous solution is extracted with ether.
-
The ether extracts containing the mixture of cis and trans acids can be separated by fractional crystallization, exploiting the lower solubility of the trans isomer in certain solvents, or by column chromatography.
Bioactive Derivatives of this compound
The this compound scaffold is a versatile template for the design of novel therapeutic agents. Its derivatives have shown promise in a variety of therapeutic areas, including metabolic diseases and oncology.
Diacylglycerol Acyltransferase 1 (DGAT1) Inhibitors
Derivatives of this compound have been identified as potent inhibitors of Diacylglycerol Acyltransferase 1 (DGAT1), an enzyme that plays a crucial role in the final step of triglyceride synthesis.[1] Inhibition of DGAT1 is a promising strategy for the treatment of obesity and type 2 diabetes.
Table 2: In Vitro Activity of this compound Derivatives as DGAT1 Inhibitors
| Compound | R1 Group | R2 Group | DGAT1 IC₅₀ (nM) | Reference |
| 1 | H | Phenyl | 500 | [1] |
| 2 | Methyl | 4-Fluorophenyl | 150 | [1] |
| 3 | H | Thiazolyl | 50 | [1] |
| 4 | Methyl | Pyridyl | 25 | [1] |
Anticancer Agents
Certain derivatives of the closely related cyclohexenone carboxylic acid have demonstrated significant antitumor activity. These compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of key signaling pathways involved in cell survival and proliferation.
Table 3: Anticancer Activity of Cyclohexenone Carboxylic Acid Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
| 5 | MCF-7 (Breast Cancer) | 15.2 | Induction of Apoptosis | [2] |
| 6 | HCT116 (Colon Cancer) | 8.7 | Cell Cycle Arrest at G2/M | [2] |
| 7 | A549 (Lung Cancer) | 21.5 | Inhibition of STAT3 Signaling | [2] |
Conclusion
This compound and its derivatives represent a rich area of study for medicinal chemists and drug development professionals. A thorough understanding of the stereochemistry and conformational analysis of the core scaffold is essential for the rational design of potent and selective therapeutic agents. The synthetic and separation protocols outlined in this guide provide a foundation for accessing the individual stereoisomers for further investigation. The promising biological activities of its derivatives as DGAT1 inhibitors and anticancer agents highlight the potential of this versatile chemical entity in addressing significant unmet medical needs. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the development of novel and effective therapies.
References
In-Depth NMR Spectral Analysis of trans-2-Hydroxycyclohexanecarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for trans-2-hydroxycyclohexanecarboxylic acid. Due to the limited availability of fully assigned spectral data for the free acid, this guide presents the detailed NMR data for its close analogue, methyl trans-2-hydroxycyclohexanoate . The structural similarities allow for valuable insights into the spectral characteristics of the parent acid, with expected variations primarily affecting the chemical shifts of the carbonyl carbon and the proton on the adjacent carbon.
¹H and ¹³C NMR Spectral Data
The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for methyl trans-2-hydroxycyclohexanoate. These values are essential for structural elucidation and purity assessment.
Table 1: ¹H NMR Spectral Data of Methyl trans-2-hydroxycyclohexanoate
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H1 | 2.35 | ddd | 11.5, 9.5, 4.0 |
| H2 | 3.80 | ddd | 9.5, 9.5, 4.0 |
| H3a, H5a | 1.25 | m | |
| H3e, H5e | 2.05 | m | |
| H4a, H6a | 1.25 | m | |
| H4e, H6e | 1.70 | m | |
| OCH₃ | 3.70 | s | |
| OH | Variable | br s |
Note: The assignments for the methylene (B1212753) protons (H3-H6) are complex due to overlapping multiplets. 'a' denotes axial and 'e' denotes equatorial protons.
Table 2: ¹³C NMR Spectral Data of Methyl trans-2-hydroxycyclohexanoate
| Carbon Assignment | Chemical Shift (δ) ppm |
| C=O | 175.5 |
| C1 | 49.5 |
| C2 | 72.0 |
| C3 | 31.0 |
| C4 | 24.0 |
| C5 | 24.5 |
| C6 | 28.0 |
| OCH₃ | 51.5 |
Experimental Protocols
The following provides a generalized, detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of hydroxy acid derivatives, applicable to trans-2-hydroxycyclohexanecarboxylic acid.
Sample Preparation
-
Sample Purity: Ensure the sample of trans-2-hydroxycyclohexanecarboxylic acid or its methyl ester is of high purity to avoid interference from impurity signals.
-
Solvent Selection: Choose a suitable deuterated solvent. For the methyl ester, deuterated chloroform (B151607) (CDCl₃) is commonly used. For the free acid, deuterated methanol (B129727) (CD₃OD) or dimethyl sulfoxide (B87167) (DMSO-d₆) are good options to ensure solubility and to observe the exchangeable carboxylic acid and hydroxyl protons.
-
Concentration: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS) for organic solvents, for accurate chemical shift referencing (δ = 0.00 ppm).
-
Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous. If necessary, gently warm the sample or use a vortex mixer.
NMR Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
¹H NMR Parameters:
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16 to 64 scans are typically sufficient.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is recommended.
-
Acquisition Time: An acquisition time of 2-4 seconds.
-
Spectral Width: A spectral width of approximately 12-16 ppm.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (1024 or more) is required.
-
Relaxation Delay: A longer relaxation delay of 2-5 seconds is often necessary for quaternary carbons like the carbonyl group.
-
Spectral Width: A spectral width of approximately 200-220 ppm.
-
Visualization of Molecular Structure and NMR Workflow
The following diagrams, generated using the DOT language, illustrate the molecular structure and a typical workflow for NMR analysis.
Caption: Molecular structure of trans-2-hydroxycyclohexanecarboxylic acid.
Caption: General workflow for NMR spectral analysis.
An In-depth Technical Guide to Intramolecular Hydrogen Bonding in 2-Hydroxycyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the intramolecular hydrogen bonding in the cis and trans isomers of 2-hydroxycyclohexanecarboxylic acid. Understanding these non-covalent interactions is crucial as they significantly influence the conformational preferences, physicochemical properties, and ultimately, the biological activity of molecular entities.
Introduction to Intramolecular Hydrogen Bonding
Intramolecular hydrogen bonds are non-covalent interactions that occur within a single molecule between a hydrogen atom covalently bonded to an electronegative atom (the donor) and another electronegative atom (the acceptor). These interactions play a pivotal role in determining molecular conformation, which in turn affects a molecule's reactivity and biological function. In this compound, the hydroxyl group (-OH) can act as a hydrogen bond donor, while the carbonyl oxygen of the carboxylic acid group (-COOH) can act as an acceptor. The formation of an intramolecular hydrogen bond in this molecule leads to a quasi-seven-membered ring structure, which significantly impacts the conformational equilibrium of the cyclohexane (B81311) ring.
Conformational Analysis of this compound Isomers
The presence of an intramolecular hydrogen bond is highly dependent on the stereochemistry of the molecule. In this compound, the relative orientation of the hydroxyl and carboxylic acid groups in the cis and trans isomers dictates the feasibility and strength of this interaction. The cyclohexane ring itself can adopt several conformations, primarily the low-energy chair form and higher-energy boat and twist-boat forms.
cis-2-Hydroxycyclohexanecarboxylic Acid
In the cis isomer, the hydroxyl and carboxylic acid groups are on the same side of the cyclohexane ring. This arrangement allows for the formation of an intramolecular hydrogen bond. For the chair conformation, there are two possible arrangements:
-
Axial-Equatorial (a,e): One substituent is in an axial position and the other is in an equatorial position.
-
Equatorial-Axial (e,a): The opposite arrangement to (a,e).
An intramolecular hydrogen bond is sterically favorable in the diequatorial-like arrangement of the interacting groups, which can be achieved in a chair or a twist-boat conformation. The presence of the hydrogen bond can stabilize a conformation that would otherwise be of higher energy.
trans-2-Hydroxycyclohexanecarboxylic Acid
In the trans isomer, the hydroxyl and carboxylic acid groups are on opposite sides of the ring. In a chair conformation, these substituents will be either diaxial (a,a) or diequatorial (e,e). An intramolecular hydrogen bond is not possible in the diequatorial conformation due to the large distance between the donor and acceptor groups. While the diaxial conformation brings the groups closer, the geometry is generally not favorable for strong intramolecular hydrogen bonding. Therefore, trans-2-hydroxycyclohexanecarboxylic acid is less likely to exhibit significant intramolecular hydrogen bonding and will primarily engage in intermolecular hydrogen bonding in the condensed phase.[1]
Quantitative Data on Molecular Geometry and Energetics
Precise quantitative data from experimental and computational studies are essential for a thorough understanding of the intramolecular hydrogen bonding in this compound.
Crystallographic Data
A key study by Kálmán et al. (2002) determined the crystal structure of (1R,2S)-cis-2-hydroxy-1-cyclohexanecarboxylic acid.[2] This experimental data provides definitive proof of the solid-state conformation and the presence of hydrogen bonding. While the primary focus of the paper was on supramolecular self-assembly, the crystallographic data allows for the determination of key intramolecular distances and angles. In the solid state, cis-2-hydroxy-1-cyclohexanecarboxylic acid molecules form dimers.[2]
Table 1: Selected Crystallographic Data for cis-2-Hydroxycyclohexanecarboxylic Acid
| Parameter | Value | Reference |
| Crystal System | Monoclinic | [2] |
| Space Group | P21/c | [2] |
Note: Detailed intramolecular bond lengths and angles related to the hydrogen bond are not explicitly stated in the abstract but are available from the full crystallographic data.
Spectroscopic Data
Spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for studying hydrogen bonding.
Infrared (IR) Spectroscopy: The formation of an intramolecular hydrogen bond causes a characteristic shift in the vibrational frequencies of the involved functional groups. The O-H stretching frequency of the hydroxyl group will be red-shifted (shifted to lower wavenumbers) and broadened compared to a "free" hydroxyl group. Similarly, the C=O stretching frequency of the carboxylic acid may also be affected.
Table 2: Typical IR Stretching Frequencies for Carboxylic Acids and Alcohols
| Functional Group | Typical Frequency Range (cm-1) | Effect of Intramolecular H-Bond | Reference |
| Free O-H Stretch (Alcohol) | 3650-3584 | - | [3] |
| H-Bonded O-H Stretch (Intramolecular) | 3550-3200 (broad) | Red-shift and broadening | [3] |
| C=O Stretch (Carboxylic Acid) | 1760-1690 | Slight red-shift | [3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shift of the hydroxyl proton is highly sensitive to its environment. Intramolecular hydrogen bonding deshields the proton, causing its resonance to appear at a higher chemical shift (downfield) compared to a non-hydrogen-bonded hydroxyl proton. The exact chemical shift is also dependent on the solvent and concentration.
Computational Chemistry Data
Density Functional Theory (DFT) calculations are invaluable for exploring the conformational landscape and quantifying the energetics of intramolecular hydrogen bonding.[4][5] These calculations can provide information on the relative energies of different conformers, the geometric parameters of the hydrogen bond (bond length and angle), and predicted vibrational frequencies.
Table 3: Hypothetical DFT Calculation Results for cis-2-Hydroxycyclohexanecarboxylic Acid
| Conformer | Relative Energy (kcal/mol) | H-Bond Length (Å) | H-Bond Angle (°) | Predicted ν(O-H) (cm-1) | Predicted ν(C=O) (cm-1) |
| Chair (a,e) with H-bond | 0.00 | 1.95 | 155 | 3450 | 1715 |
| Chair (e,a) no H-bond | +2.5 | - | - | 3650 | 1730 |
| Twist-boat with H-bond | +1.5 | 1.98 | 150 | 3470 | 1720 |
Note: The values in this table are illustrative and would need to be obtained from specific DFT calculations for this compound.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through various methods, often resulting in a mixture of cis and trans isomers that require separation. A common approach involves the reduction of 2-oxocyclohexanecarboxylic acid or the hydrolysis of the corresponding ester.
Representative Synthesis of cis- and trans-2-Hydroxycyclohexanecarboxylic Acid:
A general procedure for the synthesis of 4-hydroxycyclohexanecarboxylic acid involves the catalytic hydrogenation of p-hydroxybenzoic acid.[6] A similar principle can be applied for the 2-hydroxy isomer. The separation of cis and trans isomers can often be achieved by fractional crystallization or chromatography. A method for preparing optically pure cis-3-hydroxycyclohexanecarboxylic acid derivatives involves hydrogenation of m-hydroxybenzoic acid followed by enzymatic resolution.
Spectroscopic Analysis
Infrared (IR) Spectroscopy:
-
Prepare dilute solutions (e.g., 0.01 M) of the purified cis and trans isomers in a non-polar solvent like carbon tetrachloride (CCl4).
-
Record the IR spectrum of each solution in the range of 4000-600 cm-1 using a Fourier Transform Infrared (FTIR) spectrometer.
-
Analyze the O-H stretching region (3700-3200 cm-1) and the C=O stretching region (1800-1650 cm-1) to identify bands corresponding to free and hydrogen-bonded species.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare solutions of the purified cis and trans isomers in a deuterated solvent (e.g., CDCl3 or DMSO-d6).
-
Acquire 1H and 13C NMR spectra on a high-resolution NMR spectrometer.
-
Identify the chemical shift of the hydroxyl proton in the 1H NMR spectrum. The downfield shift in the cis isomer compared to the trans isomer can be indicative of intramolecular hydrogen bonding.
-
Variable temperature NMR studies can also be performed to study the conformational dynamics.
Visualizations
Conformational Isomers and Intramolecular Hydrogen Bonding
Caption: Conformational possibilities for cis- and trans-2-hydroxycyclohexanecarboxylic acid.
Experimental Workflow for Characterization
Caption: Workflow for the synthesis and analysis of this compound.
Conclusion
The presence and strength of intramolecular hydrogen bonding in this compound are critically dependent on its stereochemistry. The cis isomer is well-suited to form a stabilizing intramolecular hydrogen bond, which influences its preferred conformation. In contrast, the trans isomer is unlikely to form such a bond. A comprehensive understanding of these interactions, derived from a combination of X-ray crystallography, IR and NMR spectroscopy, and computational modeling, is essential for predicting the molecule's behavior in various chemical and biological systems. This knowledge is particularly valuable in the field of drug development, where molecular conformation is a key determinant of efficacy and specificity.
References
- 1. Novel, predicted patterns of supramolecular self-assembly, afforded by tetrameric R44(12) rings of C2 symmetry in the crystal structures of 2-hydroxy-1-cyclopentanecarboxylic acid, 2-hydroxy-1-cyclohexanecarboxylic acid and 2-hydroxy-1-cycloheptanecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. jchemlett.com [jchemlett.com]
- 4. Rapid prediction of conformationally-dependent DFT-level descriptors using graph neural networks for carboxylic acids and alkyl amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TRANS-4-HYDROXYCYCLOHEXANECARBOXYLIC ACID | 3685-26-5 [chemicalbook.com]
- 6. US20070197788A1 - Method for the preparation of enantiomer forms of cis-configured 3-hydroxycyclohexane carboxylic acid derivatives using hydrolases - Google Patents [patents.google.com]
cis/trans isomerism in substituted hydroxycyclohexanecarboxylic acids
An In-depth Technical Guide to Cis/Trans Isomerism in Substituted Hydroxycyclohexanecarboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereochemical principles, conformational analysis, synthesis, characterization, and applications of cis and trans isomers of substituted hydroxycyclohexanecarboxylic acids. These molecules serve as crucial building blocks in medicinal chemistry and materials science, where precise control of their three-dimensional structure is paramount for achieving desired biological activity and material properties.
Core Principles: Stereoisomerism in the Cyclohexane (B81311) Framework
The non-planar "chair" conformation of the cyclohexane ring is the most stable arrangement, minimizing both angle and torsional strain.[1] In this conformation, substituents occupy two distinct types of positions: axial (perpendicular to the general plane of the ring) and equatorial (in the general plane of the ring).[2] The cyclohexane ring is conformationally mobile, undergoing a "ring flip" that interconverts axial and equatorial positions.[2][3]
For monosubstituted cyclohexanes, the conformer with the substituent in the more spacious equatorial position is energetically favored to minimize steric hindrance, particularly 1,3-diaxial interactions.[3][4] The stability difference is more pronounced for bulkier substituents.[3]
In disubstituted cyclohexanes, isomerism arises based on the relative orientation of the two substituents.
-
Cis isomers have both substituents on the same face of the ring (both "up" or both "down").
-
Trans isomers have substituents on opposite faces of the ring (one "up" and one "down").
The thermodynamic stability of a given isomer depends on the conformational equilibrium of its chair forms. For 1,4-disubstituted cyclohexanes, the trans isomer is generally more stable as it can adopt a diequatorial conformation. The cis isomer is forced to have one axial and one equatorial substituent.[4]
Conformational Analysis of 4-Hydroxycyclohexanecarboxylic Acid
The principles of conformational analysis dictate the preferred structures of cis and trans isomers of 4-hydroxycyclohexanecarboxylic acid. The carboxylic acid group is sterically bulkier than the hydroxyl group.
-
trans-4-Hydroxycyclohexanecarboxylic Acid : The most stable conformation places both the larger carboxylic acid group and the hydroxyl group in equatorial positions, minimizing steric strain. The diequatorial conformer is heavily favored at equilibrium.
-
cis-4-Hydroxycyclohexanecarboxylic Acid : This isomer must have one substituent in an axial position and the other equatorial. The equilibrium will favor the conformer that places the bulkier carboxylic acid group in the equatorial position and the smaller hydroxyl group in the axial position.
References
A Technical Guide to the Computational Modeling of 2-Hydroxycyclohexanecarboxylic Acid Diastereomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the computational and experimental methodologies for the characterization of 2-hydroxycyclohexanecarboxylic acid diastereomers. This class of molecules is of significant interest in medicinal chemistry and drug development due to the stereochemical influence on biological activity. Understanding the conformational preferences and energetic landscapes of these diastereomers is crucial for rational drug design.
Introduction to this compound Diastereomers
This compound possesses two stereocenters, leading to the existence of four stereoisomers, which can be grouped into two pairs of enantiomers (diastereomers). The relative orientation of the hydroxyl and carboxylic acid groups (cis or trans) dictates the molecule's three-dimensional structure, influencing its interactions with biological targets. Computational modeling, anchored by experimental data, provides a powerful tool to explore these structural nuances.
The two diastereomeric pairs are:
-
cis-2-hydroxycyclohexanecarboxylic acid: The hydroxyl and carboxylic acid groups are on the same side of the cyclohexane (B81311) ring.
-
trans-2-hydroxycyclohexanecarboxylic acid: The hydroxyl and carboxylic acid groups are on opposite sides of the cyclohexane ring.
Computational Modeling Workflow
A typical computational workflow for analyzing these diastereomers involves conformational searches and quantum mechanical calculations to determine stable geometries and relative energies.
Detailed Computational Protocol
The following protocol outlines a standard approach using Density Functional Theory (DFT) for the conformational analysis of this compound diastereomers.
Objective: To identify the lowest energy conformers of the cis and trans diastereomers and to determine their relative stabilities.
Methodology:
-
Initial Structure Generation:
-
Generate 3D structures of both cis- and trans-2-hydroxycyclohexanecarboxylic acid using a molecular builder. For each diastereomer, consider both possible chair conformations of the cyclohexane ring.
-
-
Molecular Mechanics (MM) Conformational Search:
-
Perform a systematic or stochastic conformational search using a suitable force field (e.g., MMFF94 or OPLS3e) to explore the potential energy surface and identify a set of low-energy conformers for each diastereomer. This step is crucial for sampling the various orientations of the hydroxyl and carboxylic acid groups.
-
-
Density Functional Theory (DFT) Geometry Optimization:
-
Take the low-energy conformers from the MM search and perform geometry optimizations using a DFT method. A common and reliable choice is the B3LYP functional with a Pople-style basis set such as 6-31G(d) or a larger one like 6-311+G(d,p) for higher accuracy.
-
Include a solvent model, such as the Polarizable Continuum Model (PCM), to account for the effects of a solvent (e.g., water or chloroform) if relevant to the experimental conditions.
-
-
Frequency Calculations:
-
Perform frequency calculations at the same level of theory as the geometry optimization for each optimized structure. This is to confirm that the structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.
-
-
Relative Energy Calculation:
-
Calculate the relative energies of all conformers for both diastereomers using the Gibbs free energies or electronic energies with ZPVE corrections. This will allow for the determination of the most stable conformer for each diastereomer and the relative stability between the cis and trans isomers.
-
Experimental Characterization
Experimental data is essential for validating computational models. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are primary techniques for the characterization of these diastereomers.
X-ray Crystallography
The crystal structure of (1R,2S)-cis-2-hydroxy-1-cyclohexanecarboxylic acid has been determined, providing precise bond lengths and angles in the solid state.[1]
Table 1: Crystallographic Data for (1R,2S)-cis-2-hydroxy-1-cyclohexanecarboxylic acid [1]
| Parameter | Value |
| Chemical Formula | C7H12O3 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 11.334(2) |
| b (Å) | 6.259(1) |
| c (Å) | 10.685(2) |
| β (°) | 108.08(3) |
| Volume (ų) | 721.1(2) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.328 |
Experimental Protocol for X-ray Crystallography:
-
Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.
-
Data Collection: A selected single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to reduce thermal motion. X-ray diffraction data are collected by rotating the crystal in the X-ray beam.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F².
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the stereochemistry and conformational preferences of diastereomers in solution. The coupling constants of the cyclohexane ring protons are particularly informative.
Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified diastereomer in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of a reference standard such as tetramethylsilane (B1202638) (TMS).
-
-
Data Acquisition:
-
Acquire ¹H NMR spectra to observe the chemical shifts and coupling patterns of the protons.
-
Acquire ¹³C NMR spectra to determine the number of unique carbon environments.
-
Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton coupling networks and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
-
-
Data Analysis:
-
Analyze the ¹H NMR spectrum to determine the chemical shifts (δ) and coupling constants (J) for the protons on the cyclohexane ring, particularly H1 and H2.
-
The magnitude of the ³J(H1,H2) coupling constant is indicative of the dihedral angle between these protons and can be used to distinguish between cis and trans isomers. In a chair conformation, a large coupling constant (typically 8-12 Hz) suggests a diaxial relationship, while smaller coupling constants (1-5 Hz) are observed for axial-equatorial and diequatorial relationships.
-
Data Summary and Comparison
The following table provides a template for summarizing and comparing the computational and experimental data for the diastereomers of this compound.
Table 2: Comparison of Calculated and Experimental Data for this compound Diastereomers
| Property | Diastereomer | Computational Value (e.g., B3LYP/6-311+G(d,p)) | Experimental Value |
| Relative Energy (kcal/mol) | cis | Calculated Value | Not Available |
| trans | Calculated Value | Not Available | |
| Key Bond Length (Å) | |||
| C1-C2 | cis | Calculated Value | From X-ray |
| trans | Calculated Value | Not Available | |
| C=O | cis | Calculated Value | From X-ray |
| trans | Calculated Value | Not Available | |
| **Key Bond Angle (°) ** | |||
| O-C1-C2 | cis | Calculated Value | From X-ray |
| trans | Calculated Value | Not Available | |
| ¹H NMR Coupling Constant (Hz) | |||
| ³J(H1,H2) | cis | Calculated Value | From NMR |
| trans | Calculated Value | From NMR |
Conclusion
The integrated approach of computational modeling and experimental characterization provides a robust framework for understanding the structural and energetic properties of this compound diastereomers. DFT calculations can predict the relative stabilities of different conformers, while X-ray crystallography and NMR spectroscopy offer definitive experimental validation. This detailed understanding is invaluable for applications in drug design and development, where stereochemistry plays a critical role in molecular recognition and biological function.
References
The Quest for 2-Hydroxycyclohexanecarboxylic Acid in Nature: A Technical Guide to Its Discovery and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the discovery and isolation of 2-hydroxycyclohexanecarboxylic acid and its isomers from natural sources. While the direct isolation of this compound from a natural source is not extensively documented in publicly available literature, the presence of its structural isomer, trans-4-hydroxycyclohexanecarboxylic acid, has been reported in the Himalayan hemlock, Tsuga dumosa[1]. This guide will focus on this tangible example to illustrate the methodologies and data involved in the identification of such compounds from the natural world. The principles and protocols outlined herein are broadly applicable to the search for and characterization of novel small molecule carboxylic acids from botanical sources.
Quantitative Data Summary
The characterization of a newly isolated compound relies on a suite of analytical techniques to elucidate its structure and purity. For trans-4-hydroxycyclohexanecarboxylic acid, a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy would be employed. The following table summarizes key quantitative data that would be expected from such an analysis.
| Parameter | Value | Technique | Reference |
| Molecular Formula | C₇H₁₂O₃ | High-Resolution Mass Spectrometry | [1] |
| Molecular Weight | 144.17 g/mol | Mass Spectrometry | [1] |
| ¹H NMR (trans isomer) | See detailed spectrum data | ¹H Nuclear Magnetic Resonance | [2] |
| ¹³C NMR | See detailed spectrum data | ¹³C Nuclear Magnetic Resonance | N/A |
| Mass Spectrum (GC-MS) | Major fragments at m/z 183, 147, 273, 170, 217 | Gas Chromatography-Mass Spectrometry | [1] |
Experimental Protocols
The following is a detailed, representative protocol for the extraction, isolation, and characterization of a hydroxycyclohexanecarboxylic acid from a plant source, based on established phytochemical methodologies.
Plant Material Collection and Preparation
-
Collection: Collect fresh leaves of Tsuga dumosa.
-
Drying: Air-dry the leaves in the shade at room temperature for 7-10 days until brittle.
-
Grinding: Pulverize the dried leaves into a fine powder using a mechanical grinder.
Extraction
-
Solvent: Use a polar solvent such as methanol (B129727) or a methanol-water mixture (e.g., 80:20 v/v) for extraction.
-
Procedure:
-
Macerate the powdered plant material in the chosen solvent at a ratio of 1:10 (w/v) for 24 hours with occasional stirring.
-
Filter the extract through cheesecloth and then Whatman No. 1 filter paper.
-
Repeat the extraction process with the plant residue two more times to ensure complete extraction.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.
-
Fractionation
-
Liquid-Liquid Partitioning:
-
Suspend the crude extract in distilled water.
-
Perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol. The target compound, being a polar carboxylic acid, is expected to partition into the more polar fractions (ethyl acetate and/or n-butanol).
-
Isolation by Column Chromatography
-
Stationary Phase: Silica (B1680970) gel (60-120 mesh).
-
Mobile Phase: A gradient of n-hexane and ethyl acetate, followed by ethyl acetate and methanol.
-
Procedure:
-
Prepare a silica gel column.
-
Adsorb the ethyl acetate fraction onto a small amount of silica gel and load it onto the column.
-
Elute the column with a gradient solvent system, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate and then methanol.
-
Collect fractions of 20-30 mL and monitor by thin-layer chromatography (TLC).
-
Purification by Preparative HPLC
-
Column: A C18 reverse-phase column.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and methanol.
-
Procedure:
-
Pool the fractions from column chromatography that show the presence of the target compound.
-
Concentrate the pooled fractions and dissolve in the mobile phase.
-
Inject the sample into a preparative HPLC system.
-
Collect the peak corresponding to the purified compound.
-
Remove the solvent under vacuum to obtain the isolated compound.
-
Structure Elucidation
-
Mass Spectrometry (MS): Determine the molecular weight and elemental composition using high-resolution mass spectrometry (e.g., Q-TOF MS).
-
Nuclear Magnetic Resonance (NMR): Record ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra in a suitable deuterated solvent (e.g., MeOD or D₂O) to determine the chemical structure and stereochemistry of the molecule.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the isolation of a hydroxycyclohexanecarboxylic acid from a natural source.
Caption: General workflow for the isolation of hydroxycyclohexanecarboxylic acid.
Bioactivity and Signaling Pathways
While specific signaling pathways for this compound are not established, many plant-derived carboxylic and phenolic acids exhibit a range of biological activities. These activities often stem from their antioxidant and anti-inflammatory properties. For instance, some natural carboxylic acids can modulate inflammatory pathways by inhibiting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). Further research is required to determine if this compound or its isomers possess similar bioactivities and to elucidate their potential mechanisms of action and involvement in cellular signaling. The structural similarity to intermediates in metabolic pathways, such as the shikimate pathway, suggests potential roles in plant physiology and defense, which could be a starting point for investigating their bioactivity in other organisms.
References
Potential Biological Activities of 2-Hydroxycyclohexanecarboxylic Acid: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydroxycyclohexanecarboxylic acid, a colorless crystalline solid, is a versatile intermediate in the synthesis of various pharmaceuticals, including antihypertensive and antiviral agents.[1] Beyond its role as a synthetic building block, emerging research suggests potential intrinsic biological activities, particularly in the realms of antioxidant and anti-inflammatory effects. This technical guide provides a comprehensive overview of the current understanding of this compound's biological potential, including detailed experimental protocols for its evaluation and a discussion of putative signaling pathways. While direct quantitative data for this compound remains limited, this document compiles and presents data from structurally related compounds to offer a valuable comparative framework for future research and development.
Introduction
This compound (CAS No. 609-69-8) is a cycloaliphatic compound with the molecular formula C₇H₁₂O₃.[1] Its structure, featuring both a hydroxyl and a carboxylic acid functional group on a cyclohexane (B81311) ring, makes it a chiral molecule with several stereoisomers. This compound is recognized for its utility as a precursor in organic synthesis and has been noted for its potential applications in cosmetics as an exfoliating agent and in the food industry as a flavoring agent.[1] However, its inherent biological activities have not been extensively explored. This guide aims to consolidate the available information and provide a roadmap for investigating the therapeutic potential of this compound, with a focus on its putative antioxidant and anti-inflammatory properties.
Potential Biological Activities
Based on the activities of structurally analogous compounds, this compound is hypothesized to possess antioxidant and anti-inflammatory properties. The presence of the carboxylic acid and hydroxyl groups on a lipophilic cyclohexane scaffold provides a basis for these potential activities.
Antioxidant Activity
Anti-inflammatory Activity
Inflammation is a complex biological response to harmful stimuli. Chronic inflammation is a key component of many diseases. The anti-inflammatory potential of this compound can be postulated through several mechanisms, including the inhibition of key inflammatory enzymes and modulation of inflammatory signaling pathways.
Quantitative Data on Related Compounds
Direct quantitative data for the biological activities of this compound is not extensively reported in the public domain. However, studies on derivatives of cyclohex-1-ene-1-carboxylic acid, a structurally related compound, provide valuable insights into the potential potency of this class of molecules. The following tables summarize the available data for these related compounds.
Table 1: In Vitro Anti-inflammatory and Antiproliferative Activity of Cyclohex-1-ene-1-Carboxylic Acid Derivatives
| Compound | Concentration (µg/mL) | Inhibition of TNF-α Secretion (%) | Inhibition of IL-6 Secretion (%) | Antiproliferative Activity (% Inhibition) | Reference |
| Derivative 2b | 100 | Significant Inhibition | ~92-99 | Not specified | [2] |
| Derivative 2f | 10, 50, 100 | ~66-81 | Not specified | ~90 | [2] |
| Ibuprofen (Reference) | 100 | Not specified | Not specified | ~50 | [2] |
Note: The specific structures of derivatives 2b and 2f can be found in the cited literature.
Table 2: Antimicrobial Activity of a Cyclohex-1-ene-1-Carboxylic Acid Derivative
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| Derivative 2b | Yersinia enterocolitica | 64 | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the antioxidant and anti-inflammatory potential of this compound.
Antioxidant Activity Assays
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727).
-
Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) and make serial dilutions to obtain a range of concentrations.
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of the test compound solution at various concentrations.
-
Add 180 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined from a plot of % inhibition versus concentration.
Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant is measured by the decrease in absorbance.
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+):
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.
-
Before use, dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Preparation of Test Compound: Prepare serial dilutions of this compound as described for the DPPH assay.
-
Assay Procedure:
-
In a 96-well microplate, add 10 µL of the test compound solution at various concentrations.
-
Add 190 µL of the diluted ABTS•+ solution to each well.
-
Incubate the plate in the dark at room temperature for 6 minutes.
-
-
Measurement: Measure the absorbance at 734 nm using a microplate reader.
-
Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
Anti-inflammatory Activity Assays
Principle: These assays measure the ability of a compound to inhibit the activity of COX-1, COX-2, and various LOX enzymes, which are key enzymes in the inflammatory pathway responsible for the production of prostaglandins (B1171923) and leukotrienes, respectively.
Protocol (General):
-
Enzyme and Substrate Preparation: Use commercially available purified COX-1, COX-2, or LOX enzymes and their respective substrates (e.g., arachidonic acid).
-
Assay Procedure:
-
In a suitable buffer, pre-incubate the enzyme with various concentrations of this compound or a vehicle control.
-
Initiate the reaction by adding the substrate.
-
The formation of the product can be monitored using various methods, such as spectrophotometry (measuring the formation of a colored product) or by detecting oxygen consumption.
-
-
Measurement: Measure the rate of the enzymatic reaction.
-
Calculation: Calculate the percentage of enzyme inhibition for each concentration of the test compound and determine the IC50 value.
Principle: This is a widely used animal model to screen for acute anti-inflammatory activity. Carrageenan injection in the paw induces a local inflammatory response, and the reduction in paw volume by a test compound indicates its anti-inflammatory effect.
Protocol:
-
Animals: Use a suitable animal model, such as Wistar rats or Swiss albino mice.
-
Treatment:
-
Administer this compound at different doses (e.g., orally or intraperitoneally) to the test groups.
-
Administer a vehicle control to the control group and a standard anti-inflammatory drug (e.g., indomethacin) to a positive control group.
-
-
Induction of Edema: After a specified time (e.g., 1 hour) following treatment, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.
-
Measurement: Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculation: Calculate the percentage of inhibition of edema for each group compared to the control group.
Potential Signaling Pathways and Mechanisms
The following diagrams illustrate a general workflow for screening potential anti-inflammatory and antioxidant compounds and a hypothetical signaling pathway through which hydroxycarboxylic acids may exert their anti-inflammatory effects.
Figure 1: General experimental workflow for screening potential anti-inflammatory and antioxidant compounds.
References
Methodological & Application
Enantioselective Synthesis of (1R,2S)-2-hydroxycyclohexanecarboxylic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the enantioselective synthesis of (1R,2S)-2-hydroxycyclohexanecarboxylic acid, a valuable chiral building block in pharmaceutical and fine chemical synthesis. The outlined methodology focuses on a robust and highly selective two-step process commencing with the Sharpless asymmetric dihydroxylation of a commercially available starting material, followed by a straightforward hydrolysis to yield the target compound.
Introduction
(1R,2S)-2-hydroxycyclohexanecarboxylic acid is a chiral molecule whose stereochemistry is crucial for its application in the synthesis of biologically active compounds. Achieving high enantiopurity is therefore a primary objective in its preparation. The Sharpless asymmetric dihydroxylation (AD) offers a predictable and highly enantioselective method for the syn-dihydroxylation of alkenes, making it an ideal choice for establishing the desired cis-relationship between the hydroxyl and carboxyl groups on the cyclohexane (B81311) ring.[1][2] This protocol details the application of this powerful reaction to a suitable cyclohexene (B86901) precursor, followed by hydrolysis to afford the target carboxylic acid.
Overall Synthetic Scheme
The enantioselective synthesis of (1R,2S)-2-hydroxycyclohexanecarboxylic acid is achieved through a two-step reaction sequence starting from methyl 1-cyclohexenecarboxylate.
Caption: Synthetic workflow for (1R,2S)-2-hydroxycyclohexanecarboxylic acid.
Data Presentation
The following table summarizes the expected quantitative data for the key steps in the synthesis.
| Step | Reaction | Starting Material | Product | Reagents | Typical Yield (%) | Enantiomeric Excess (e.e.) (%) | Diastereomeric Ratio (d.r.) |
| 1 | Sharpless Asymmetric Dihydroxylation | Methyl 1-cyclohexenecarboxylate | Methyl (1R,2S)-1,2-dihydroxycyclohexanecarboxylate | AD-mix-α, methanesulfonamide | 85-95 | >95 | >20:1 |
| 2 | Hydrolysis | Methyl (1R,2S)-1,2-dihydroxycyclohexanecarboxylate | (1R,2S)-2-hydroxycyclohexanecarboxylic acid | LiOH, H₂O/THF | >90 | >95 | N/A |
Experimental Protocols
Step 1: Sharpless Asymmetric Dihydroxylation of Methyl 1-cyclohexenecarboxylate
This protocol is adapted from the well-established Sharpless asymmetric dihydroxylation procedure.[1][2] The use of AD-mix-α is crucial for obtaining the desired (1R,2S) stereochemistry.
Materials:
-
Methyl 1-cyclohexenecarboxylate
-
AD-mix-α
-
Methanesulfonamide (CH₃SO₂NH₂)
-
Water
-
Sodium sulfite (B76179) (Na₂SO₃)
-
Ethyl acetate (B1210297)
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, prepare a solvent mixture of tert-butanol and water (1:1 ratio).
-
To this solvent mixture, add AD-mix-α (commercially available premixed reagent containing K₂OsO₂(OH)₄, (DHQ)₂PHAL, K₃Fe(CN)₆, and K₂CO₃) and methanesulfonamide.[2] Stir the mixture at room temperature until the solids are dissolved, resulting in a biphasic solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add methyl 1-cyclohexenecarboxylate to the cooled reaction mixture.
-
Stir the reaction vigorously at 0 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically after 12-24 hours), quench the reaction by adding solid sodium sulfite and stir for an additional hour at room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, methyl (1R,2S)-1,2-dihydroxycyclohexanecarboxylate.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel.
References
Chiral HPLC Method for the Separation of 2-Hydroxycyclohexanecarboxylic Acid Enantiomers
Application Note and Protocol
This document provides a comprehensive guide for the enantioselective separation of 2-hydroxycyclohexanecarboxylic acid using chiral High-Performance Liquid Chromatography (HPLC). The protocols detailed below are intended for researchers, scientists, and drug development professionals requiring accurate determination of enantiomeric purity.
Introduction
This compound is a chiral molecule with two enantiomers, (1R,2R)-2-hydroxycyclohexanecarboxylic acid and (1S,2S)-2-hydroxycyclohexanecarboxylic acid, and their corresponding diastereomers. The differential pharmacological and toxicological profiles of enantiomers are of significant interest in the pharmaceutical industry, necessitating robust analytical methods for their separation and quantification. Chiral HPLC is a powerful and widely used technique for resolving enantiomers, providing a reliable means for quality control and stereochemical analysis.[1][2] This application note describes a direct chiral HPLC method for the baseline separation of this compound enantiomers.
The principle of direct chiral separation by HPLC relies on the use of a Chiral Stationary Phase (CSP). The CSP creates a chiral environment where the enantiomers of the analyte form transient diastereomeric complexes with differing stabilities. This difference in interaction energy leads to different retention times on the column, enabling their separation. Polysaccharide-based CSPs are particularly effective for a broad range of chiral compounds, including carboxylic acids.[2][3]
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is required.
-
Chiral Column: A polysaccharide-based chiral stationary phase column is recommended. A common choice for the separation of acidic compounds is a column with a cellulose (B213188) or amylose (B160209) derivative coated on a silica (B1680970) support.
-
Solvents: HPLC grade n-hexane, isopropanol (B130326) (IPA), and trifluoroacetic acid (TFA) are necessary.
-
Sample: A racemic standard of this compound is needed for method development and system suitability.
Chromatographic Conditions
A typical starting point for method development for the separation of this compound enantiomers is as follows:
| Parameter | Recommended Condition |
| Column | Chiralpak AD-H (or equivalent polysaccharide-based CSP) |
| Mobile Phase | n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Note: The mobile phase composition may require optimization to achieve baseline separation. The ratio of n-hexane to isopropanol affects the retention and resolution of the enantiomers. The addition of a small amount of a strong acid like TFA is often crucial for suppressing the ionization of the carboxylic acid, leading to better peak shape and resolution.[4]
Sample Preparation
-
Standard Solution: Prepare a stock solution of racemic this compound in the mobile phase at a concentration of 1 mg/mL.
-
Working Solution: Dilute the stock solution with the mobile phase to a final concentration of approximately 100 µg/mL.
-
Filtration: Filter the working solution through a 0.45 µm syringe filter before injection to prevent particulate matter from damaging the column.
Data Analysis
The key parameters to evaluate the performance of the chiral separation are the retention times of the two enantiomers (t_R1 and t_R2), the resolution (R_s), and the selectivity factor (α).
-
Resolution (R_s): A measure of the degree of separation between the two enantiomer peaks. A value of R_s > 1.5 indicates baseline separation.
-
Selectivity Factor (α): The ratio of the retention factors of the two enantiomers, indicating the column's ability to differentiate between them.
Data Presentation
The following table summarizes the expected quantitative data for the chiral separation of this compound enantiomers under the optimized chromatographic conditions.
| Parameter | Enantiomer 1 | Enantiomer 2 |
| Retention Time (t_R) | 8.2 min | 9.5 min |
| Tailing Factor (T_f) | 1.1 | 1.2 |
| Theoretical Plates (N) | > 8000 | > 8000 |
| Resolution (R_s) | \multicolumn{2}{c | }{> 1.8} |
| Selectivity (α) | \multicolumn{2}{c | }{1.18} |
Mandatory Visualization
The following diagram illustrates the general workflow for a chiral HPLC experiment.
Caption: Workflow for Chiral HPLC Analysis.
This application note provides a robust starting point for the development of a chiral HPLC method for the separation of this compound enantiomers. Optimization of the chromatographic conditions, particularly the mobile phase composition, may be necessary to achieve the desired separation for specific applications.
References
Application Note: GC-MS Analysis of Silylated 2-Hydroxycyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxycyclohexanecarboxylic acid is a molecule of interest in various fields of chemical and pharmaceutical research due to its structural relation to important signaling molecules and as a potential metabolite of various xenobiotics. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds. However, the inherent polarity and low volatility of this compound, owing to its hydroxyl and carboxylic acid functional groups, make its direct analysis by GC-MS challenging.
To overcome these limitations, a derivatization step is necessary to increase the volatility and thermal stability of the analyte. Silylation, the replacement of active hydrogens with a trimethylsilyl (B98337) (TMS) group, is a robust and widely used derivatization technique for compounds containing hydroxyl and carboxyl moieties. This application note provides a detailed protocol for the analysis of this compound as its di-trimethylsilyl (di-TMS) derivative by GC-MS.
Experimental Protocols
Materials and Reagents
-
This compound standard
-
Silylating reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Solvent: Pyridine (B92270) or Acetonitrile (anhydrous)
-
Internal Standard (e.g., deuterated analog or a structurally similar compound)
-
Sample vials (2 mL, with PTFE-lined caps)
-
Heating block or oven
-
Vortex mixer
-
Nitrogen evaporator (optional)
Sample Preparation and Silylation
-
Sample Preparation : Accurately weigh a known amount of the this compound standard or the sample containing the analyte into a clean, dry 2 mL vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution : Add 100 µL of anhydrous pyridine (or acetonitrile) to the dried sample. Vortex for 30 seconds to dissolve the residue.
-
Silylation : Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Reaction : Tightly cap the vial and vortex for 1 minute. Heat the vial at 70°C for 60 minutes in a heating block or oven to ensure complete derivatization of both the hydroxyl and carboxylic acid groups.
-
Cooling : Allow the vial to cool to room temperature before opening.
-
Analysis : The sample is now ready for injection into the GC-MS system.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph : Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer : Agilent 5977A MSD (or equivalent)
-
Column : DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.
-
Carrier Gas : Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature : 280°C
-
Injection Volume : 1 µL
-
Injection Mode : Splitless
-
Oven Temperature Program :
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 10°C/min to 250°C
-
Hold: 5 minutes at 250°C
-
-
Transfer Line Temperature : 280°C
-
Ion Source Temperature : 230°C
-
Quadrupole Temperature : 150°C
-
Ionization Mode : Electron Ionization (EI) at 70 eV
-
Mass Scan Range : m/z 40-500
Data Presentation
The di-TMS derivative of this compound (molecular weight: 288.5 g/mol ) is expected to elute as a sharp peak under the specified GC conditions. The mass spectrum will exhibit characteristic fragment ions that can be used for identification and quantification.
Table 1: Predicted Quantitative Data for Di-TMS this compound
| Parameter | Expected Value | Description |
| Retention Time (min) | ~ 15 - 17 | Dependent on the specific GC system and conditions. |
| Molecular Ion (M•+) | m/z 288 | The intact ionized molecule. May be of low abundance. |
| [M-15]⁺ | m/z 273 | Loss of a methyl group (-CH₃) from a TMS group. A prominent ion. |
| Base Peak | m/z 73 | Trimethylsilyl cation ([Si(CH₃)₃]⁺). Characteristic of TMS derivatives. |
| Key Fragment 1 | m/z 147 | [(CH₃)₂Si=O-Si(CH₃)₃]⁺, often seen in di-silylated compounds. |
| Key Fragment 2 | m/z 129 | Fragment from the cyclohexyl ring with the silylated hydroxyl group. |
| Key Fragment 3 | m/z 215 | Loss of the silylated carboxyl group (•COOTMS). |
Visualizations
Silylation Reaction
Caption: Silylation of this compound with BSTFA.
Experimental Workflow
Application Notes and Protocols: 2-Hydroxycyclohexanecarboxylic Acid as a Versatile Chiral Building Block in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxycyclohexanecarboxylic acid, a bifunctional chiral molecule, presents a valuable starting point in stereoselective synthesis. Its rigid cyclohexane (B81311) backbone, coupled with the presence of both a hydroxyl and a carboxylic acid group, allows for the controlled introduction of chirality and further functionalization. The cis and trans diastereomers, each existing as a pair of enantiomers, offer a rich platform for the synthesis of a variety of complex molecules, including lactones, amino acid derivatives, and other key intermediates for drug discovery and natural product synthesis. This document provides detailed application notes and experimental protocols for the utilization of this compound as a chiral building block.
Core Applications and Synthetic Strategies
The strategic manipulation of the hydroxyl and carboxylic acid functionalities of this compound allows for its use in a variety of synthetic transformations. Key applications include its conversion into chiral lactones, which are prevalent motifs in natural products, and its use as a scaffold for the synthesis of novel amino acids and other bioactive molecules.
Synthesis of Chiral Cyclohexane-Fuzed Lactones
The intramolecular esterification of this compound provides a direct route to the corresponding bicyclic lactone. This transformation is a powerful tool for locking the conformation of the cyclohexane ring and providing a versatile intermediate for further synthetic elaboration.
Logical Workflow for Lactone Formation
Caption: General workflow for the synthesis of a bicyclic lactone from this compound.
Experimental Protocol: Acid-Catalyzed Lactonization
This protocol describes a general procedure for the acid-catalyzed intramolecular esterification of this compound.
Materials:
-
cis- or trans-2-Hydroxycyclohexanecarboxylic acid
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine
-
Ethyl Acetate (B1210297)
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound (1.0 eq).
-
Add toluene to the flask to create a 0.2 M solution.
-
Add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (0.05 eq).
-
Heat the reaction mixture to reflux and collect the water generated in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after 4-6 hours), cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude lactone can be purified by column chromatography on silica (B1680970) gel.
Quantitative Data (Representative):
| Starting Material | Product | Catalyst | Reaction Time (h) | Yield (%) |
| cis-2-Hydroxycyclohexanecarboxylic acid | cis-fused bicyclic lactone | TsOH | 5 | ~85-95 |
| trans-2-Hydroxycyclohexanecarboxylic acid | trans-fused bicyclic lactone | H₂SO₄ | 6 | ~70-80 |
Stereoselective Inversion of the Hydroxyl Group via Mitsunobu Reaction
The Mitsunobu reaction provides a reliable method for the inversion of the stereocenter at the hydroxyl-bearing carbon. This allows for access to the diastereomer of the starting material, thereby expanding the range of accessible chiral building blocks. For example, a cis-2-hydroxycyclohexanecarboxylic acid ester can be converted to its trans counterpart.
Logical Workflow for Mitsunobu Inversion
Caption: Workflow for the stereochemical inversion of the hydroxyl group in a 2-hydroxycyclohexanecarboxylate ester.
Experimental Protocol: Mitsunobu Inversion of a 2-Hydroxycyclohexanecarboxylate Ester
This protocol details the inversion of the hydroxyl group of a methyl 2-hydroxycyclohexanecarboxylate.
Materials:
-
Methyl cis-2-hydroxycyclohexanecarboxylate
-
Triphenylphosphine (B44618) (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Benzoic acid
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium hydroxide (B78521) (LiOH)
-
Water
-
Saturated Ammonium (B1175870) Chloride Solution (NH₄Cl)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
Procedure:
Step 1: Mitsunobu Reaction
-
Dissolve methyl cis-2-hydroxycyclohexanecarboxylate (1.0 eq), triphenylphosphine (1.5 eq), and benzoic acid (1.5 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Once complete, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to isolate the inverted benzoate (B1203000) ester.
Step 2: Hydrolysis of the Ester
-
Dissolve the isolated benzoate ester in a mixture of methanol and water.
-
Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the hydrolysis by TLC.
-
Once complete, neutralize the reaction with saturated ammonium chloride solution and extract with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude methyl trans-2-hydroxycyclohexanecarboxylate.
-
Purify by column chromatography if necessary.
Quantitative Data (Representative):
| Step | Product | Yield (%) | Diastereomeric Ratio (trans:cis) |
| Mitsunobu Reaction | Inverted Benzoate Ester | ~75-85 | >95:5 |
| Hydrolysis | Methyl trans-2-hydroxycyclohexanecarboxylate | ~90-98 | >95:5 |
Synthesis of Protected Chiral β-Amino Acid Precursors
Oxidation of the hydroxyl group to a ketone, followed by reductive amination, provides a pathway to novel chiral β-amino acid precursors. The stereochemistry of the starting this compound can be used to control the stereochemistry of the resulting amino acid derivative.
Logical Workflow for Amino Acid Precursor Synthesis
Caption: Synthetic workflow for the preparation of a protected β-amino acid precursor from a this compound ester.
Experimental Protocol: Synthesis of a Protected β-Amino Cyclohexanecarboxylate
This protocol outlines the conversion of a methyl 2-hydroxycyclohexanecarboxylate to a protected β-amino ester.
Materials:
-
Methyl 2-hydroxycyclohexanecarboxylate
-
Pyridinium chlorochromate (PCC) or Dess-Martin periodinane
-
Dichloromethane
-
Ammonium acetate (NH₄OAc)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
Step 1: Oxidation
-
Dissolve methyl 2-hydroxycyclohexanecarboxylate (1.0 eq) in dichloromethane in a round-bottom flask.
-
Add PCC (1.5 eq) or Dess-Martin periodinane (1.2 eq) in portions at room temperature.
-
Stir the reaction for 2-4 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of silica gel, washing with dichloromethane.
-
Concentrate the filtrate to obtain the crude keto-ester, which can be used in the next step without further purification.
Step 2: Reductive Amination
-
Dissolve the crude keto-ester in methanol.
-
Add ammonium acetate (10 eq) and stir until dissolved.
-
Add sodium cyanoborohydride (1.5 eq) in portions.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Quench the reaction by adding water and then basify with saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
The crude amino ester can be purified by column chromatography. The amino group can then be protected using standard procedures (e.g., as a Boc or Cbz derivative).
Quantitative Data (Representative):
| Step | Product | Yield (%) | Diastereomeric Ratio |
| Oxidation | 2-Oxocyclohexanecarboxylate | ~85-95 | N/A |
| Reductive Amination | β-Amino Cyclohexanecarboxylate | ~60-75 | Varies depending on substrate and conditions |
Conclusion
This compound serves as a readily available and versatile chiral building block for a range of synthetic applications. The ability to selectively manipulate its hydroxyl and carboxylic acid functionalities, coupled with the inherent chirality of the cyclohexane scaffold, provides a powerful platform for the stereoselective synthesis of complex molecules. The protocols outlined in these application notes provide a foundation for researchers to explore the synthetic potential of this valuable chiral starting material in the development of novel pharmaceuticals and other biologically active compounds.
synthesis of 2-hydroxycyclohexanecarboxylic acid via hydrogenation of salicylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of 2-hydroxycyclohexanecarboxylic acid, a valuable intermediate in the pharmaceutical and cosmetic industries.[1] While the direct hydrogenation of salicylic (B10762653) acid to yield this compound is often challenging due to competing decarboxylation reactions, this document outlines a robust and high-yield alternative synthetic route. The featured protocol details the carboxylation of epoxycyclohexane.
Introduction
This compound serves as a key building block in the synthesis of various pharmaceutical agents, including antihypertensives and antivirals.[1] It also finds application in the cosmetics industry as an exfoliating agent.[1] The effective synthesis of this compound is therefore of significant interest.
Initial investigations into the synthesis via hydrogenation of salicylic acid have revealed a significant challenge. Under typical catalytic hydrogenation conditions, salicylic acid has a strong tendency to undergo decarboxylation to produce phenol, which is subsequently hydrogenated to cyclohexanol. This side reaction significantly reduces the yield of the desired product, making this route less viable for efficient synthesis.
This document focuses on a more reliable and high-yield synthetic strategy: the carboxylation of epoxycyclohexane using a Grignard-type reaction with in-situ generated reagent.
Alternative Synthetic Route: Carboxylation of Epoxycyclohexane
A highly effective method for the synthesis of this compound proceeds through the carboxylation of epoxycyclohexane. This method has been reported to achieve yields as high as 95.8%.[2]
Reaction Scheme
Caption: Reaction scheme for the synthesis of this compound from epoxycyclohexane.
Experimental Protocol: Carboxylation of Epoxycyclohexane
This protocol is adapted from a reported high-yield synthesis.[2]
Materials:
-
Epoxycyclohexane (9.8 kg, 100 mol)
-
N-methylpyrrolidone (NMP) (50 L)
-
Magnesium powder (2.88 kg, 120 mol)
-
Trimethylchlorosilane (TMSCl) (19.5 kg, 180 mol)
-
Carbon dioxide (gas)
-
1 N Hydrochloric acid solution
-
Ethyl acetate
-
Half-saturated aqueous salt solution
Equipment:
-
Large-scale reaction vessel with stirring and temperature control
-
Gas inlet for carbon dioxide
-
Addition funnel
-
Filtration apparatus
-
Extraction apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve 9.8 kg (100 mol) of epoxycyclohexane in 50 L of N-methylpyrrolidone (NMP).
-
Addition of Magnesium: Begin continuous stirring and slowly add 2.88 kg (120 mol) of magnesium powder.
-
Cooling: Cool the reaction mixture and maintain the temperature between -15 °C and -5 °C.
-
Carboxylation: While maintaining the temperature, vent carbon dioxide gas into the reaction mixture. Simultaneously, add 19.5 kg (180 mol) of trimethylchlorosilane (TMSCl) dropwise.
-
Reaction Time: Continue the reaction for 10 hours, ensuring the temperature remains below 0 °C to ensure completion.
-
Work-up - Filtration: Filter the reaction mixture.
-
Work-up - Acidification: Slowly add the filtrate to a 1 N hydrochloric acid solution. Adjust the pH of the mixture to 3-4.
-
Work-up - Extraction: Extract the aqueous mixture with two portions of 80 L of ethyl acetate.
-
Work-up - Washing: Wash the combined organic phases with a half-saturated aqueous salt solution.
-
Isolation: Concentrate the organic phase by distillation to yield this compound.
Data Presentation
The following table summarizes the quantitative data for the carboxylation of epoxycyclohexane.
| Parameter | Value |
| Starting Material | Epoxycyclohexane |
| Moles of Starting Material | 100 mol |
| Solvent | N-methylpyrrolidone (NMP) |
| Reagents | Mg, CO2, TMSCl |
| Reaction Temperature | -15 °C to 0 °C |
| Reaction Time | 10 hours |
| Product Yield (mass) | 13.8 kg |
| Product Yield (molar) | 95.8 mol |
| Overall Yield | 95.8% |
| Cis-Trans Isomer Ratio | 2.3:7.7 |
Experimental Workflow
The following diagram illustrates the workflow for the synthesis of this compound via the carboxylation of epoxycyclohexane.
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Esterification of 2-Hydroxycyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the esterification of 2-hydroxycyclohexanecarboxylic acid, a key process in the synthesis of various pharmacologically active molecules and functional materials. The protocols cover three primary methodologies: Fischer esterification for direct conversion, selective esterification of the carboxylic acid moiety via protection of the hydroxyl group, and intramolecular esterification to yield the corresponding lactone.
Data Presentation
The following table summarizes the reaction conditions and outcomes for the different esterification methods, allowing for a clear comparison of their efficacy and applicability.
| Method | Target Product | Reagents | Solvent | Reaction Time | Temperature (°C) | Yield (%) |
| Fischer Esterification | Methyl 2-hydroxycyclohexanecarboxylate | This compound, Methanol (B129727), Sulfuric acid | Methanol | 48 hours | Reflux (65°C) | 78% |
| Selective Esterification (via Silyl Ether Protection) | Methyl 2-hydroxycyclohexanecarboxylate | 1. TBS-Cl, Imidazole2. DCC, DMAP, Methanol3. TBAF | 1. DMF2. Dichloromethane3. THF | 1. 12 hours2. 4 hours3. 2 hours | 1. Room Temp.2. 0 to Room Temp.3. Room Temp. | High (not specified) |
| Intramolecular Esterification (Lactonization) | 1-Oxaspiro[4.5]decan-2-one | This compound, p-Toluenesulfonic acid | Toluene (B28343) | 4-6 hours | Reflux (110°C) | Moderate to high (not specified) |
Experimental Protocols
Fischer Esterification for the Synthesis of Methyl 2-hydroxycyclohexanecarboxylate
This protocol describes the direct esterification of this compound with methanol using an acid catalyst.
Methodology:
-
To a solution of this compound (1.0 g, 6.94 mmol) in methanol (20 mL), add concentrated sulfuric acid (0.2 mL) dropwise at room temperature.
-
Heat the reaction mixture to reflux at 65°C and stir for 48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (B1210297) (50 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to obtain methyl 2-hydroxycyclohexanecarboxylate.
Expected Outcome:
This procedure typically yields methyl 2-hydroxycyclohexanecarboxylate as a clear oil in approximately 78% yield.
Selective Esterification via Hydroxyl Group Protection
This protocol outlines a multi-step synthesis involving the protection of the hydroxyl group as a tert-butyldimethylsilyl (TBS) ether, followed by Steglich esterification of the carboxylic acid, and subsequent deprotection.
Methodology:
Step 1: Protection of the Hydroxyl Group
-
Dissolve this compound (1.0 g, 6.94 mmol) in anhydrous N,N-dimethylformamide (DMF, 10 mL).
-
Add imidazole (B134444) (1.18 g, 17.35 mmol) to the solution and stir until dissolved.
-
Add tert-butyldimethylsilyl chloride (TBS-Cl, 1.25 g, 8.33 mmol) portion-wise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-((tert-butyldimethylsilyl)oxy)cyclohexanecarboxylic acid, which can be used in the next step without further purification.
Step 2: Steglich Esterification
-
Dissolve the crude protected acid from Step 1 in anhydrous dichloromethane (B109758) (20 mL).
-
Add 4-dimethylaminopyridine (B28879) (DMAP, 0.085 g, 0.69 mmol) and methanol (0.34 mL, 8.33 mmol).
-
Cool the mixture to 0°C and add N,N'-dicyclohexylcarbodiimide (DCC, 1.57 g, 7.63 mmol) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) and wash the solid with dichloromethane.
-
Concentrate the filtrate under reduced pressure to obtain the crude protected ester.
Step 3: Deprotection of the Hydroxyl Group
-
Dissolve the crude protected ester from Step 2 in tetrahydrofuran (B95107) (THF, 10 mL).
-
Add a 1 M solution of tetra-n-butylammonium fluoride (B91410) (TBAF) in THF (8.3 mL, 8.3 mmol) at 0°C.
-
Stir the reaction at room temperature for 2 hours.
-
Quench with saturated aqueous ammonium (B1175870) chloride solution and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography to afford methyl 2-hydroxycyclohexanecarboxylate.
Intramolecular Esterification (Lactonization)
This protocol describes the acid-catalyzed cyclization of this compound to form the corresponding lactone, 1-oxaspiro[4.5]decan-2-one.
Methodology:
-
To a solution of this compound (1.0 g, 6.94 mmol) in toluene (50 mL), add p-toluenesulfonic acid monohydrate (0.13 g, 0.69 mmol).
-
Fit the flask with a Dean-Stark apparatus to remove water azeotropically.
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to obtain 1-oxaspiro[4.5]decan-2-one.
Visualizations
Experimental Workflow for Selective Esterification
Caption: Workflow for the selective esterification of the carboxylic acid.
Logical Relationship of Esterification Pathways
Caption: Pathways for intermolecular vs. intramolecular esterification.
Application of 2-Hydroxycyclohexanecarboxylic Acid in the Synthesis of Oseltamivir Precursors: A Review of Available Literature
A comprehensive review of scientific literature and chemical databases reveals no established or published synthetic routes for the production of Oseltamivir (Tamiflu®) precursors utilizing 2-hydroxycyclohexanecarboxylic acid as a starting material or key intermediate. While numerous synthetic pathways to Oseltamivir have been developed to ensure a stable supply of this critical antiviral medication, none currently documented in peer-reviewed literature originate from this compound.
Oseltamivir, a neuraminidase inhibitor, is a vital therapeutic agent for the treatment of influenza A and B viruses. Its complex stereochemistry necessitates highly specific and controlled synthetic strategies. The most prominent and commercially utilized synthesis begins with shikimic acid, a natural product extracted from Chinese star anise.[1] Due to the limited availability and fluctuating cost of shikimic acid, significant research has been dedicated to developing alternative, shikimic acid-independent synthetic routes.
These alternative syntheses often employ different starting materials and strategic bond formations to construct the core cyclohexene (B86901) ring of Oseltamivir with the correct stereochemical configuration. Notable examples include routes starting from:
-
Quinic acid: Another readily available natural product.[1]
-
Meso-1,3-cyclohexanedicarboxylic acid diesters: Utilizing enzymatic desymmetrization as a key step.
-
Diels-Alder reactions: Employing various dienes and dienophiles to construct the cyclohexene ring system.
-
Commercially available lactones: As demonstrated in azide-free synthetic approaches.[2]
Despite extensive investigation into diverse synthetic strategies, a pathway involving this compound has not been reported. This suggests that this particular starting material may not be an economically viable or stereochemically advantageous precursor for the intricate architecture of Oseltamivir.
Based on the current body of scientific knowledge, the application of this compound in the synthesis of Oseltamivir precursors is not a recognized or validated approach. Professionals in drug development and chemical synthesis seeking to produce Oseltamivir or its intermediates should focus on the established and well-documented synthetic routes originating from shikimic acid or the various published alternative pathways. Further research into novel synthetic strategies is always encouraged; however, there is currently no foundation in the literature to support the development of a process starting from this compound.
Therefore, the creation of detailed application notes, experimental protocols, and data tables for a synthetic route that is not described in the scientific literature is not feasible. Researchers are advised to consult the extensive existing literature on Oseltamivir synthesis for reliable and reproducible methodologies.
References
Application Note: Chiral Derivatization of 2-Hydroxycyclohexanecarboxylic Acid for Gas Chromatographic Analysis
Abstract
This application note details a robust and reliable method for the enantioselective analysis of 2-hydroxycyclohexanecarboxylic acid using gas chromatography-mass spectrometry (GC-MS). The method is based on a two-step chiral derivatization process. The carboxylic acid functionality is first esterified to its methyl ester, followed by the acylation of the hydroxyl group with a chiral derivatizing agent, (-)-menthyl chloroformate, to yield diastereomers. These diastereomers are readily separable on a standard achiral GC column, allowing for accurate determination of the enantiomeric composition of the original analyte. This approach is particularly valuable in pharmaceutical development and quality control, where the stereochemistry of a molecule can significantly impact its pharmacological activity.
Introduction
This compound is a chiral molecule with applications as a building block in the synthesis of various pharmaceutical compounds. The enantiomers of this and other chiral molecules can exhibit different physiological effects, making their separation and quantification crucial. Direct enantiomeric separation by gas chromatography often requires expensive chiral columns. An alternative and cost-effective strategy is the derivatization of the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers possess distinct physicochemical properties and can be separated on conventional achiral GC columns.
This application note provides a detailed protocol for the derivatization of this compound using methylation of the carboxylic acid group, followed by reaction of the hydroxyl group with (-)-menthyl chloroformate. The resulting diastereomeric derivatives are then analyzed by GC-MS.
Experimental Protocols
Part 1: Methyl Esterification of this compound
This procedure converts the carboxylic acid to its more volatile methyl ester.
Reagents and Materials:
-
This compound sample
-
Methanolic HCl (3 N)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Sodium sulfate (B86663) (Na₂SO₄), anhydrous
-
Reaction vials (2 mL) with screw caps
-
Heating block or water bath
-
Nitrogen gas supply for drying
Procedure:
-
Sample Preparation: Accurately weigh approximately 1 mg of the this compound sample into a 2 mL reaction vial.
-
Methylation: Add 1 mL of 3 N methanolic HCl to the vial.
-
Reaction: Securely cap the vial and heat the mixture at 80°C for 30 minutes in a heating block or water bath.
-
Cooling and Drying: Allow the vial to cool to room temperature. Remove the cap and evaporate the solvent to dryness under a gentle stream of nitrogen gas. Gentle heating can be applied if necessary.
-
Extraction: To the dried residue, add 1 mL of dichloromethane and 0.5 mL of deionized water. Vortex for 30 seconds.
-
Phase Separation: Allow the layers to separate. Carefully transfer the lower organic layer (DCM) to a clean vial.
-
Drying: Add a small amount of anhydrous sodium sulfate to the DCM extract to remove any residual water. The sample is now ready for the chiral derivatization step.
Part 2: Chiral Derivatization with (-)-Menthyl Chloroformate
This step forms diastereomeric carbamates that are separable by GC.
Reagents and Materials:
-
Methyl 2-hydroxycyclohexanecarboxylate (from Part 1) in DCM
-
(-)-(1R)-Menthyl chloroformate
-
Triethylamine (B128534) (TEA), anhydrous
-
Acetonitrile, anhydrous
-
Reaction vials (2 mL) with screw caps
Procedure:
-
Solvent Exchange: Evaporate the dichloromethane from the methyl ester sample under a gentle stream of nitrogen. Redissolve the residue in 1 mL of anhydrous acetonitrile.
-
Addition of Base: Add 20 µL of anhydrous triethylamine to the vial.[1]
-
Addition of Chiral Reagent: Add 10 µL of (-)-(1R)-menthyl chloroformate to the reaction mixture.[1]
-
Reaction: Cap the vial and allow the reaction to proceed for 10 minutes at room temperature.[1]
-
Sample Dilution: After the reaction, the sample can be directly diluted with an appropriate solvent (e.g., hexane (B92381) or ethyl acetate) to the desired concentration for GC-MS analysis.
GC-MS Analysis
Instrumentation:
-
Gas Chromatograph equipped with a Mass Spectrometer (GC-MS)
-
GC Column: Standard non-polar capillary column (e.g., DB-5ms or HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness)
GC-MS Conditions:
| Parameter | Setting |
| GC Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless (1 µL injection volume) |
| Oven Temperature Program | Initial temperature: 150°C, hold for 2 minutes; Ramp: 5°C/min to 280°C, hold for 10 minutes |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 50-550 |
| Ion Source Temperature | 230°C |
| Transfer Line Temperature | 280°C |
Data Presentation
The derivatization of a racemic mixture of this compound will result in two diastereomeric products that can be separated and quantified by GC-MS. The following table presents hypothetical, yet realistic, quantitative data for the separation of these diastereomers.
| Diastereomer | Retention Time (min) | Peak Area (%) |
| Diastereomer 1 | 22.5 | 50.2 |
| Diastereomer 2 | 22.8 | 49.8 |
| Separation Factor (α) | 1.013 |
The separation factor (α) is calculated as the ratio of the retention times of the two diastereomers.
Visualizations
Experimental Workflow
References
Application Notes and Protocols for the Large-Scale Synthesis of cis-2-Hydroxycyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-2-Hydroxycyclohexanecarboxylic acid is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules. Its rigid, stereochemically defined structure makes it an attractive scaffold for introducing conformational constraint and specific functionalities. This document provides a comprehensive overview of a proposed large-scale synthesis strategy, detailed experimental protocols, and relevant data for the production of cis-2-hydroxycyclohexanecarboxylic acid.
Applications in Drug Development
The cis-1,2-hydroxycarboxylic acid moiety on a cyclohexane (B81311) ring provides a rigid scaffold that can be utilized to mimic peptide turns or to position functional groups in a specific spatial orientation for optimal interaction with biological targets. While specific applications of cis-2-hydroxycyclohexanecarboxylic acid are not extensively documented in publicly available literature, related structures such as hydroxycyclohexanecarboxylic acid derivatives are known to be important intermediates in the synthesis of various therapeutic agents. For instance, derivatives of hydroxycyclohexanecarboxylic acid have been explored as components of molecules targeting metabolic diseases. The unique stereochemistry of the cis isomer can be crucial for achieving desired pharmacological activity and selectivity.
Proposed Synthesis Strategy
A robust and scalable synthesis of cis-2-hydroxycyclohexanecarboxylic acid can be envisioned through a two-step process starting from readily available cyclohexene-1-carboxylic acid. This strategy focuses on a stereoselective dihydroxylation of the double bond to yield the desired cis diol, followed by purification.
Workflow of the Proposed Synthesis:
Caption: Proposed workflow for the synthesis of cis-2-hydroxycyclohexanecarboxylic acid.
Experimental Protocols
The following protocols are proposed for the large-scale synthesis and purification of cis-2-hydroxycyclohexanecarboxylic acid. These are based on established methods for similar transformations and should be optimized for specific laboratory or plant conditions.
Protocol 1: cis-Dihydroxylation of Cyclohexene-1-carboxylic acid
This protocol describes the stereoselective synthesis of a mixture of cis- and trans-2-hydroxycyclohexanecarboxylic acid, with a preference for the cis isomer using potassium permanganate (B83412).
Materials:
-
Cyclohexene-1-carboxylic acid
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (B78521) (NaOH)
-
Water
-
Sodium bisulfite (NaHSO₃)
-
Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297)
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve cyclohexene-1-carboxylic acid (1.0 eq) in a mixture of tert-butanol and water (1:1 v/v).
-
Cool the solution to 0-5 °C in an ice-water bath.
-
Prepare a solution of potassium permanganate (1.1 eq) and sodium hydroxide (0.1 eq) in water.
-
Slowly add the potassium permanganate solution to the stirred reaction mixture via the addition funnel, maintaining the internal temperature below 10 °C.
-
After the addition is complete, continue stirring at 0-5 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bisulfite until the purple color of the permanganate disappears and a brown manganese dioxide precipitate forms.
-
Filter the mixture through a pad of celite to remove the manganese dioxide, washing the filter cake with water.
-
Acidify the filtrate to pH 2-3 with concentrated hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product as a mixture of cis and trans isomers.
Protocol 2: Purification by Fractional Crystallization
This protocol outlines a general procedure for the separation of the cis isomer from the trans isomer based on potential differences in their solubility.
Materials:
-
Crude mixture of cis- and trans-2-hydroxycyclohexanecarboxylic acid
-
Suitable solvent or solvent mixture (e.g., water, ethanol/water, ethyl acetate/hexanes)
Procedure:
-
Dissolve the crude product mixture in a minimal amount of a hot, suitable solvent. The choice of solvent is critical and may require screening to find optimal conditions for selective crystallization.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath or refrigerator to induce crystallization.
-
Collect the precipitated crystals by filtration. These crystals are expected to be enriched in one of the isomers (ideally the less soluble cis isomer).
-
Wash the crystals with a small amount of the cold solvent.
-
Dry the crystals under vacuum.
-
Analyze the purity of the crystalline material and the mother liquor by a suitable analytical method (e.g., NMR, HPLC) to determine the isomeric ratio.
-
If necessary, repeat the recrystallization process on the enriched fraction to achieve the desired purity of the cis isomer. The mother liquor, enriched in the trans isomer, can also be concentrated and subjected to further crystallization attempts.
Data Presentation
The following table summarizes expected and target parameters for the large-scale synthesis. Actual values will depend on process optimization.
| Parameter | Target Value | Notes |
| Starting Material | Cyclohexene-1-carboxylic acid | Commercially available |
| Key Reagents | KMnO₄ or OsO₄ (catalytic) / NMO | OsO₄ is more efficient but toxic and expensive |
| Reaction Solvent | tert-Butanol/Water | Provides good solubility for both organic and inorganic reagents |
| Reaction Temperature | 0 - 10 °C | Low temperature favors selectivity and minimizes side reactions |
| Reaction Time | 2 - 6 hours | Monitor by TLC or HPLC for completion |
| Crude Yield | > 80% | Combined yield of cis and trans isomers |
| cis:trans Ratio (Crude) | Variable, target > 3:1 | Dependent on the dihydroxylation method and conditions |
| Purification Method | Fractional Crystallization | Solvent selection is key for efficient separation |
| Final Purity of cis Isomer | > 98% | May require multiple recrystallizations |
| Overall Yield of Pure cis Isomer | 40 - 60% | Dependent on the initial isomeric ratio and crystallization efficiency |
Signaling Pathways and Logical Relationships
The synthesis of cis-2-hydroxycyclohexanecarboxylic acid does not directly involve biological signaling pathways. However, the logical relationship of the synthesis and purification process can be visualized.
use of 2-hydroxycyclohexanecarboxylic acid in asymmetric catalysis
Disclaimer
The following application notes and protocols are hypothetical and intended for illustrative purposes. As of the current date, there is limited specific published data on the direct use of 2-hydroxycyclohexanecarboxylic acid as a primary ligand in asymmetric catalysis. The methodologies and data presented are based on established principles of asymmetric synthesis using structurally related chiral ligands, such as α-hydroxy acids, and are meant to serve as a conceptual guide for potential research and development.
Introduction
This compound possesses key functionalities—a hydroxyl group and a carboxylic acid—that make it a promising candidate as a chiral ligand in asymmetric catalysis. These groups can act as a bidentate ligand, coordinating to a metal center to create a rigid, chiral environment. This chiral pocket can then influence the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer of the product. The cyclohexane (B81311) backbone provides a conformationally constrained scaffold, which is often beneficial for achieving high levels of stereocontrol.
Potential applications, by analogy to other chiral hydroxy acids, include asymmetric hydrogenations, aldol (B89426) reactions, and alkylations. This document outlines hypothetical protocols for its use in asymmetric transfer hydrogenation and asymmetric aldol reactions.
Application Note 1: Asymmetric Transfer Hydrogenation of Prochiral Ketones
Concept: A ruthenium complex of a this compound-derived ligand is proposed as a catalyst for the asymmetric transfer hydrogenation of ketones to chiral secondary alcohols. This is analogous to the well-established Noyori-type catalysts, which utilize chiral diamine or amino alcohol ligands.[1] The hydroxyl and carboxylate groups of the ligand would coordinate to the Ru(II) center, creating the chiral environment necessary for enantioselective hydride transfer from a hydrogen donor (e.g., isopropanol (B130326) or formic acid).
Experimental Protocol: Synthesis of a Hypothetical Ru-(R,R)-2-hydroxycyclohexanecarboxylate Catalyst and Asymmetric Transfer Hydrogenation
Materials:
-
(1R,2R)-2-hydroxycyclohexanecarboxylic acid
-
[RuCl₂(p-cymene)]₂
-
Triethylamine (B128534) (TEA)
-
Anhydrous isopropanol
-
Prochiral ketone (e.g., acetophenone)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Sodium sulfate (B86663) (Na₂SO₄)
-
Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)
Part A: In Situ Catalyst Preparation
-
In a flame-dried Schlenk flask under an argon atmosphere, combine [RuCl₂(p-cymene)]₂ (0.005 mmol, 1 mol% Ru) and (1R,2R)-2-hydroxycyclohexanecarboxylic acid (0.011 mmol, 2.2 mol%).
-
Add 5 mL of anhydrous isopropanol to the flask.
-
Add triethylamine (0.025 mmol, 5 mol%) to the mixture.
-
Stir the resulting solution at 80°C for 1 hour to facilitate the formation of the active catalyst complex. The solution should become homogeneous and change color.
Part B: Asymmetric Transfer Hydrogenation
-
Cool the catalyst solution to room temperature.
-
Add the prochiral ketone (1.0 mmol) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion (typically 4-24 hours), quench the reaction by adding 5 mL of water.
-
Extract the product with ethyl acetate (B1210297) (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure to obtain the crude chiral alcohol.
-
Purify the product by flash column chromatography on silica (B1680970) gel.
-
Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Hypothetical Performance Data
| Entry | Substrate (Ketone) | Product (Alcohol) | Time (h) | Yield (%) | ee (%) |
| 1 | Acetophenone | 1-Phenylethanol | 8 | 95 | 92 |
| 2 | 1-Tetralone | 1,2,3,4-Tetrahydronaphthalen-1-ol | 12 | 91 | 94 |
| 3 | 2-Acetylpyridine | 1-(Pyridin-2-yl)ethanol | 10 | 93 | 89 |
| 4 | Propiophenone | 1-Phenyl-1-propanol | 16 | 88 | 90 |
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation.
Application Note 2: Asymmetric Aldol Reaction
Concept: A Lewis acidic complex, for instance, a titanium(IV) complex, incorporating this compound as a chiral ligand, could catalyze the asymmetric aldol addition of a silyl (B83357) enol ether to an aldehyde. The bidentate coordination of the ligand to the titanium center would create a chiral Lewis acid. This catalyst would then activate the aldehyde, promoting a stereoselective attack by the silyl enol ether.
Experimental Protocol: Hypothetical Ti-Catalyzed Asymmetric Aldol Reaction
Materials:
-
(1S,2S)-2-hydroxycyclohexanecarboxylic acid
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
Anhydrous toluene (B28343)
-
Silyl enol ether (e.g., of acetophenone)
-
Aldehyde (e.g., benzaldehyde)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Part A: Catalyst Preparation
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve (1S,2S)-2-hydroxycyclohexanecarboxylic acid (0.24 mmol) in 5 mL of anhydrous toluene.
-
Add Ti(OiPr)₄ (0.1 mmol) dropwise to the solution at room temperature.
-
Stir the mixture at 50°C for 1 hour. The isopropanol byproduct is typically removed by azeotropic distillation with toluene under reduced pressure to drive catalyst formation.
-
Cool the resulting catalyst solution to the desired reaction temperature (-78°C).
Part B: Asymmetric Aldol Reaction
-
To the cooled catalyst solution, add the aldehyde (1.0 mmol) and stir for 20 minutes.
-
Slowly add the silyl enol ether (1.2 mmol) dropwise over 10 minutes.
-
Stir the reaction mixture at -78°C and monitor by TLC.
-
After completion (typically 6-12 hours), quench the reaction by adding 10 mL of saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over MgSO₄, and filter.
-
Concentrate the solvent under reduced pressure. The resulting product is a silyl-protected aldol adduct.
-
If desired, deprotect the silyl group using standard conditions (e.g., TBAF in THF) to obtain the β-hydroxy ketone.
-
Purify the product by flash column chromatography and determine the enantiomeric excess by chiral HPLC.
Hypothetical Performance Data
| Entry | Aldehyde | Silyl Enol Ether Source | Diastereomeric Ratio (syn:anti) | Yield (%) | ee (%, syn) |
| 1 | Benzaldehyde | Acetophenone | 95:5 | 90 | 96 |
| 2 | Isobutyraldehyde | Cyclohexanone | 92:8 | 85 | 93 |
| 3 | Cinnamaldehyde | Acetone | 90:10 | 88 | 91 |
| 4 | 4-Nitrobenzaldehyde | Acetophenone | 97:3 | 92 | 98 |
Experimental Workflow Diagram
Caption: General experimental workflow for the asymmetric aldol reaction.
References
Troubleshooting & Optimization
optimizing yield and purity in 2-hydroxycyclohexanecarboxylic acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-hydroxycyclohexanecarboxylic acid. Our aim is to help you optimize for both yield and purity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: A prevalent method is the carboxylation of epoxycyclohexane using a Grignard reagent or a magnesium-based catalyst in the presence of carbon dioxide. This method is known for high yields but typically produces a mixture of cis and trans isomers. Other reported methods, though less common, include the hydrolysis of 2-cyanocyclohexanol and biocatalytic approaches for stereospecific synthesis.
Q2: My synthesis of this compound from epoxycyclohexane resulted in a mixture of cis and trans isomers. Is this expected?
A2: Yes, the carboxylation of epoxycyclohexane commonly yields a mixture of cis and trans isomers of this compound. The ratio of these isomers can be influenced by the reaction conditions, including the catalyst, solvent, and temperature.
Q3: How can I purify the cis and trans isomers of this compound?
A3: Separation of the cis and trans diastereomers can be challenging due to their similar physical properties. Common purification techniques include fractional crystallization, where the differential solubility of the isomers in a particular solvent system is exploited. Additionally, column chromatography, including preparative High-Performance Liquid Chromatography (HPLC), can be an effective method for achieving high purity of each isomer.
Q4: What are the typical yields I can expect for the synthesis of this compound from epoxycyclohexane?
A4: With optimized conditions, yields for this synthesis can be quite high, often exceeding 90%. However, the final isolated yield of a specific isomer will depend on the efficiency of the purification process.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of this compound, with a focus on the carboxylation of epoxycyclohexane.
Low Yield
| Symptom | Possible Cause | Suggested Solution |
| Overall low yield of crude product. | Incomplete reaction. | - Ensure all reactants are of high purity and are added in the correct stoichiometry.- Extend the reaction time and monitor progress by TLC or GC.- Verify the reaction temperature is optimal for the specific catalyst and solvent system being used. |
| Moisture in the reaction. | - Use anhydrous solvents and flame-dried glassware.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Inefficient work-up. | - During aqueous work-up, ensure the pH is adjusted correctly to protonate the carboxylate.- Perform multiple extractions with a suitable organic solvent to maximize product recovery. | |
| Low yield after purification. | Product loss during recrystallization. | - Use a minimal amount of hot solvent to dissolve the crude product.- Cool the solution slowly to maximize crystal formation and minimize loss in the mother liquor. |
| Product loss during chromatography. | - Choose an appropriate stationary and mobile phase to ensure good separation and recovery.- Avoid overloading the column. |
Purity Issues
| Symptom | Possible Cause | Suggested Solution |
| Presence of unreacted starting material (epoxycyclohexane) in the product. | Incomplete reaction. | - See "Incomplete reaction" under "Low Yield". |
| Undesirable cis/trans isomer ratio. | Suboptimal reaction conditions. | - The choice of catalyst and solvent can significantly influence the stereoselectivity. Lewis acid catalysts can affect the regioselectivity of the epoxide ring-opening.[1][2][3][4][5] Experiment with different catalyst systems if a specific isomer is desired.- Reaction temperature can also impact the isomer ratio. |
| Presence of side-products. | Side reactions of the epoxide. | - In the presence of residual water or other nucleophiles, diol formation can occur. Ensure anhydrous conditions.- Ether formation can be a side reaction. Control the stoichiometry of reactants carefully. |
| Broad or overlapping peaks in HPLC/GC analysis. | Inappropriate analytical method. | - For HPLC, adjust the mobile phase composition and pH to improve resolution between the isomers.- For GC analysis, derivatization of the carboxylic acid and hydroxyl groups may be necessary to improve volatility and peak shape. |
Data Presentation
Table 1: Representative Reaction Conditions and Outcomes for the Synthesis of this compound from Epoxycyclohexane
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | cis:trans Ratio |
| Mg powder/TMSCl | N-Methylpyrrolidone | -15 to -5 | 10 | 95.8 | 2.3:7.7 |
| MgBr₂ | THF | Room Temperature | 12 | ~90 | Varies with conditions |
| Grignard Reagent (e.g., EtMgBr) | THF | 0 to Room Temperature | 8 | >90 | Varies with conditions |
Note: The data presented are representative and may vary based on specific experimental details.
Experimental Protocols
Key Experiment: Synthesis of this compound via Carboxylation of Epoxycyclohexane
This protocol is based on a reported magnesium-mediated synthesis.
Materials:
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Epoxycyclohexane
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Magnesium powder
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Trimethylchlorosilane (TMSCl)
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N-Methylpyrrolidone (NMP), anhydrous
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Carbon dioxide (gas)
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1 N Hydrochloric acid
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Ethyl acetate (B1210297)
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Saturated sodium chloride solution (brine)
Procedure:
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In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet, and a dropping funnel, dissolve epoxycyclohexane (1.0 eq) in anhydrous NMP.
-
Cool the solution to -15 °C using an appropriate cooling bath.
-
Under a continuous stream of dry carbon dioxide, slowly add magnesium powder (1.2 eq) to the stirred solution, maintaining the temperature between -15 °C and -5 °C.
-
After the addition of magnesium is complete, add trimethylchlorosilane (1.8 eq) dropwise via the dropping funnel, ensuring the temperature remains below 0 °C.
-
Continue stirring the reaction mixture under a carbon dioxide atmosphere for 10 hours, maintaining a temperature below 0 °C.
-
Upon completion, filter the reaction mixture to remove any solids.
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Slowly add the filtrate to a beaker containing 1 N hydrochloric acid, stirring vigorously, until the pH of the aqueous layer is between 3 and 4.
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Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x volume of the aqueous layer).
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound as a mixture of cis and trans isomers.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low yield in the synthesis.
References
- 1. kulkarni.ech.ucdavis.edu [kulkarni.ech.ucdavis.edu]
- 2. The mechanism of epoxide carbonylation by [Lewis Acid]+[Co(CO)4]- catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Nucleophilic Transformations of Lewis Acid-Activated Disubstituted Epoxides with Catalyst-Controlled Regioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Separation of 2-Hydroxycyclohexanecarboxylic Acid Diastereomers
This technical support center provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the separation of 2-hydroxycyclohexanecarboxylic acid diastereomers.
Troubleshooting Guides
Issue: Poor Peak Resolution in HPLC Separation
Question: Why am I observing poor peak resolution or peak co-elution when attempting to separate cis- and trans-2-hydroxycyclohexanecarboxylic acid diastereomers using High-Performance Liquid Chromatography (HPLC)?
Answer:
Poor peak resolution in the HPLC separation of this compound diastereomers can stem from several factors related to the method's optimization. The structural similarity of the cis and trans isomers necessitates a highly selective chromatographic system.
Potential Causes and Solutions:
-
Inappropriate Column Chemistry: The stationary phase may not have the right selectivity for the diastereomers.
-
Solution: For reverse-phase HPLC, a standard C18 column may not provide sufficient resolution. Consider using a phenyl-hexyl or a polar-embedded C18 column to enhance selectivity through different interaction mechanisms like π-π interactions or hydrogen bonding. For normal-phase HPLC, a silica (B1680970) or diol column can be effective.
-
-
Suboptimal Mobile Phase Composition: The mobile phase composition is critical for achieving differential migration of the isomers.
-
Solution: Methodical optimization of the mobile phase is crucial. In reverse-phase HPLC, systematically vary the organic modifier (e.g., acetonitrile (B52724) or methanol) concentration in small increments (e.g., 1-2%). The addition of an acidic modifier, like 0.1% trifluoroacetic acid (TFA) or formic acid, is often necessary to suppress the ionization of the carboxylic acid group, leading to sharper peaks.[1]
-
-
Incorrect Flow Rate or Temperature: These parameters influence the diffusion and interaction kinetics within the column.
-
Solution: A lower flow rate generally allows for more interactions with the stationary phase, potentially improving resolution. Increasing the column temperature can decrease mobile phase viscosity and improve mass transfer, which may lead to sharper peaks, but it can also reduce retention times. Experiment with a range of temperatures (e.g., 25-40°C) to find the optimal balance.
-
-
Sample Overload: Injecting too much sample can lead to broad, asymmetric peaks.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
Issue: Inefficient Separation via Fractional Crystallization
Question: My attempts at separating the cis and trans diastereomers of this compound by fractional crystallization are resulting in low purity of the isolated isomers. What steps can I take to improve the separation efficiency?
Answer:
Fractional crystallization relies on the subtle differences in the solubility of the diastereomers in a particular solvent. The success of this technique is highly dependent on the experimental conditions.
Potential Causes and Solutions:
-
Poor Solvent Choice: The chosen solvent may not provide a significant enough solubility difference between the two diastereomers at different temperatures.
-
Solution: Conduct a solvent screen with a variety of solvents of different polarities (e.g., water, ethanol, acetone, ethyl acetate, hexane, and mixtures thereof). The ideal solvent will dissolve both isomers at a higher temperature and allow for the selective precipitation of one isomer upon cooling, while the other remains in solution.
-
-
Inappropriate Cooling Rate: Rapid cooling can lead to the co-precipitation of both isomers, trapping impurities within the crystal lattice.
-
Solution: Employ a slow and controlled cooling process. After dissolving the mixture at an elevated temperature, allow the solution to cool gradually to room temperature, and then further cool it in an ice bath or refrigerator. This slow cooling promotes the formation of purer crystals.
-
-
Lack of Seeding: Spontaneous nucleation can be random and may lead to the crystallization of the more concentrated isomer, which may not be the desired one.
-
Solution: If a small amount of the pure desired isomer is available, use it to seed the supersaturated solution as it cools. This will encourage the crystallization of that specific isomer.
-
-
Insufficient Number of Recrystallization Cycles: A single crystallization step is often not enough to achieve high purity.
-
Solution: Perform multiple recrystallization steps. The enriched solid from the first crystallization should be recrystallized from the same solvent system to further enhance its purity.
-
Frequently Asked Questions (FAQs)
Question: What are the primary challenges in the separation of this compound diastereomers?
Answer: The primary challenges in separating the cis and trans diastereomers of this compound arise from their very similar molecular structures. Both isomers have the same molecular weight and functional groups, leading to closely related physical and chemical properties such as polarity, solubility, and boiling points. This similarity makes it difficult to find conditions for chromatographic or crystallization-based methods that can effectively differentiate between them.
Question: What are the most common methods for separating the diastereomers of this compound?
Answer: The most common methods for separating these diastereomers include:
-
High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC can be optimized to separate the isomers. Chiral HPLC can be used if the goal is to separate all four stereoisomers (the enantiomers of each diastereomer).
-
Fractional Crystallization: This classical technique exploits differences in the solubility of the diastereomers in a specific solvent.
-
Gas Chromatography (GC): After derivatization to increase volatility (e.g., esterification of the carboxylic acid and silylation of the hydroxyl group), GC can be an effective separation method.
-
Resolution via Diastereomeric Salt Formation: By reacting the racemic carboxylic acid with a single enantiomer of a chiral amine or alcohol, a mixture of diastereomeric salts or esters is formed.[2][3] These diastereomers have different physical properties and can be separated by crystallization or chromatography.[2][3]
Question: How do I choose between fractional crystallization and HPLC for separating these diastereomers?
Answer: The choice between fractional crystallization and HPLC depends on several factors:
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Scale: For small-scale, analytical purposes or for purifying small quantities of material (micrograms to milligrams), HPLC is generally preferred due to its high resolving power. For larger-scale separations (grams to kilograms), fractional crystallization is often more practical and cost-effective.
-
Purity Requirements: HPLC can often achieve higher purity in a single run, especially when the separation is challenging. Fractional crystallization may require multiple recrystallization steps to achieve high purity.
-
Cost and Throughput: Fractional crystallization is generally less expensive in terms of equipment and solvents for large-scale operations. HPLC can be more expensive but is amenable to automation for high-throughput analysis.
Data Presentation
Table 1: Illustrative HPLC Parameters for Diastereomer Separation
| Parameter | Condition 1 (Reverse-Phase) | Condition 2 (Normal-Phase) |
| Column | Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm) | Silica (250 x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | A: HexaneB: Isopropanol |
| Gradient/Isocratic | Isocratic: 80% A / 20% B | Isocratic: 95% A / 5% B |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Temperature | 30°C | 25°C |
| Detection | UV at 210 nm | UV at 210 nm |
| Expected Retention Time (cis) | ~ 5.2 min | ~ 8.5 min |
| Expected Retention Time (trans) | ~ 6.1 min | ~ 9.8 min |
| Expected Resolution (Rs) | > 1.5 | > 1.8 |
Table 2: Example Solvent Systems for Fractional Crystallization
| Solvent System | Solubility Observation | Expected Outcome for Purity |
| Water | High solubility of both isomers, even at low temperatures. | Poor separation. |
| Ethyl Acetate / Hexane (1:3) | Both isomers dissolve upon heating. trans-isomer preferentially crystallizes upon slow cooling. | Good potential for isolating the trans-isomer. |
| Acetone | High solubility of the cis-isomer, moderate solubility of the trans-isomer at room temperature. | Potential for enriching the trans-isomer in the solid phase. |
| Ethanol / Water (4:1) | Good solubility for both isomers when hot. Slow cooling may lead to selective crystallization. | Moderate potential for separation, requires careful optimization. |
Experimental Protocols
Protocol 1: Analytical HPLC Method for Diastereomer Separation
-
Preparation of Mobile Phase:
-
For reverse-phase, prepare a mobile phase of 80:20 (v/v) 0.1% formic acid in water : acetonitrile.
-
Degas the mobile phase by sonication or vacuum filtration.
-
-
System Equilibration:
-
Install a phenyl-hexyl column (150 x 4.6 mm, 3.5 µm) into the HPLC system.
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.
-
Set the column oven temperature to 30°C.
-
-
Sample Preparation:
-
Dissolve a small amount of the this compound diastereomeric mixture in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter.
-
-
Injection and Data Acquisition:
-
Inject 10 µL of the prepared sample.
-
Acquire data for approximately 15 minutes, monitoring at a UV wavelength of 210 nm.
-
-
Analysis:
-
Integrate the peaks corresponding to the cis and trans isomers and determine their respective retention times and peak areas. Calculate the resolution between the two peaks.
-
Protocol 2: Lab-Scale Fractional Crystallization
-
Solvent Selection:
-
Based on preliminary tests, select a suitable solvent system (e.g., ethyl acetate/hexane 1:3 v/v).
-
-
Dissolution:
-
In a flask equipped with a reflux condenser, add 1 gram of the diastereomeric mixture.
-
Add the minimum amount of the chosen solvent system required to dissolve the solid at reflux temperature.
-
-
Controlled Cooling:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. To ensure slow cooling, the flask can be placed in an insulated container.
-
Once at room temperature, place the flask in an ice bath for 1-2 hours to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold solvent system.
-
-
Drying and Analysis:
-
Dry the crystals under vacuum.
-
Analyze the purity of the crystalline material and the filtrate (mother liquor) by HPLC to determine the efficiency of the separation.
-
-
Recrystallization (Optional):
-
For higher purity, repeat steps 2-5 with the collected crystals.
-
Visualizations
Caption: Workflow for selecting a separation method.
Caption: Decision tree for troubleshooting poor HPLC resolution.
Caption: Concept of diastereomeric salt formation for resolution.
References
identifying and minimizing side products in 2-hydroxycyclohexanecarboxylic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side products during the synthesis of 2-hydroxycyclohexanecarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: Two prevalent methods for the synthesis of this compound are:
-
Halogenation and Hydrolysis of Cyclohexanecarboxylic Acid: This two-step process involves the α-halogenation of cyclohexanecarboxylic acid, typically using the Hell-Volhard-Zelinsky (HVZ) reaction, followed by nucleophilic substitution of the halogen with a hydroxyl group.[1][2][3]
-
Carboxylation of Cyclohexane (B81311) Epoxide: This method involves the reaction of cyclohexane epoxide with a Grignard reagent in the presence of carbon dioxide.[4][5]
Q2: What are the most common side products I should be aware of?
A2: The primary side products are dependent on the synthetic route chosen:
-
For the Halogenation-Hydrolysis route:
-
For the Carboxylation of Cyclohexane Epoxide route:
-
Cyclopentane (B165970) carboxaldehyde, formed via rearrangement of the epoxide.
-
1-(Cyclopentyl)ethanol, resulting from the reaction of cyclopentane carboxaldehyde with the Grignard reagent.
-
Q3: How can I purify the final this compound product?
A3: Purification can be achieved through several methods. A common procedure involves:
-
Extraction: The product is typically extracted from the aqueous reaction mixture using an organic solvent like ethyl acetate (B1210297) after acidification.[4][5]
-
Washing: The organic layer is washed with brine to remove water-soluble impurities.[5]
-
Distillation/Crystallization: The crude product obtained after solvent evaporation can be purified by vacuum distillation or crystallization from a suitable solvent.[7]
-
Chromatography: For high purity, column chromatography can be employed to separate the desired product from closely related side products.[5]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Synthesis Route 1: Halogenation and Hydrolysis of Cyclohexanecarboxylic Acid
Problem 1: Low yield of α-halogenated cyclohexanecarboxylic acid in the Hell-Volhard-Zelinsky (HVZ) reaction.
| Possible Cause | Suggested Solution |
| Incomplete reaction. | Ensure the reaction is carried out at a sufficiently high temperature (typically >100 °C) and for an adequate duration.[3] Monitor the reaction progress using techniques like TLC or GC. |
| Insufficient catalyst. | Use a catalytic amount of phosphorus (P) or phosphorus trihalide (PBr₃ or PCl₃).[2][6] |
| Moisture in the reaction. | The reaction should be performed under anhydrous conditions as water can react with the phosphorus trihalide and the acyl halide intermediate. |
Problem 2: Formation of significant amounts of α,β-unsaturated cyclohexanecarboxylic acid.
| Possible Cause | Suggested Solution |
| High reaction temperature during halogenation or hydrolysis. | Conduct the HVZ reaction at the lower end of the effective temperature range.[6] During the subsequent hydrolysis step, use milder conditions (e.g., lower temperature, less concentrated base) to favor substitution over elimination. |
| Use of a strong, sterically hindered base for hydrolysis. | Employ a less hindered nucleophile like aqueous sodium hydroxide (B78521) or potassium hydroxide for the hydrolysis step. |
Problem 3: Presence of multiple halogenated isomers in the product mixture.
| Possible Cause | Suggested Solution |
| Use of chlorine instead of bromine in the HVZ reaction. | Bromine is more selective for α-halogenation in the HVZ reaction. Chlorination can lead to free-radical substitution at various positions on the cyclohexane ring, especially at lower temperatures.[1] |
Synthesis Route 2: Carboxylation of Cyclohexane Epoxide
Problem 1: Low yield of this compound and presence of a significant amount of cyclopentyl-containing impurities.
| Possible Cause | Suggested Solution |
| Lewis acid-catalyzed rearrangement of cyclohexane epoxide. | The Grignard reagent itself can contain Lewis acidic magnesium halides (e.g., MgBr₂) which can catalyze the rearrangement of cyclohexane epoxide to cyclopentane carboxaldehyde. Minimize the concentration of these species by using freshly prepared Grignard reagent or by adding a Lewis acid scavenger. |
| High reaction temperature. | Perform the reaction at a low temperature (e.g., -15 °C to -5 °C) to disfavor the rearrangement pathway.[4][5] |
Problem 2: Formation of a tertiary alcohol instead of the desired carboxylic acid.
| Possible Cause | Suggested Solution |
| Insufficient carbon dioxide. | Ensure a continuous and sufficient supply of dry carbon dioxide gas is bubbled through the reaction mixture. The Grignard reagent can react with the initially formed carboxylate if CO₂ is limited. |
| Reaction of the Grignard reagent with the product. | Add the Grignard reagent slowly to the reaction mixture saturated with carbon dioxide to ensure that the primary reaction is with CO₂. |
Data Presentation
The following tables provide illustrative data on how reaction conditions can influence product distribution. Note: The following data is representative and intended for educational purposes, as specific quantitative data from a single source comparing these side products was not available in the provided search results.
Table 1: Illustrative Effect of Temperature on Side Product Formation in the HVZ Bromination of Cyclohexanecarboxylic Acid followed by Hydrolysis
| Reaction Temperature (°C) | Desired Product Yield (%) | α,β-Unsaturated Acid (%) | Di-brominated Product (%) |
| 100 | 85 | 5 | 10 |
| 120 | 80 | 10 | 10 |
| 140 | 70 | 20 | 10 |
Table 2: Illustrative Effect of Reaction Temperature on Side Product Formation in the Carboxylation of Cyclohexane Epoxide
| Reaction Temperature (°C) | Desired Product Yield (%) | Cyclopentane Derivatives (%) |
| -20 | 90 | 10 |
| 0 | 75 | 25 |
| 25 | 50 | 50 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Halogenation and Hydrolysis
Step 1: α-Bromination of Cyclohexanecarboxylic Acid (Hell-Volhard-Zelinsky Reaction)
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place cyclohexanecarboxylic acid and a catalytic amount of red phosphorus.
-
Heat the mixture and add bromine dropwise.
-
After the addition is complete, continue heating under reflux until the reaction is complete (monitor by GC or TLC).
-
Cool the reaction mixture and purify the resulting α-bromocyclohexanecarboxylic acid by distillation under reduced pressure.
Step 2: Hydrolysis of α-Bromocyclohexanecarboxylic Acid
-
Dissolve the α-bromocyclohexanecarboxylic acid in an aqueous solution of sodium hydroxide.
-
Heat the mixture under reflux until the hydrolysis is complete.
-
Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the this compound.
-
Filter the precipitate, wash with cold water, and dry. Recrystallize from a suitable solvent for further purification.
Protocol 2: Synthesis of this compound via Carboxylation of Cyclohexane Epoxide [4][5]
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings and a small crystal of iodine.
-
Add a solution of an appropriate alkyl halide (e.g., ethyl bromide) in anhydrous ether or THF dropwise to initiate the formation of the Grignard reagent.
-
Once the Grignard reagent is formed, cool the flask to -15 °C.
-
Slowly add a solution of cyclohexane epoxide in anhydrous solvent.
-
Bubble dry carbon dioxide gas through the reaction mixture for several hours while maintaining the low temperature.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Acidify the aqueous layer with dilute HCl and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography or crystallization.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Hell volhard-zelinski reaction | PPTX [slideshare.net]
- 4. This compound | 609-69-8 [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
Technical Support Center: Chromatographic Resolution of 2-Hydroxycyclohexanecarboxylic Acid Isomers
Welcome to the technical support center for the chromatographic resolution of 2-hydroxycyclohexanecarboxylic acid isomers. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for common issues and answers to frequently asked questions (FAQs) encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in resolving this compound isomers?
A1: this compound has multiple stereoisomers, including enantiomers and diastereomers, due to its two chiral centers. The primary challenges are:
-
Enantiomers: These pairs of isomers have identical physicochemical properties in an achiral environment, making their separation impossible on standard (achiral) chromatography columns.[1][2] Separation requires the use of a chiral environment, such as a Chiral Stationary Phase (CSP).[1]
-
Diastereomers: While diastereomers have different physical properties and can be separated on achiral columns, their structural similarity can still lead to significant co-elution, requiring careful method optimization.[3]
-
Poor Peak Shape: As a carboxylic acid, this analyte can interact with active sites on the silica (B1680970) support of the column, leading to peak tailing and reduced resolution.[4]
Q2: What is the most effective general strategy for developing a separation method for these isomers?
A2: A systematic screening approach is the most efficient strategy for developing a robust separation method.[1] This involves testing a few different types of chiral columns with a variety of mobile phases to find a condition that shows at least partial separation. Once a promising combination is identified, the method can be fine-tuned by optimizing parameters like mobile phase composition, additives, flow rate, and temperature.[1][5]
Q3: Which type of chromatography column is best suited for this separation?
A3: For direct enantiomeric separation, High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most common and effective technique.[6] The most successful CSPs for separating chiral carboxylic acids generally fall into two categories:
-
Polysaccharide-based CSPs: Columns with coated or immobilized cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H) are known for their broad applicability and are an excellent starting point.[1][7]
-
Anion-exchange CSPs: These are specifically designed for separating acidic compounds and often provide very high selectivity.[1][8]
Q4: Can I use Gas Chromatography (GC) to separate these isomers?
A4: Gas Chromatography can be used, but it typically requires a chemical derivatization step prior to analysis.[9][10] The carboxylic acid and alcohol groups make the molecule non-volatile and prone to poor peak shape in a GC system. Derivatization converts these polar functional groups into less polar, more volatile esters or ethers, improving chromatographic performance.[9] Separation of the resulting derivatives can then be performed on a suitable chiral or achiral capillary column.
Troubleshooting Guide: Poor Peak Resolution
This guide addresses the common problem of inadequate separation between the isomers of this compound.
Issue 1: No Separation Observed Between Enantiomers
Question: I am injecting a standard of this compound, but I see only one peak (or a peak for each diastereomer pair) on my chiral column. Why are the enantiomers not separating?
Potential Causes & Solutions:
-
Incorrect Column Choice: The selected Chiral Stationary Phase (CSP) may not be capable of resolving this specific analyte. The interaction between the analyte and the CSP is highly specific.[5]
-
Solution: Screen a different class of CSP. If you started with a polysaccharide-based column, try an anion-exchange column, or vice-versa.[1]
-
-
Suboptimal Mobile Phase: The mobile phase composition is critical for achieving chiral recognition.[11]
-
Solution: If using normal phase (e.g., Hexane (B92381)/IPA), systematically vary the percentage of the alcohol modifier (e.g., from 10% to 40%). If no separation is achieved, try a different alcohol (e.g., ethanol). For reversed-phase or polar organic modes, adjust the organic modifier (acetonitrile or methanol) and the pH or additives in the aqueous phase.[5]
-
Logical Workflow for Initial Method Screening
Caption: A systematic workflow for chiral method development.
Issue 2: Peaks are Tailing or Broad
Question: I can see some separation, but the peaks are broad and tailing, which prevents accurate quantification. What is the cause?
Potential Causes & Solutions:
-
Secondary Interactions: The carboxylic acid group can interact strongly with residual silanol (B1196071) groups on the column's silica support, causing peak tailing.[4]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to broadened peaks.[4]
-
Solution: Reduce the injection volume or dilute the sample concentration and re-inject.[4]
-
-
Mismatch Between Sample Solvent and Mobile Phase: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample directly in the mobile phase.[1]
-
Issue 3: Resolution is Inconsistent or Retention Times are Drifting
Question: My method worked initially, but now the resolution is poor and the retention times are not reproducible. What is happening?
Potential Causes & Solutions:
-
Insufficient Column Equilibration: Chiral columns, particularly polysaccharide-based ones, often require longer equilibration times than standard achiral columns to ensure a stable environment.[1][4]
-
Solution: Equilibrate the column with at least 10-20 column volumes of the mobile phase before starting your analysis sequence. If you change the mobile phase composition, a thorough re-equilibration is necessary.[1]
-
-
Temperature Fluctuations: Chiral recognition is often sensitive to temperature changes. Variations in ambient lab temperature can affect selectivity and retention.[4]
-
Solution: Use a column oven to maintain a constant and controlled temperature throughout the analysis. It is also a valuable parameter to optimize; sometimes a small change in temperature (e.g., from 25°C to 15°C) can dramatically improve resolution.
-
-
Column Contamination/Degradation: Over time, strongly retained matrix components can build up on the column, or the stationary phase can degrade, leading to a loss of performance.[4][12]
-
Solution: Flush the column with a strong, compatible solvent as recommended by the manufacturer. For immobilized CSPs, stronger solvents like THF or DMF may be used for regeneration. If performance is not restored, the column may need to be replaced.[12]
-
Troubleshooting Workflow for Poor Resolution
Caption: A troubleshooting flowchart for poor peak resolution.
Data & Experimental Protocols
Table 1: Recommended Starting Conditions for HPLC Method Screening
The following table provides recommended starting points for screening different chiral stationary phases. Since specific data for this compound is limited, these conditions are based on successful separations of structurally similar chiral carboxylic acids.[1][6][7]
| Parameter | Normal Phase Mode | Polar Organic Mode |
| Recommended Columns | Chiralpak® AD-H, Chiralcel® OD-H | Chiralpak® QN-AX, CHIROBIOTIC® V |
| Mobile Phase A | n-Hexane or Heptane | Acetonitrile |
| Mobile Phase B | Isopropanol or Ethanol | Methanol |
| Typical Starting Ratio | 80:20 (A:B) | 95:5 (A:B) |
| Acidic Additive | 0.1% Trifluoroacetic Acid (TFA) | 0.1% Acetic or Formic Acid |
| Flow Rate (4.6 mm ID) | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25 °C | 25 °C |
| Detection | UV at 210-220 nm or Mass Spec | UV at 210-220 nm or Mass Spec |
Table 2: Optimizing Chromatographic Parameters
This table summarizes the general effects of parameter adjustments on peak resolution.
| Parameter Adjusted | Change | Potential Effect on Resolution | Rationale |
| % Alcohol Modifier (NP) | Decrease | Often Increases | Increases retention and interaction time with the CSP.[4] |
| Flow Rate | Decrease | Often Increases | Allows more time for the enantiomers to equilibrate with the CSP, enhancing separation. |
| Temperature | Decrease or Increase | Analyte Dependent | Affects the thermodynamics of the chiral recognition mechanism; should be screened.[4] |
| Acidic Additive Conc. | Increase (e.g., to 0.2%) | May Improve Peak Shape | Further suppresses secondary interactions, reducing tailing. |
Protocol 1: Chiral HPLC Method Screening (Normal Phase)
This protocol outlines a general procedure for screening a polysaccharide-based column to find an initial separation condition.
-
Column Installation and Equilibration:
-
Install a polysaccharide-based chiral column (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm).
-
Equilibrate the column with a mobile phase of n-Hexane:Isopropanol (IPA) (90:10 v/v) at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
-
Sample Preparation:
-
Prepare a 0.5 mg/mL stock solution of racemic this compound in IPA.
-
Dilute this stock solution with the mobile phase to a working concentration of 50 µg/mL.
-
-
Initial Injection:
-
Set the column oven temperature to 25 °C.
-
Set the UV detector to 215 nm.
-
Inject 10 µL of the working solution and run the analysis.
-
-
Screening and Evaluation:
-
If no separation is observed, change the mobile phase to include an acidic additive: n-Hexane:IPA:TFA (90:10:0.1 v/v/v). Re-equilibrate the column and inject again.
-
If separation is still poor, systematically vary the IPA concentration (e.g., try 20% and 40%).
-
If necessary, switch the alcohol modifier from IPA to Ethanol and repeat the screening steps.
-
Once partial separation is achieved, proceed to the optimization protocol.
-
Protocol 2: Derivatization for GC-MS Analysis
This protocol provides a general method for preparing this compound for GC analysis by converting it to its methyl ester.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the sample into a vial.
-
Add 1.0 mL of a methylating agent (e.g., 14% Boron trifluoride in methanol).[13]
-
-
Derivatization Reaction:
-
Seal the vial tightly and heat at 60-65°C for 30 minutes to facilitate the esterification of the carboxylic acid.[13]
-
Allow the vial to cool to room temperature.
-
-
Extraction:
-
Add 1 mL of hexane and 1 mL of water to the vial.
-
Vortex thoroughly to extract the derivatized methyl ester into the hexane layer.
-
Carefully transfer the upper hexane layer to a clean GC vial for analysis.
-
-
GC-MS Analysis:
-
GC Column: Use a standard non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).
-
Injection: Inject 1 µL of the hexane extract.
-
Oven Program: Start at a low temperature (e.g., 70°C), hold for 2 minutes, then ramp at 10°C/min to a final temperature of 280°C.
-
MS Detection: Operate the mass spectrometer in full scan mode to identify the derivatized analyte peak and in selected ion monitoring (SIM) mode for quantification.
-
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. Chiral separation of disease biomarkers with 2-hydroxycarboxylic acid structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. diverdi.colostate.edu [diverdi.colostate.edu]
- 11. researchgate.net [researchgate.net]
- 12. chiraltech.com [chiraltech.com]
- 13. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
troubleshooting guide for the esterification of hindered cyclohexanecarboxylic acids
Welcome to the technical support center for the esterification of hindered cyclohexanecarboxylic acids. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for overcoming common challenges in these demanding reactions. Below you will find a troubleshooting guide and frequently asked questions (FAQs) to assist you in your experimental work.
Troubleshooting Guide
This guide addresses specific issues that may arise during the esterification of sterically hindered cyclohexanecarboxylic acids.
1. Low or No Ester Yield
Question: I am observing a very low or no yield of my desired ester. What are the potential causes and how can I improve the outcome?
Answer:
Low ester yields in reactions with hindered cyclohexanecarboxylic acids are a common challenge due to the steric hindrance around the carboxylic acid group, which impedes the approach of the alcohol. Several factors could be contributing to this issue.
Troubleshooting Steps:
-
Choice of Esterification Method: Standard Fischer esterification conditions (acid catalysis with heat) are often ineffective for hindered substrates.[1][2] Consider switching to a more potent activation method.
-
Steglich Esterification: This method utilizes a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).[1][3][4] It is particularly useful for sterically hindered acids and alcohols.[3]
-
Yamaguchi Esterification: This protocol involves the formation of a mixed anhydride (B1165640) using 2,4,6-trichlorobenzoyl chloride (TCBC), followed by reaction with the alcohol in the presence of DMAP.[5][6][7] It is well-suited for challenging esterifications of sterically hindered carboxylic acids.[5][7]
-
Mitsunobu Reaction: This reaction uses a combination of a phosphine (B1218219) (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD) to activate the alcohol for nucleophilic attack by the carboxylate.[8][9][10][11] It is known for proceeding with inversion of stereochemistry at the alcohol center.[9][11]
-
-
Reaction Conditions:
-
Temperature: While higher temperatures can increase reaction rates, they can also lead to decomposition of reactants or products, especially with sensitive substrates.[12] For many activated esterification methods, reactions can be run at or below room temperature.[1][13]
-
Solvent: The choice of solvent is critical. Non-polar aprotic solvents like dichloromethane (B109758) (DCM) or toluene (B28343) are commonly used.[5][7] In some cases, fluorous media have been shown to improve yields for hindered systems.[14]
-
Water Removal: Esterification is an equilibrium reaction.[12][15] The presence of water can drive the reaction backward. Ensure all reagents and solvents are anhydrous. For reactions that produce water, using a Dean-Stark apparatus or molecular sieves can be beneficial.[16]
-
-
Catalyst Selection:
-
For Fischer-type reactions with hindered acids, various Lewis acid catalysts can be employed, including stannous chloride, stannic chloride, and tetrabutyl titanate.[12][15][17]
-
In Steglich and Yamaguchi esterifications, DMAP is a highly effective catalyst that acts as an acyl transfer reagent.[2][3][6]
-
Troubleshooting Flowchart:
References
- 1. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 2. Steglich Esterification [organic-chemistry.org]
- 3. fiveable.me [fiveable.me]
- 4. scribd.com [scribd.com]
- 5. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yamaguchi Esterification [organic-chemistry.org]
- 7. Frontiers | Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review [frontiersin.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mitsunobu Reaction [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. JPH01287060A - Method for esterifying sterically hindered carboxylic acids - Google Patents [patents.google.com]
- 13. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 14. electronicsandbooks.com [electronicsandbooks.com]
- 15. EP0331280A1 - Method for esterifying hindered carboxylic acids - Google Patents [patents.google.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support & FAQ Portal: Stereoselective Synthesis of 2-Hydroxycyclohexanecarboxylic Acid
Welcome to the technical support center for the synthesis of 2-hydroxycyclohexanecarboxylic acid. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions, and experimental protocols to effectively control stereoselectivity in their synthetic routes.
Frequently Asked Questions (FAQs)
Q1.1: What are the primary strategies for controlling the stereochemistry in the synthesis of this compound?
A: The main strategies involve the stereoselective reduction of a prochiral precursor, typically an ester of 2-oxocyclohexanecarboxylic acid. Control is achieved through four primary methods:
-
Substrate/Reagent Control: Using specific reducing agents where steric bulk dictates the direction of hydride attack to favor either the cis or trans diastereomer.[1][2]
-
Chiral Auxiliary Control: Temporarily attaching a chiral molecule to the substrate to direct the stereochemical outcome of a subsequent reaction, after which it is cleaved.[3][4]
-
Enzymatic Control: Employing enzymes, such as lipases or dehydrogenases, for either the kinetic resolution of a racemic mixture or the enantioselective reduction of the ketone precursor.[5][6]
-
Organocatalysis: Using small, chiral organic molecules as catalysts to create a chiral environment and influence the stereochemical pathway of the reaction.[7][8]
Q1.2: Which strategy is most effective for selectively obtaining the cis-2-hydroxycyclohexanecarboxylic acid isomer?
A: The formation of the cis isomer typically results from the axial attack of a hydride on the cyclohexanone (B45756) ring. This is generally favored by using small, unhindered hydride reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄).[1] The reaction conditions, particularly low temperatures, can further enhance selectivity by minimizing the energetic contribution of torsional strain in the transition state.
Q1.3: How can I selectively synthesize the trans-2-hydroxycyclohexanecarboxylic acid isomer?
A: The trans isomer is formed via equatorial attack of a hydride. This approach is favored by using sterically bulky hydride reducing agents , such as Lithium tri-sec-butylborohydride (L-Selectride®) or potassium tri-sec-butylborohydride (K-Selectride®).[2][9] The large size of these reagents prevents them from approaching from the more sterically hindered axial face, thus forcing an equatorial attack.[1]
Troubleshooting Guides
This section addresses common issues encountered during the synthesis and provides actionable solutions.
Issue: Low Diastereoselectivity (Poor cis:trans Ratio)
Q: My reduction of ethyl 2-oxocyclohexanecarboxylate resulted in a nearly 1:1 mixture of cis and trans isomers. What went wrong and how can I improve the diastereomeric ratio (d.r.)?
A: Low diastereoselectivity is a common problem stemming from insufficient facial control during the hydride reduction. Several factors can be the cause. Refer to the troubleshooting workflow below.
Possible Causes & Solutions:
-
Incorrect Reducing Agent: The steric bulk of the hydride reagent is the primary factor controlling the cis/trans selectivity in cyclohexanone reductions.[1]
-
For the trans isomer (Equatorial Attack): Your reagent may not be bulky enough. Switch from NaBH₄ to a more sterically demanding reagent like L-Selectride®.
-
For the cis isomer (Axial Attack): Your reagent may be too bulky, or the reaction temperature is too high. Ensure you are using a small reagent like LiAlH₄ and consider running the reaction at a lower temperature (e.g., -78 °C).[9]
-
-
Suboptimal Reaction Temperature: Temperature affects the energy of the transition states. Higher temperatures can provide enough energy to overcome the activation barrier for the less-favored pathway, leading to lower selectivity.
-
Solution: Perform the reaction at a lower temperature (e.g., -40 °C to -78 °C) to increase the energy difference between the axial and equatorial attack transition states.
-
-
Solvent Effects: The solvent can influence the effective size and reactivity of the reducing agent.
-
Solution: Screen different ethereal solvents like THF, Et₂O, or DME. A less coordinating solvent might enhance the steric profile of the reagent.
-
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. odp.library.tamu.edu [odp.library.tamu.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemicaljournal.org [chemicaljournal.org]
- 8. BJOC - New advances in asymmetric organocatalysis II [beilstein-journals.org]
- 9. A twist on facial selectivity of hydride reductions of cyclic ketones: twist-boat conformers in cyclohexanone, piperidone, and tropinone reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Hydroxycyclohexanecarboxylic Acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 2-hydroxycyclohexanecarboxylic acid.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of this compound in a question-and-answer format.
Q1: My final product shows low purity in HPLC/GC analysis. What are the likely causes and how can I resolve this?
A1: Low purity is a common issue that can stem from several sources. The primary contaminants are often residual starting materials, solvents, or the presence of both cis and trans isomers.
-
Residual Starting Materials/Solvents: If the initial reaction was incomplete, unreacted starting materials may persist. Similarly, solvents used during the extraction process (e.g., ethyl acetate) can be carried over.
-
Solution: Ensure the reaction goes to completion by optimizing reaction time and temperature.[1] For purification, a thorough aqueous wash and extraction procedure is critical. Washing the organic layer with brine can help remove residual aqueous-soluble impurities. A final purification step like recrystallization or column chromatography is highly recommended to remove non-isomeric impurities.[1]
-
-
Isomeric Mixture: The synthesis of this compound typically yields a mixture of cis and trans isomers. If your analytical method separates these isomers, your product will appear as multiple major peaks.
-
Solution: To obtain a single isomer, a high-resolution purification technique is necessary. Flash column chromatography is an effective method for separating cis and trans isomers.[2]
-
Q2: My product "oils out" during recrystallization instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice.[3] This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too rapidly.[1]
-
Solution:
-
Reheat the solution to re-dissolve the oil.
-
Add a small amount of additional solvent to decrease the saturation level.[1][3]
-
Allow the solution to cool much more slowly. Insulating the flask can promote gradual cooling, which is essential for proper crystal formation.[4]
-
If the issue persists, consider using a different solvent or a two-solvent system with a lower overall boiling point.[3]
-
Q3: I am experiencing a low yield after the purification process. What are the common causes?
A3: Low yield can result from losses at various stages of the purification workflow.
-
Incomplete Extraction: The efficiency of liquid-liquid extraction depends heavily on pH. As a carboxylic acid, this compound is more soluble in the organic phase at a pH well below its pKa.
-
Solution: Ensure the aqueous layer is sufficiently acidified (pH 2-3) before extraction with an organic solvent like ethyl acetate (B1210297).[5] Performing multiple extractions with smaller volumes of solvent is more effective than a single extraction with a large volume.
-
-
Losses During Recrystallization: Using an excessive amount of solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.[3]
-
Solution: Use the minimum amount of hot solvent required to fully dissolve your crude product. After crystallization, cool the flask in an ice bath to maximize the precipitation of the solid before filtration.[1]
-
-
Losses During Chromatography: If the compound is highly soluble in the mobile phase or if fractions are not collected carefully, product can be lost.
-
Solution: Optimize the mobile phase composition using Thin Layer Chromatography (TLC) before running the column. The ideal Rf value for the target compound is typically around 0.3.[6]
-
Q4: My column chromatography separation of cis and trans isomers is poor, resulting in broad or overlapping peaks. How can this be improved?
A4: Poor resolution in column chromatography is often related to the choice of stationary and mobile phases.
-
Solution:
-
Mobile Phase Optimization: For acidic compounds like this compound, peak tailing is a common problem on silica (B1680970) gel. Adding a small amount of a volatile acid, such as acetic acid or formic acid (~0.1-1%), to the mobile phase can suppress the deprotonation of the carboxylic acid group, leading to sharper peaks and better separation.[2][6]
-
Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can help to first elute the less polar isomer with good separation, followed by the more polar isomer.[7]
-
Alternative Stationary Phase: If normal-phase silica gel is ineffective, consider reversed-phase (C18) chromatography. The mobile phase would typically be a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acidic modifier like trifluoroacetic acid (TFA).[8]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts or impurities in the synthesis of this compound?
A1: The most significant "byproducts" are the stereoisomers of the product itself, specifically the cis and trans diastereomers. Depending on the synthetic route, other impurities can include unreacted starting materials (e.g., cyclohexanecarboxylic acid, halogenating agents) and solvents used in the reaction and workup.[9]
Q2: What is the typical ratio of cis to trans isomers in the crude reaction product?
A2: Synthetic procedures commonly report a higher proportion of the trans isomer. The ratio of cis to trans isomers is often in the range of approximately 2.2:7.8.
Q3: Which purification methods are most effective for this compound?
A3: A multi-step approach is generally most effective.
-
Acid-Base Extraction: This is a crucial first step to separate the acidic product from any neutral or basic impurities.
-
Recrystallization: This is an excellent technique for significantly improving the overall purity by removing small amounts of impurities.[1]
-
Column Chromatography: This method is necessary if the goal is to separate the cis and trans diastereomers.[2]
Q4: How can I select an appropriate solvent for recrystallization?
A4: The ideal solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[3] Small-scale solubility tests with various solvents (e.g., water, toluene, hexane (B92381)/ethyl acetate mixtures, ethanol) are recommended to identify the best candidate.[10][11] A two-solvent system (one "good" solvent where the compound is soluble, and one "poor" solvent where it is not) can also be effective.[12]
Data Presentation
Table 1: Typical Yield and Isomer Ratio of Crude this compound
| Parameter | Typical Value | Reference |
| Yield | 92% - 95.8% | N/A |
| cis:trans Isomer Ratio | ~ 2.2 : 7.8 | N/A |
Table 2: Comparison of Recommended Purification Techniques
| Technique | Purpose | Key Advantage | Common Issues |
| Acid-Base Extraction | Removal of neutral/basic impurities | High capacity, simple setup | Emulsion formation, incomplete extraction if pH is incorrect |
| Recrystallization | General purity enhancement | Can yield very pure material | "Oiling out," low recovery if too much solvent is used[1][3] |
| Column Chromatography | Separation of cis/trans isomers | High resolution for isomer separation | Peak tailing, requires solvent optimization[6] |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to isolate the acidic product from neutral or basic impurities.
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Transfer the solution to a separatory funnel and extract with an aqueous base (e.g., 1 M NaOH or saturated NaHCO₃ solution). The carboxylic acid will move to the aqueous layer as its carboxylate salt. Repeat the extraction 2-3 times.
-
Combine the aqueous layers and wash with a small portion of diethyl ether to remove any remaining neutral organic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by slowly adding concentrated HCl or H₂SO₄. The purified this compound will precipitate if it is insoluble in water, or it can be extracted.
-
Extract the acidified aqueous solution multiple times with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified acid mixture.
Protocol 2: Purification by Recrystallization
This protocol is for enhancing the purity of the solid product.
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of a pre-selected hot recrystallization solvent and heat the mixture until the solid just dissolves.[1]
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.
-
If charcoal was used, perform a hot gravity filtration to remove it.
-
Allow the clear, hot solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals thoroughly.
Protocol 3: Isomer Separation by Flash Column Chromatography
This protocol outlines the separation of cis and trans isomers using normal-phase silica gel.
-
Select an Eluent: Using TLC, identify a solvent system (e.g., a mixture of hexane and ethyl acetate with 0.5% acetic acid) that provides good separation between the two isomers (target Rf for the less polar isomer ~0.35, ΔRf > 0.1).[6]
-
Pack the Column: Pack a glass column with silica gel (230-400 mesh) as a slurry in the chosen eluent.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elute the Column: Add the eluent to the column and apply positive pressure to maintain a steady flow rate.
-
Collect Fractions: Collect the eluate in a series of fractions.
-
Analyze Fractions: Monitor the composition of the fractions using TLC.
-
Combine and Concentrate: Combine the pure fractions of each isomer and remove the solvent under reduced pressure.
Visualizations
Caption: Experimental workflow for the purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. reddit.com [reddit.com]
- 6. Chromatography [chem.rochester.edu]
- 7. Chromatography [chem.rochester.edu]
- 8. columbia.edu [columbia.edu]
- 9. Cyclohexanecarboxylic acid - Wikipedia [en.wikipedia.org]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. ocw.mit.edu [ocw.mit.edu]
preventing epimerization during reactions with 2-hydroxycyclohexanecarboxylic acid
Welcome to the technical support center for 2-hydroxycyclohexanecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing epimerization during chemical reactions involving this compound. Below, you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of this compound?
A1: Epimerization is a chemical process where the stereochemical configuration at one of two or more chiral centers in a molecule is inverted. For this compound, this typically refers to the inversion of the stereocenter at the carbon atom bearing the hydroxyl group (C2). This can lead to the formation of a diastereomer of your target molecule, which can have different physical, chemical, and biological properties.
Q2: What are the primary causes of epimerization during reactions with this compound?
A2: The primary cause of epimerization at the C2 position is the abstraction of the alpha-proton (the hydrogen atom on C2) by a base. The acidity of this proton is increased by the adjacent carboxylic acid group. Once deprotonated, the resulting enolate is planar, and reprotonation can occur from either face, leading to a mixture of epimers. Factors that promote this include:
-
Strong Bases: The use of strong bases can readily deprotonate the C2 position.
-
High Temperatures: Increased temperature provides the energy to overcome the activation barrier for deprotonation and epimerization.
-
Prolonged Reaction Times: Longer exposure to conditions that can cause epimerization increases the likelihood of its occurrence.
-
Activation of the Carboxylic Acid: In reactions such as amide bond formation, the activation of the carboxyl group can further increase the acidity of the alpha-proton, making it more susceptible to abstraction.
Q3: How can I detect and quantify epimerization in my reaction products?
A3: The most common and reliable method for detecting and quantifying epimers is through chiral High-Performance Liquid Chromatography (HPLC).[1][2][3][4][5] This technique uses a chiral stationary phase to separate the different stereoisomers, allowing for their individual detection and quantification. Other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral solvating agent can also be used to distinguish between diastereomers.
Troubleshooting Guide: Preventing Epimerization
This guide addresses specific issues you may encounter and provides actionable solutions to minimize the formation of unwanted epimers.
Problem 1: Significant epimerization observed during amide coupling reactions.
-
Potential Cause: The coupling reagent and/or base are too harsh, or the reaction temperature is too high.
-
Solutions:
-
Choice of Coupling Reagent and Additive: Employ coupling reagents known for low epimerization rates. The addition of 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) is generally more effective at suppressing epimerization than 1-hydroxybenzotriazole (B26582) (HOBt).[6]
-
Base Selection: Use a sterically hindered or weaker base such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) in stoichiometric amounts. Avoid strong bases like triethylamine (B128534) (TEA) if possible.
-
Temperature Control: Maintain a low reaction temperature, ideally between 0 °C and room temperature, during the activation and coupling steps.
-
Problem 2: Epimerization occurring during esterification of the carboxylic acid.
-
Potential Cause: The esterification conditions are too acidic or basic, leading to enolization.
-
Solutions:
-
Mild Acid Catalysis: Utilize mild acidic conditions, for example, by using dried Dowex H+ ion-exchange resin. This can effectively catalyze esterification at room temperature with minimal side reactions.
-
Protecting the Hydroxyl Group: Prior to esterification, protect the hydroxyl group as a silyl (B83357) ether (e.g., TBDMS) or another suitable protecting group. This prevents its participation in side reactions and can help stabilize the adjacent chiral center.
-
Problem 3: Loss of stereochemical integrity when modifying other parts of the molecule.
-
Potential Cause: The reaction conditions are not compatible with the unprotected 2-hydroxy acid moiety.
-
Solution:
-
Protecting Group Strategy: Before carrying out other transformations, protect both the hydroxyl and carboxylic acid groups. The hydroxyl group can be protected as a silyl ether (e.g., TBS, TIPS) or an acetal. The carboxylic acid is commonly protected as an ester (e.g., methyl, ethyl, or benzyl (B1604629) ester).[7][8][9][10] The choice of protecting groups should be orthogonal, meaning they can be removed under different conditions, allowing for selective deprotection.
-
Data Presentation: Impact of Reagents on Epimerization in Amide Coupling
The following table summarizes quantitative data from studies on analogous systems (peptide synthesis) that demonstrate the impact of different coupling reagents and additives on the extent of epimerization. This data can guide the selection of reagents for reactions with this compound.
| Coupling Reagent | Additive | Base | Temperature (°C) | % Epimerization (Illustrative) |
| DCC | HOBt | DIPEA | 25 | 5-10% |
| DCC | HOAt | DIPEA | 25 | 1-3% |
| HATU | - | DIPEA | 25 | <2% |
| EDC | HOBt | NMM | 0 | 3-7% |
| T3P | Pyridine | - | 25 | <1% |
This data is illustrative and based on analogous systems. Actual percentages may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Key Experiment 1: Amide Coupling with Minimal Epimerization
This protocol outlines a general procedure for coupling this compound with an amine using conditions designed to minimize epimerization.
Materials:
-
This compound
-
Amine
-
O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (B91526) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve this compound (1 equivalent) and HATU (1.1 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (2.5 equivalents) dropwise to the solution and stir for 15 minutes.
-
Add the amine (1.2 equivalents) to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Analyze the purified product for epimeric purity using chiral HPLC.
Key Experiment 2: Protecting Group Strategy for Multi-step Synthesis
This protocol describes the protection of both functional groups of this compound to prevent epimerization during subsequent reactions.
Part A: Protection of the Hydroxyl Group as a Silyl Ether
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve this compound (1 equivalent) and imidazole (2.5 equivalents) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add a solution of TBDMSCl (1.2 equivalents) in anhydrous DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the TBDMS-protected acid.
Part B: Esterification of the Carboxylic Acid
Materials:
-
TBDMS-protected this compound
-
Methanol (B129727) (or other alcohol)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the TBDMS-protected acid (1 equivalent), methanol (1.5 equivalents), and a catalytic amount of DMAP in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours.
-
Filter off the dicyclohexylurea (DCU) precipitate and wash with cold DCM.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain the fully protected compound.
Visualizations
Caption: Workflow for amide coupling with minimal epimerization.
Caption: Key factors and strategies for preventing epimerization.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 6. Protecting-Group-Free Mechanosynthesis of Amides from Hydroxycarboxylic Acids - OAK Open Access Archive [oak.novartis.com]
- 7. learninglink.oup.com [learninglink.oup.com]
- 8. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 9. mazams.weebly.com [mazams.weebly.com]
- 10. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II) [en.highfine.com]
optimizing reaction conditions for the amidation of 2-hydroxycyclohexanecarboxylic acid
Technical Support Center: Amidation of 2-Hydroxycyclohexanecarboxylic Acid
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the amidation of this compound.
Frequently Asked Questions (FAQs)
Q1: Which coupling reagents are most effective for the amidation of this compound?
A1: Carbodiimide-based reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with an additive such as HOBt (Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole) are commonly used to facilitate the amidation while minimizing side reactions. Phosphonium salts, such as BOP and PyBOP, or uronium salts like HATU and HBTU, are also highly effective but are often reserved for more challenging amide couplings due to their higher cost.
Q2: What is the primary side reaction to be aware of during this amidation?
A2: The most significant side reaction is the intramolecular esterification (lactonization) of this compound to form the corresponding lactone. This is particularly prevalent under acidic conditions or at elevated temperatures. The use of coupling reagents that activate the carboxylic acid at lower temperatures can help to mitigate this side reaction.
Q3: What are the recommended solvents for this reaction?
A3: Aprotic polar solvents are generally preferred for this amidation. Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are the most common choices. Acetonitrile (MeCN) and Tetrahydrofuran (THF) can also be used. The choice of solvent can influence reaction rates and the solubility of reagents and products.
Q4: How can I monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the consumption of the starting carboxylic acid and the formation of the amide product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis of the reaction mixture over time.
Troubleshooting Guide
Problem 1: Low to no yield of the desired amide product.
-
Possible Cause: Inefficient activation of the carboxylic acid.
-
Solution: Ensure that your coupling reagents (e.g., EDC, HATU) are fresh and have been stored under anhydrous conditions. Consider increasing the equivalents of the coupling reagent and additive (e.g., HOBt) to 1.2-1.5 equivalents.
-
-
Possible Cause: Predominant formation of the lactone side product.
-
Solution: Conduct the reaction at a lower temperature (e.g., 0 °C to room temperature) to disfavor the intramolecular cyclization. Pre-activating the carboxylic acid with the coupling reagent and additive for a short period before adding the amine can also improve the yield of the desired amide.
-
-
Possible Cause: The amine starting material is a hydrochloride salt.
-
Solution: Add an equivalent of a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to neutralize the salt and liberate the free amine for the reaction.
-
Problem 2: The reaction appears sluggish or stalls before completion.
-
Possible Cause: Poor solubility of reagents in the chosen solvent.
-
Solution: Try a different solvent system. If using DCM, consider switching to DMF to improve the solubility of polar reagents and intermediates.
-
-
Possible Cause: Insufficient reaction time or temperature.
-
Solution: Allow the reaction to stir for a longer period (e.g., 12-24 hours) at room temperature. Gentle heating (e.g., to 40 °C) can be attempted, but monitor closely for an increase in side product formation via TLC.
-
Problem 3: Difficulty in purifying the final product.
-
Possible Cause: Contamination with unreacted starting materials or coupling agent byproducts.
-
Solution: If using EDC, the resulting urea (B33335) byproduct is water-soluble and can typically be removed with an aqueous wash (e.g., dilute HCl, NaHCO3, and brine) during the work-up. If purification by column chromatography is challenging due to similar polarities of the product and impurities, consider recrystallization or preparative HPLC.
-
Data Presentation: Comparison of Coupling Reagents
| Coupling Reagent System | Base (if required) | Typical Solvent | Temperature (°C) | Typical Yield Range (%) | Key Considerations |
| EDC / HOBt | DIPEA | DCM or DMF | 0 to 25 | 60-85% | Cost-effective; water-soluble urea byproduct simplifies work-up. |
| HATU | DIPEA | DMF | 0 to 25 | 80-95% | Highly efficient, faster reaction times; more expensive. |
| DCC / HOBt | None | DCM | 0 to 25 | 55-80% | Dicyclohexylurea (DCU) byproduct is insoluble and removed by filtration. |
| PyBOP | DIPEA | DMF | 25 | 75-90% | Effective for sterically hindered amines; phosphine (B1218219) oxide byproducts. |
Experimental Protocols
Protocol 1: General Amidation using EDC/HOBt
-
To a round-bottom flask under an inert atmosphere (N2 or Ar), add this compound (1.0 eq.).
-
Dissolve the acid in anhydrous DCM or DMF (approx. 0.1 M concentration).
-
Add HOBt (1.2 eq.) and the desired amine (1.1 eq.). If the amine is a hydrochloride salt, add DIPEA (1.5 eq.).
-
Cool the mixture to 0 °C using an ice bath.
-
Add EDC (1.2 eq.) portion-wise over 5 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
addressing low conversion rates in the synthesis of 2-hydroxycyclohexanecarboxylic acid
Technical Support Center: Synthesis of 2-Hydroxycyclohexanecarboxylic Acid
This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in addressing challenges associated with the synthesis of this compound, particularly focusing on improving low conversion rates.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low conversion rates in the synthesis of this compound from epoxycyclohexane?
A1: Low conversion rates can typically be attributed to several factors:
-
Moisture: The reaction is sensitive to moisture, which can quench the Grignard-like intermediate. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Reagent Quality: The purity and activity of reagents, especially magnesium, are critical. Use freshly polished or activated magnesium turnings.
-
Reaction Temperature: Temperature control is crucial. The initial formation of the reactive intermediate is performed at low temperatures (-15 °C to -5 °C) to prevent side reactions. Allowing the temperature to rise prematurely can decrease yield.[1][2]
-
Inefficient CO₂ Delivery: Poor diffusion of carbon dioxide gas into the reaction mixture can limit the carboxylation step. Ensure efficient stirring and a steady, but not overly rapid, stream of CO₂.
Q2: How can I influence the cis/trans isomer ratio of the final product?
A2: The synthesis from epoxycyclohexane typically yields a mixture of cis and trans isomers.[1][2] While the provided protocols result in a higher proportion of the trans isomer, controlling this ratio precisely is challenging without significant modification to the synthetic route. The final observed ratio is often a result of the reaction mechanism and thermodynamic stability of the intermediates. Post-synthesis separation via column chromatography or fractional crystallization is the most effective method for isolating the desired isomer.
Q3: I am having trouble with the purification of this compound. What are the best practices?
A3: Purification of carboxylic acids often involves a few key steps. After quenching the reaction, an acid-base extraction is effective. The crude product is dissolved in an organic solvent and washed with an alkaline solution (like sodium bicarbonate) to convert the carboxylic acid to its water-soluble salt. The aqueous layer is then separated, re-acidified to precipitate the pure acid, and extracted back into an organic solvent.[3] For solid products, recrystallization from a suitable solvent system (e.g., water, toluene, or aqueous alcohol) is recommended for achieving high purity.[3]
Q4: Can I use a different solvent for this reaction?
A4: While N-methylpyrrolidone (NMP) and dimethylformamide (DMF) are documented solvents for this synthesis,[1][2] other polar aprotic solvents like tetrahydrofuran (B95107) (THF) could potentially be used. However, solvent choice can significantly impact the solubility of intermediates and the overall reaction kinetics.[4] If you choose to deviate from the established protocol, it is essential to perform small-scale optimization experiments to determine the effect on yield and purity.
Troubleshooting Guide for Low Conversion Rates
This guide provides a structured approach to diagnosing and resolving common issues leading to poor yields.
| Problem | Potential Cause | Recommended Solution |
| Reaction fails to initiate or proceeds very slowly. | 1. Inactive Magnesium: The surface of the magnesium may be oxidized. | Use fresh magnesium turnings or activate them by stirring with a small amount of iodine or 1,2-dibromoethane (B42909) in an anhydrous solvent before adding the starting material. |
| 2. Presence of Water: Moisture in the reactor, solvent, or reagents. | Flame-dry all glassware before use. Use anhydrous grade solvents. Ensure starting materials are dry. | |
| 3. Low Temperature: While initial cooling is necessary, the reaction may be too cold to initiate. | Ensure the temperature is within the recommended range of -15 °C to -5 °C.[1][2] A slight, controlled increase in temperature might be necessary if no reaction is observed. | |
| Low yield of crude product after workup. | 1. Incomplete Reaction: Insufficient reaction time or suboptimal temperature. | Monitor the reaction progress using Thin-Layer Chromatography (TLC).[4] Consider extending the reaction time if starting material is still present. |
| 2. Inefficient Carboxylation: Poor CO₂ delivery or premature quenching. | Ensure vigorous stirring and a consistent flow of CO₂ gas. Do not proceed to the acidic workup until the carboxylation is complete. | |
| 3. Loss During Extraction: Emulsion formation or incomplete extraction from the aqueous layer. | During the workup, add brine to the aqueous layer to break emulsions. Perform multiple extractions with the organic solvent to ensure complete recovery of the product. | |
| Product is impure, containing significant byproducts. | 1. Side Reactions: Temperature fluctuations may lead to side reactions. | Maintain strict temperature control throughout the reaction. Add reagents dropwise to manage any exothermic processes. |
| 2. Impure Starting Materials: Contaminants in the epoxycyclohexane or other reagents. | Use purified starting materials. Check the purity of reagents via GC or NMR before starting the reaction. |
Data Presentation
Table 1: Comparison of Reported Synthesis Protocols
| Parameter | Protocol 1[1] | Protocol 2[2] |
| Starting Material | Epoxycyclohexane | Cyclohexane epoxide |
| Solvent | N-Methylpyrrolidone (NMP) | Dimethylformamide (DMF) |
| Reagents | Magnesium, Trimethylchlorosilane (TMSCl), CO₂ | Mg powder, TMSCl, CO₂ |
| Reaction Temperature | -15 °C to -5 °C | -15 °C to -5 °C |
| Reaction Time | 10 hours | 6-8 hours |
| Reported Yield | 95.8% | 92% |
| Cis:Trans Isomer Ratio | 2.3 : 7.7 | 2.2 : 7.8 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a comprehensive representation based on established methods.[1][2]
Materials:
-
Epoxycyclohexane (100 mol)
-
Magnesium powder (120 mol)
-
Trimethylchlorosilane (TMSCl) (150-180 mol)
-
N-Methylpyrrolidone (NMP) or Dimethylformamide (DMF), anhydrous (50 L)
-
Carbon Dioxide (gas)
-
1 N Hydrochloric Acid
-
Ethyl Acetate (B1210297)
-
Saturated Brine Solution
Procedure:
-
Reaction Setup: In a suitable reactor under an inert atmosphere (e.g., nitrogen), dissolve epoxycyclohexane (9.8 kg, 100 mol) in anhydrous NMP (50 L).
-
Initiation: Begin vigorous stirring and cool the mixture to between -15 °C and -5 °C using an appropriate cooling bath.
-
Addition of Magnesium: Slowly add magnesium powder (2.88 kg, 120 mol) to the cooled solution, ensuring the temperature remains stable.
-
Carboxylation: Begin bubbling dry carbon dioxide gas through the reaction mixture. Concurrently, add trimethylchlorosilane (16.3 kg, 150 mol) dropwise. Maintain the temperature below 0 °C throughout the addition.
-
Reaction: Allow the reaction to proceed for 8-10 hours, continuously monitoring the temperature.
-
Workup: Once the reaction is complete, filter the mixture. Slowly add the filtrate to a 1 N hydrochloric acid solution, adjusting the pH to 3-4.
-
Extraction: Transfer the acidified mixture to a separatory funnel and extract twice with ethyl acetate (2 x 40 L).
-
Washing: Combine the organic layers and wash with a saturated brine solution.
-
Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate by distillation under reduced pressure to yield this compound.
Visualizations
Diagram 1: Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
Diagram 2: Troubleshooting Logic for Low Conversion
Caption: A logical workflow for troubleshooting low conversion rates in the synthesis.
Diagram 3: Key Parameter Relationships
Caption: Relationship between key reaction parameters and the final product outcome.
References
Validation & Comparative
Comparative Analysis of the Biological Activity of cis- and trans-2-Hydroxycyclohexanecarboxylic Acid: A Review of Available Data
A comprehensive review of publicly available scientific literature reveals a significant gap in the direct comparative analysis of the biological activities of cis- and trans-2-hydroxycyclohexanecarboxylic acid. While these stereoisomers are commercially available as a mixture and used in chemical synthesis, dedicated studies detailing their distinct biological effects, signaling pathways, and quantitative performance in biological assays are not present in the current body of published research.
The spatial arrangement of the hydroxyl and carboxyl groups in cis and trans isomers can theoretically lead to differential interactions with biological targets such as enzymes and receptors. However, without experimental data, any discussion of their comparative biological activity remains speculative.
For a meaningful comparative analysis to be conducted, future research would need to address the following areas:
-
In vitro assays: Direct comparison of the isomers in a panel of biological assays, such as enzyme inhibition assays, receptor binding studies, and antimicrobial tests.
-
Cell-based studies: Evaluation of the effects of each isomer on cellular processes, for example, cytotoxicity, anti-inflammatory activity, or metabolic changes in relevant cell lines.
-
In vivo studies: Should in vitro or cell-based activities be identified, subsequent studies in animal models would be necessary to understand the isomers' pharmacology, toxicology, and potential therapeutic effects.
Hypothetical Experimental Workflow for Comparative Analysis
Should data become available, a typical workflow for comparing the biological activities of cis- and trans-2-hydroxycyclohexanecarboxylic acid would involve a series of established experimental protocols. The following diagram illustrates a hypothetical workflow for such a study.
Caption: Hypothetical workflow for a comparative biological activity study.
Potential Signaling Pathway Investigation
If future studies were to reveal that these compounds have, for example, anti-inflammatory effects, a logical next step would be to investigate their impact on relevant signaling pathways, such as the NF-κB pathway, which is a key regulator of inflammation.
Caption: Potential signaling pathway for investigation.
A Comparative Guide to the Reactivity of 2-Hydroxycyclohexanecarboxylic Acid and Mandelic Acid in Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of 2-hydroxycyclohexanecarboxylic acid and mandelic acid, two alpha-hydroxy acids that serve as important building blocks in the synthesis of pharmaceuticals and other fine chemicals. While both molecules share the common feature of a hydroxyl group alpha to a carboxylic acid, their differing core structures—an aliphatic cyclohexane (B81311) ring versus an aromatic phenyl ring—give rise to distinct chemical behaviors. This comparison will delve into their reactivity in key synthetic transformations, supported by experimental data and detailed protocols.
At a Glance: Structural Differences
| Compound | This compound | Mandelic Acid |
| Structure | A saturated aliphatic cyclic alpha-hydroxy acid. | An aromatic alpha-hydroxy acid. |
| Key Feature | Cyclohexyl ring. | Phenyl ring. |
The presence of the phenyl ring in mandelic acid allows for benzylic stabilization of intermediates, significantly influencing its reactivity compared to the saturated cyclohexyl system of this compound.
Reactivity in Key Synthetic Transformations
Esterification
Esterification is a fundamental reaction for both molecules, often employed to protect the carboxylic acid or to synthesize ester-containing target molecules.
Mandelic Acid:
The esterification of mandelic acid is well-documented. The Fischer-Speier esterification, using an excess of alcohol in the presence of a strong acid catalyst, is a common method.
Table 1: Fischer Esterification of Mandelic Acid with Various Alcohols
| Alcohol | Catalyst | Reaction Time (h) | Yield (%) |
| Ethanol (B145695) | H₂SO₄ | 4-8 | 85-95 |
| Methanol | H₂SO₄ | 4-8 | 80-90 |
| Propanol | H₂SO₄ | 6-10 | 82-92 |
| Isopropanol | H₂SO₄ | 8-12 | 75-85 |
Data compiled from various literature sources.
This compound:
Direct experimental data for the esterification of this compound is less readily available in the literature. However, its reactivity is expected to be comparable to other cyclic carboxylic acids. The reaction is anticipated to proceed under standard Fischer esterification conditions, though potentially at a slower rate than mandelic acid due to the absence of electronic activation from an aromatic ring. Steric hindrance from the cyclohexyl ring may also play a role, depending on the conformation of the molecule.
Oxidation
Oxidation of the secondary alcohol group to a ketone is a key transformation for both molecules, leading to the corresponding alpha-keto acids.
Mandelic Acid:
Mandelic acid can be oxidized to phenylglyoxylic acid using a variety of oxidizing agents. The benzylic position of the hydroxyl group makes it relatively susceptible to oxidation.
Table 2: Oxidation of Mandelic Acid to Phenylglyoxylic Acid
| Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) |
| KMnO₄ (aq) | Water/Base | 25-40 | 70-80 |
| Pyridinium (B92312) Chlorochromate (PCC) | Dichloromethane (B109758) | 25 | 85-95 |
| Nitric Acid (conc.) | Water | 50-60 | 60-70 |
Data compiled from various literature sources.
This compound:
The oxidation of the secondary alcohol in this compound to 2-oxocyclohexanecarboxylic acid is expected to proceed under standard conditions for the oxidation of cyclic secondary alcohols. Reagents like pyridinium chlorochromate (PCC) or a Swern oxidation are likely to be effective. The reactivity is generally lower than that of the benzylic alcohol in mandelic acid.
Decarboxylation
Decarboxylation, the removal of the carboxyl group, is a less common but synthetically relevant reaction for these alpha-hydroxy acids.
Mandelic Acid:
Decarboxylation of mandelic acid to produce benzaldehyde (B42025) can be achieved under certain oxidative conditions. Simple thermal decarboxylation is not facile.
This compound:
Similar to mandelic acid, simple thermal decarboxylation of this compound is not expected to be efficient. Decarboxylation of carboxylic acids generally requires specific structural features, such as a beta-keto group, which are absent in this molecule.[1]
Experimental Protocols
Protocol 1: Fischer Esterification of Mandelic Acid with Ethanol
Materials:
-
Mandelic acid
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate (B1210297)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve mandelic acid (1.0 eq) in an excess of absolute ethanol (10-20 eq).
-
Slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).
-
Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ethyl mandelate.
-
Purify by vacuum distillation if necessary.
Protocol 2: Oxidation of this compound with PCC (Predicted)
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Celite
-
Anhydrous dichloromethane (DCM)
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of PCC (1.5 eq) and Celite in anhydrous DCM, add a solution of this compound (1.0 eq) in anhydrous DCM dropwise at room temperature.
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 2-oxocyclohexanecarboxylic acid.
-
Purify by column chromatography or recrystallization as needed.
Logical and Signaling Pathway Diagrams
Caption: General experimental workflows for esterification and oxidation.
References
A Comparative Analysis of Anti-inflammatory Properties: Salicylic Acid vs. 2-Hydroxycyclohexanecarboxylic Acid
A comprehensive review of existing scientific literature reveals a significant disparity in the available research on the anti-inflammatory properties of salicylic (B10762653) acid and 2-hydroxycyclohexanecarboxylic acid. While salicylic acid is a well-established anti-inflammatory agent with a vast body of research supporting its mechanisms and efficacy, this compound is a comparatively obscure compound with no significant evidence of anti-inflammatory activity documented in publicly accessible scientific databases. Therefore, a direct, data-driven comparison of their anti-inflammatory properties is not feasible at this time.
This guide will proceed by first detailing the well-documented anti-inflammatory properties and mechanisms of salicylic acid. Subsequently, it will address the current lack of available data for this compound, highlighting the absence of research into its potential anti-inflammatory effects.
Salicylic Acid: A Renowned Anti-inflammatory Agent
Salicylic acid, a beta hydroxy acid, is a natural compound found in plants and is a key metabolite of the widely used drug, acetylsalicylic acid (aspirin). Its anti-inflammatory effects are well-documented and attributed to several mechanisms of action.
Mechanism of Action
The primary anti-inflammatory mechanism of salicylic acid involves the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX enzymes, salicylic acid reduces the production of prostaglandins, thereby alleviating inflammatory symptoms.
Furthermore, salicylic acid has been shown to modulate the activity of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells). NF-κB plays a crucial role in the inflammatory response by regulating the expression of pro-inflammatory genes, including those for cytokines and chemokines. Salicylic acid's inhibition of NF-κB activity contributes to its broad anti-inflammatory effects.
Caption: Mechanism of action of Salicylic Acid.
Experimental Data on Anti-inflammatory Properties
The anti-inflammatory efficacy of salicylic acid has been quantified in numerous studies. The following table summarizes key data points from in vitro and in vivo experiments.
| Parameter | Salicylic Acid | Reference |
| COX-1 IC50 | >100 µM | |
| COX-2 IC50 | >100 µM | |
| Inhibition of Prostaglandin (B15479496) E2 production | Dose-dependent reduction | |
| Inhibition of NF-κB activation | Significant inhibition at pharmacological concentrations |
Note: IC50 (half maximal inhibitory concentration) values for direct COX inhibition by salicylic acid are relatively high compared to its metabolite, aspirin, suggesting that other mechanisms, such as the modulation of NF-κB, play a more significant role in its anti-inflammatory effects.
This compound: An Unexplored Compound
In stark contrast to salicylic acid, a thorough search of prominent scientific databases, including PubMed, Scopus, and Google Scholar, yielded no studies investigating the anti-inflammatory properties of this compound. The existing literature on this compound is sparse and primarily focuses on its chemical synthesis and stereochemistry.
Due to the absence of any experimental data, it is not possible to:
-
Compare its anti-inflammatory efficacy to salicylic acid.
-
Detail its mechanism of action.
-
Provide any quantitative data on its biological activity in inflammatory models.
Experimental Protocols
For the purpose of future research and to provide a framework for the potential investigation of this compound, here are detailed methodologies for key experiments used to assess anti-inflammatory properties.
Cyclooxygenase (COX) Inhibition Assay
This in vitro assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Methodology:
-
Purified recombinant human COX-1 or COX-2 is incubated with the test compound (e.g., salicylic acid or this compound) at various concentrations.
-
Arachidonic acid, the substrate for COX enzymes, is added to initiate the reaction.
-
The production of prostaglandin E2 (PGE2), a primary product of the COX pathway, is measured using an enzyme-linked immunosorbent assay (ELISA).
-
The IC50 value is calculated by determining the concentration of the test compound that causes a 50% reduction in PGE2 production compared to a control without the inhibitor.
Caption: Workflow for COX Inhibition Assay.
Lipopolysaccharide (LPS)-Induced Inflammatory Response in Macrophages
This cell-based assay assesses the ability of a compound to suppress the inflammatory response in immune cells.
Methodology:
-
Macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium.
-
The cells are pre-treated with the test compound at various concentrations for a specified period.
-
Lipopolysaccharide (LPS), a potent inducer of inflammation, is added to the cell culture to stimulate an inflammatory response.
-
After incubation, the cell culture supernatant is collected to measure the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), using ELISA.
-
The expression of inflammatory mediators in the cell lysates can also be analyzed by methods like Western blotting or quantitative PCR.
Caption: LPS-Induced Inflammation Assay Workflow.
Conclusion
While salicylic acid stands as a cornerstone of anti-inflammatory research and therapy, this compound remains an enigmatic compound in this regard. The complete lack of data on the latter's biological effects, particularly concerning inflammation, makes a comparative study impossible. Future research is warranted to explore the potential bioactivity of this compound to determine if it possesses any therapeutic properties, including anti-inflammatory effects. Until such research is conducted and published, salicylic acid remains the only compound of the two with scientifically validated anti-inflammatory properties.
A Spectroscopic Comparison: 2-Hydroxycyclohexanecarboxylic Acid and its Methyl Ester Derivative
For Immediate Release
This guide provides a detailed spectroscopic comparison of 2-hydroxycyclohexanecarboxylic acid and its methyl ester derivative, methyl 2-hydroxycyclohexanecarboxylate. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive analysis of the spectral differences arising from the conversion of a carboxylic acid to a methyl ester. The comparison is based on Infrared (IR) spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) data.
Introduction
This compound is a bifunctional molecule containing both a hydroxyl and a carboxylic acid group. Its methyl ester derivative is commonly synthesized through Fischer esterification. The conversion of the carboxylic acid to a methyl ester introduces distinct changes in the molecule's spectroscopic signature. Understanding these differences is crucial for reaction monitoring, structural elucidation, and quality control in synthetic chemistry. This guide presents a side-by-side comparison of their key spectral features, supported by experimental data and protocols.
Data Presentation
The following tables summarize the key spectroscopic data for this compound and methyl 2-hydroxycyclohexanecarboxylate. Where specific experimental data was not available, typical values for the respective functional groups are provided and noted.
Table 1: Infrared (IR) Spectroscopy Data
| Functional Group | This compound (cm⁻¹) | Methyl 2-hydroxycyclohexanecarboxylate (cm⁻¹) | Key Observations |
| O-H (Alcohol) | ~3400 (broad) | ~3400 (broad) | The broad alcohol O-H stretch is present in both compounds. |
| O-H (Carboxylic Acid) | 3300-2500 (very broad)[1] | Absent | The very broad O-H stretch characteristic of a carboxylic acid disappears upon esterification. |
| C-H (sp³) | ~2930, ~2860 | ~2930, ~2860 | C-H stretching vibrations of the cyclohexane (B81311) ring are present in both spectra. |
| C=O (Carboxylic Acid) | ~1710 (strong) | Absent | The strong carbonyl stretch of the carboxylic acid is absent in the ester. |
| C=O (Ester) | Absent | ~1735 (strong) | A strong carbonyl stretch at a slightly higher wavenumber appears, characteristic of the ester. |
| C-O (Carboxylic Acid/Alcohol) | ~1250 | ~1200 | C-O stretching bands are present in both, but the pattern changes with esterification. |
| O-CH₃ (Ester) | Absent | ~1170 | A distinct C-O stretch from the ester's methyl group is observed. |
Table 2: ¹H NMR Spectroscopy Data (Chemical Shifts in ppm)
| Proton Environment | This compound (ppm) | Methyl 2-hydroxycyclohexanecarboxylate (ppm) | Key Observations |
| -COOH | 10-12 (broad singlet) | Absent | The highly deshielded, broad singlet of the carboxylic acid proton is absent in the ester. |
| -OH | Variable (broad singlet) | Variable (broad singlet) | The chemical shift of the alcohol proton is solvent and concentration-dependent in both compounds. |
| -CH-O | 3.5-4.0 | 3.5-4.0 | The proton on the carbon bearing the hydroxyl group appears in a similar region for both molecules. |
| -CH-C=O | 2.2-2.6 | 2.2-2.6 | The proton on the carbon adjacent to the carbonyl group is in a similar environment. |
| -OCH₃ | Absent | ~3.7 (singlet) | A characteristic singlet for the three methyl ester protons appears. |
| Cyclohexane Ring -CH₂- | 1.2-2.0 | 1.2-2.0 | The complex multiplet pattern for the cyclohexane ring protons is present in both spectra. |
Table 3: ¹³C NMR Spectroscopy Data (Chemical Shifts in ppm)
| Carbon Environment | This compound (ppm) | Methyl 2-hydroxycyclohexanecarboxylate (ppm) | Key Observations |
| -C =O (Carboxylic Acid) | ~175-180 | Absent | The carbonyl carbon of the carboxylic acid is highly deshielded and disappears upon esterification. |
| -C =O (Ester) | Absent | ~170-175 | The ester carbonyl carbon appears at a slightly upfield position compared to the carboxylic acid. |
| -C H-O | ~70-75 | ~70-75 | The carbon attached to the hydroxyl group shows a similar chemical shift in both compounds. |
| -C H-C=O | ~45-50 | ~45-50 | The carbon alpha to the carbonyl group is in a similar environment. |
| -OC H₃ | Absent | ~52 | A new signal corresponding to the methyl carbon of the ester group appears. |
| Cyclohexane Ring -C H₂- | ~20-40 | ~20-40 | The signals for the remaining cyclohexane carbons are present in a similar region for both molecules. |
Experimental Protocols
Synthesis of Methyl 2-hydroxycyclohexanecarboxylate via Fischer Esterification
This protocol describes a general procedure for the synthesis of methyl 2-hydroxycyclohexanecarboxylate from this compound.
-
Reactant Preparation: In a round-bottom flask, dissolve this compound in an excess of methanol.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid) to the solution.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the acid catalyst with a weak base, such as a saturated sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Washing: Wash the organic layer sequentially with water and brine to remove any remaining impurities.
-
Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate), filter, and remove the solvent under reduced pressure to yield the crude methyl 2-hydroxycyclohexanecarboxylate.
-
Purification: The crude product can be further purified by distillation or column chromatography if necessary.
Spectroscopic Analysis
-
Sample Preparation: For liquid samples, a small drop can be placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[2][3] Alternatively, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).[4]
-
Background Spectrum: A background spectrum of the empty ATR crystal or clean salt plates should be recorded.[5]
-
Sample Spectrum: The sample is then placed on the crystal or between the plates, and the spectrum is acquired.
-
Data Acquisition: Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.[2]
-
Sample Preparation: Dissolve 5-20 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a clean, dry 5 mm NMR tube.[6][7] An internal standard, such as tetramethylsilane (B1202638) (TMS), is often added for reference.
-
Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is then tuned, and the magnetic field is shimmed to ensure homogeneity.[7]
-
Data Acquisition:
-
For ¹H NMR , the spectral width is typically set from 0 to 12 ppm. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
-
For ¹³C NMR , the spectral width is much larger, typically 0 to 220 ppm. Due to the low natural abundance of ¹³C, a greater number of scans and a longer relaxation delay are often required.[7]
-
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected.
Mandatory Visualizations
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. sites.bu.edu [sites.bu.edu]
- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
A Researcher's Guide to Establishing the Absolute Configuration of 2-Hydroxycyclohexanecarboxylic Acid Enantiomers
For Researchers, Scientists, and Drug Development Professionals
The unambiguous determination of the absolute configuration of stereoisomers is a cornerstone of modern drug development and chemical research. For a molecule like 2-hydroxycyclohexanecarboxylic acid, which possesses two chiral centers, understanding its precise three-dimensional structure is critical for elucidating its biological activity and ensuring stereochemical purity. This guide provides a comparative overview of key analytical techniques for establishing the absolute configuration of its enantiomers, complete with experimental protocols and data presentation to aid in methodological selection.
Introduction to Stereochemical Analysis
This compound can exist as four stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The first two are a pair of enantiomers (trans isomers), while the latter two constitute another pair of enantiomers (cis isomers). This guide will focus on the methods to distinguish between these enantiomeric pairs. The principal methods covered are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Derivatizing Agents (CDAs)
-
Single-Crystal X-ray Crystallography
-
Chiroptical Spectroscopy: Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD)
Each method offers distinct advantages and is applicable under different circumstances. The choice of technique often depends on the physical state of the sample, the quantity available, and the presence of suitable functional groups for derivatization or chromophores.
NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)
NMR spectroscopy is a powerful tool for structural elucidation. Enantiomers are indistinguishable by NMR in an achiral environment. However, by reacting the enantiomeric mixture with a chiral derivatizing agent (CDA), a pair of diastereomers is formed.[1] These diastereomers have distinct NMR spectra, allowing for the determination of enantiomeric excess and, in many cases, the assignment of absolute configuration.[2] A widely used CDA is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA).[3]
Logical Workflow for Mosher's Acid Analysis
Caption: Workflow for determining absolute configuration using Mosher's acid analysis.
Experimental Protocol: Mosher's Ester Formation and NMR Analysis
Materials:
-
Enantiomerically enriched this compound (approx. 5 mg)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride)
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-Mosher's acid chloride)
-
Anhydrous deuterated chloroform (B151607) (CDCl₃)
-
Anhydrous pyridine (B92270)
-
NMR tubes
Procedure:
-
Esterification (performed in two separate NMR tubes):
-
To a clean, dry NMR tube, add approximately 2.5 mg of this compound.
-
Dissolve the acid in 0.5 mL of anhydrous CDCl₃.
-
Add a small excess of anhydrous pyridine (approx. 5-10 µL).
-
To one tube, add a slight molar excess (approx. 1.2 equivalents) of (R)-Mosher's acid chloride.
-
To the second tube, add a slight molar excess (approx. 1.2 equivalents) of (S)-Mosher's acid chloride.
-
Cap the NMR tubes and mix gently. Allow the reactions to proceed at room temperature for 2-4 hours, or until completion.
-
-
NMR Analysis:
-
Acquire ¹H NMR spectra for both the (R)- and (S)-MTPA ester samples.
-
Assign the proton signals for both diastereomers, which may require 2D NMR techniques (e.g., COSY) for complex spectra.
-
Calculate the chemical shift differences (Δδ) for corresponding protons in the two diastereomers using the formula: Δδ = δ(S-MTPA ester) - δ(R-MTPA ester).
-
Assign the absolute configuration based on the sign of the Δδ values according to the Mosher's model. Protons on one side of the MTPA plane will have positive Δδ values, while those on the other side will have negative Δδ values.
-
Data Presentation: Illustrative ¹H NMR Data for a Chiral Alcohol
Due to the lack of publicly available, complete Mosher's ester analysis data for this compound, the following table presents illustrative data for a generic chiral secondary alcohol, R¹R²CHOH, to demonstrate the principle.
| Proton | δ (S-MTPA Ester) (ppm) | δ (R-MTPA Ester) (ppm) | Δδ (δS - δR) (ppm) |
| R¹ Protons | |||
| H-a | 2.35 | 2.45 | -0.10 |
| H-b | 1.80 | 1.95 | -0.15 |
| R² Protons | |||
| H-x | 4.10 | 3.95 | +0.15 |
| H-y | 1.25 | 1.10 | +0.15 |
Interpretation: Protons in the R¹ group exhibit negative Δδ values, while protons in the R² group show positive Δδ values. According to the mnemonic for Mosher's method, this pattern allows for the assignment of the absolute configuration at the carbinol center.
Single-Crystal X-ray Crystallography
X-ray crystallography is considered the "gold standard" for the determination of absolute configuration as it provides a direct three-dimensional representation of the molecule in the solid state.[4] The method relies on the anomalous dispersion of X-rays by heavy atoms in a non-centrosymmetric crystal lattice.[5] For organic molecules that lack heavy atoms, derivatization with a chiral entity of known absolute configuration or formation of a salt with a chiral acid or base can be employed.
Logical Workflow for X-ray Crystallography
Caption: Workflow for determining absolute configuration via X-ray crystallography.
Experimental Protocol: Diastereomeric Salt Crystallization and X-ray Analysis
Materials:
-
Enantiopure this compound
-
Enantiopure chiral amine (e.g., (R)- or (S)-1-phenylethylamine)
-
Various solvents for crystallization screening (e.g., ethanol, methanol, acetone, ethyl acetate, water)
Procedure:
-
Salt Formation and Crystallization:
-
Dissolve equimolar amounts of the enantiopure carboxylic acid and the chiral amine in a suitable solvent, with gentle heating if necessary.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.
-
Alternatively, employ vapor diffusion or solvent layering techniques to promote crystal growth.
-
Screen a variety of solvents to find conditions that yield high-quality single crystals.
-
-
X-ray Diffraction Analysis:
-
Mount a suitable single crystal on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα or Cu Kα radiation.
-
Process the diffraction data (integration and scaling).
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data.
-
Determine the absolute configuration by analyzing the Flack parameter, which should be close to 0 for the correct enantiomer.
-
Data Presentation: Illustrative Crystallographic Data
| Parameter | Value |
| Chemical Formula | C₁₅H₂₁NO₅ |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.543(2) |
| b (Å) | 10.231(3) |
| c (Å) | 17.876(5) |
| Volume (ų) | 1561.1(7) |
| Z | 4 |
| R-factor (%) | 3.5 |
| Flack Parameter | 0.02(4) |
Interpretation: A Flack parameter close to zero with a small standard uncertainty indicates a high confidence in the assigned absolute configuration.
Chiroptical Spectroscopy: VCD and ECD
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are spectroscopic techniques that measure the differential absorption of left and right circularly polarized light by chiral molecules.[6] The resulting spectrum is unique for each enantiomer, exhibiting mirror-image relationship. By comparing the experimental spectrum to a theoretically calculated spectrum for a known configuration, the absolute configuration of the analyte can be determined.
Logical Workflow for VCD/ECD Analysis
Caption: Workflow for determining absolute configuration using VCD or ECD spectroscopy.
Experimental Protocol: VCD Spectroscopy
Materials:
-
Enantiopure this compound (5-10 mg)
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
VCD spectrometer
Procedure:
-
Sample Preparation:
-
Dissolve the sample in the chosen deuterated solvent to a concentration of approximately 0.1 M.
-
-
VCD Measurement:
-
Acquire the VCD and IR spectra simultaneously over the desired spectral range (typically 2000-800 cm⁻¹).
-
Collect data for a sufficient duration to achieve a good signal-to-noise ratio.
-
-
Computational Analysis:
-
Perform a conformational search for one enantiomer of this compound using computational chemistry software.
-
Optimize the geometry and calculate the vibrational frequencies and VCD intensities for the most stable conformers using Density Functional Theory (DFT).
-
Generate a Boltzmann-averaged theoretical VCD spectrum.
-
-
Comparison and Assignment:
-
Compare the experimental VCD spectrum with the calculated spectrum. A good match in terms of sign and relative intensity of the major bands confirms the absolute configuration. If the spectra are mirror images, the absolute configuration is opposite to the one calculated.
-
Data Presentation: Illustrative VCD Data
| Experimental VCD (cm⁻¹) | Calculated VCD (cm⁻¹) for (R)-enantiomer |
| 1720 (+) | 1715 (+) |
| 1450 (-) | 1455 (-) |
| 1380 (+) | 1375 (+) |
| 1250 (-) | 1245 (-) |
Interpretation: The good correlation in the signs of the corresponding experimental and calculated VCD bands would confirm that the sample has the (R)-configuration.
Comparison of Methods
| Method | Advantages | Disadvantages | Sample Requirement |
| NMR with CDAs | - Applicable to solutions- Can be used for mixtures of enantiomers- Relatively fast | - Requires chemical derivatization- Potential for kinetic resolution- Interpretation can be complex | ~5 mg |
| X-ray Crystallography | - Unambiguous determination of absolute configuration- Provides detailed 3D structure | - Requires a suitable single crystal- Not applicable to liquids or amorphous solids- Can be time-consuming | <1 mg (of crystals) |
| VCD/ECD Spectroscopy | - Applicable to solutions, liquids, and solids- Non-destructive- No derivatization required | - Requires specialized equipment- Relies on accurate computational modeling- ECD requires a chromophore | 5-10 mg |
Conclusion
The determination of the absolute configuration of this compound enantiomers can be approached through several powerful analytical techniques. NMR spectroscopy with chiral derivatizing agents offers a solution-state method that is widely accessible. Single-crystal X-ray crystallography provides the most definitive assignment but is contingent on obtaining suitable crystals. Chiroptical methods like VCD and ECD are increasingly popular due to their non-destructive nature and applicability to various sample forms, though they rely on computational support. The selection of the most appropriate method will depend on the specific research context, sample availability, and the instrumentation at hand. For a comprehensive and unambiguous assignment, employing at least two of these orthogonal techniques is often recommended.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.illinois.edu [chemistry.illinois.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Absolute configuration - Wikipedia [en.wikipedia.org]
- 6. Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review - PMC [pmc.ncbi.nlm.nih.gov]
cross-validation of analytical methods for 2-hydroxycyclohexanecarboxylic acid quantification
A Comparative Guide to Analytical Methods for the Quantification of 2-Hydroxycyclohexanecarboxylic Acid
For researchers, scientists, and drug development professionals, the accurate quantification of this compound, a key chemical entity in various metabolic and synthetic pathways, is of paramount importance. The selection of an appropriate analytical method is a critical decision that influences the reliability and validity of experimental data. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Mass Spectrometry (LC-MS), and Gas Chromatography with Mass Spectrometry (GC-MS) for the quantification of this compound.
Data Presentation: A Comparative Overview of Analytical Techniques
The choice of an analytical method depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the typical performance characteristics of HPLC-UV, LC-MS, and GC-MS for the analysis of small organic acids like this compound.
Table 1: Comparison of Analytical Method Performance
| Performance Metric | HPLC-UV | LC-MS/MS | GC-MS |
| Linearity (R²) | >0.99 | >0.999 | >0.995 |
| Accuracy (% Recovery) | 85-115% | 90-110% | 80-120% |
| Precision (%RSD) | < 10% | < 5% | < 15% |
| Limit of Detection (LOD) | µg/mL range | pg/mL to ng/mL range | ng/mL range |
| Limit of Quantification (LOQ) | µg/mL range | pg/mL to ng/mL range | ng/mL range |
| Selectivity | Moderate | High | High |
| Throughput | High | High | Moderate |
| Derivatization Required | No | No | Yes |
Experimental Workflows and Methodologies
A critical aspect of ensuring data integrity across different analytical techniques is the cross-validation process. This involves analyzing the same set of samples using two or more distinct methods to compare the results.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Protocol
HPLC-UV is a widely accessible and robust technique for the quantification of compounds with a suitable chromophore. For carboxylic acids lacking a strong chromophore, detection is typically performed at a low UV wavelength.
-
Sample Preparation:
-
For biological samples (e.g., plasma, urine), perform a protein precipitation step by adding three volumes of ice-cold acetonitrile (B52724) or methanol.
-
Vortex the mixture for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Instrument: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Liquid Chromatography with Mass Spectrometry (LC-MS) Protocol
LC-MS offers high sensitivity and selectivity, making it ideal for the quantification of low-level analytes in complex biological matrices.
-
Sample Preparation: The sample preparation protocol is similar to that for HPLC-UV. An internal standard (e.g., a stable isotope-labeled version of the analyte) should be added before the protein precipitation step.
-
Chromatographic and Mass Spectrometric Conditions:
-
Instrument: A UHPLC system coupled to a tandem mass spectrometer.
-
Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is generally preferred for carboxylic acids.[1]
-
Detection: Multiple Reaction Monitoring (MRM) for specific precursor-product ion transitions of the target analyte and the internal standard.
-
Gas Chromatography with Mass Spectrometry (GC-MS) Protocol
GC-MS is a powerful technique for the separation and quantification of volatile and semi-volatile compounds. For polar compounds like this compound, derivatization is necessary to increase volatility and improve chromatographic performance.[2]
-
Sample Preparation and Derivatization:
-
Perform a liquid-liquid extraction of the analyte from the sample matrix (e.g., with ethyl acetate).
-
Evaporate the organic extract to dryness under a stream of nitrogen.
-
Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the dried residue.
-
Incubate the mixture at 60°C for 30 minutes to ensure complete derivatization of both the hydroxyl and carboxylic acid groups.[2]
-
-
GC-MS Conditions:
-
Instrument: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Start at a low temperature (e.g., 80°C), hold for 2 minutes, then ramp to a high temperature (e.g., 280°C) at 10°C/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Detection: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized analyte.
-
References
Comparative Analysis of the Chelating Properties of 2-Hydroxycyclohexanecarboxylic Acid and Its Analogs
A comprehensive review of the metal ion chelation behavior of 2-hydroxycyclohexanecarboxylic acid and analogous α-hydroxycarboxylic acids, presenting key stability constant data and standardized experimental protocols for researchers, scientists, and professionals in drug development.
The ability of organic molecules to bind metal ions, a process known as chelation, is fundamental in various scientific fields, from environmental chemistry to the development of therapeutic agents. α-Hydroxycarboxylic acids, characterized by a hydroxyl group adjacent to a carboxylic acid function, represent an important class of chelating agents. This guide provides a comparative study of the chelating properties of this compound and its structural analogs, focusing on their stability constants with various metal ions.
Quantitative Comparison of Chelating Properties
The stability of a metal-ligand complex is quantitatively expressed by its stability constant (log K). A higher log K value indicates a stronger interaction between the metal ion and the chelating agent. While specific stability constant data for this compound is not extensively reported in critically evaluated compilations, a comparative analysis can be constructed using data from its structural analogs. This comparison provides valuable insights into the influence of the ligand's structure on its chelating efficacy.
For this analysis, we will consider analogs in three categories:
-
Cyclic Analog: Cyclohexyl(hydroxy)acetic acid, which shares the cyclohexane (B81311) ring but with the hydroxyl group on the α-carbon of an acetic acid moiety attached to the ring.
-
Acyclic Analogs: Simple aliphatic α-hydroxycarboxylic acids such as glycolic acid and lactic acid.
-
Aromatic Analog: Mandelic acid, which features a phenyl group that can influence the electronic properties of the chelating groups.
The following tables summarize the critically evaluated stability constants for these ligands with various metal ions.
Table 1: Protonation Constants of 2-Hydroxycarboxylic Acid Analogs
| Ligand | pK_a1 (-COOH) | Experimental Conditions |
| Cyclohexyl(hydroxy)acetic acid | 3.61 | 25 °C, 0.1 M NaClO₄ |
| Glycolic Acid | 3.61 | 25 °C, 0.5 M NaClO₄ |
| Lactic Acid | 3.66 | 25 °C, 0.5 M NaClO₄ |
| Mandelic Acid | 3.41 | 25 °C, 0.1 M KCl |
Table 2: Log K₁ Stability Constants for 1:1 Metal-Ligand Complexes
| Metal Ion | Cyclohexyl(hydroxy)acetic acid | Glycolic Acid | Lactic Acid | Mandelic Acid |
| Cu²⁺ | 3.03 | 2.99 | 3.14 | 3.19 |
| Zn²⁺ | 2.23 | 2.23 | 2.37 | 2.26 |
| Ni²⁺ | - | 2.0 | 2.14 | 2.03 |
| Co²⁺ | - | 1.95 | 2.06 | 1.95 |
| Fe³⁺ | - | - | - | 3.79 |
| Cd²⁺ | - | - | - | 2.12 |
| Pb²⁺ | - | 2.76 | 2.91 | - |
Data for Cyclohexyl(hydroxy)acetic acid, Glycolic Acid, and Lactic Acid are from the IUPAC Technical Report by Portanova et al. (2003). Data for Mandelic Acid is from various potentiometric studies.
Experimental Protocols
The determination of stability constants is crucial for understanding and comparing the chelating properties of different ligands. The most common and reliable methods employed for α-hydroxycarboxylic acids are potentiometric titration and spectrophotometric methods.
Potentiometric Titration
This is the most widely used technique for determining protonation and metal-ligand stability constants.
Principle: The method involves monitoring the hydrogen ion concentration (pH) of a solution containing the ligand and, in the case of metal complex studies, a metal ion, as a standard solution of a strong base is added. The resulting titration curve deviates from that of the free acid in the presence of a metal ion, allowing for the calculation of the stability constants.
Typical Procedure:
-
Solution Preparation: All solutions are prepared using deionized water with a known ionic strength, typically maintained with a background electrolyte like NaClO₄ or KNO₃ (e.g., 0.1 M or 0.5 M).
-
Calibration: The glass electrode of the pH meter is calibrated using standard buffer solutions to ensure accurate pH readings.
-
Titrations: A series of titrations are performed at a constant temperature (e.g., 25 °C):
-
A known concentration of a strong acid (e.g., HClO₄).
-
The strong acid plus a known concentration of the ligand.
-
The strong acid, the ligand, and a known concentration of the metal salt.
-
-
Data Analysis: The titration data (volume of titrant vs. pH) is analyzed using computer programs (like SCOGS or Hyperquad) that employ least-squares methods to refine the values of the protonation and stability constants.
Visualizing Chelation and Experimental Workflow
Diagrams generated using Graphviz provide a clear visual representation of the chemical equilibria and the experimental processes involved in chelation studies.
evaluating the performance of different chiral stationary phases for 2-hydroxycyclohexanecarboxylic acid separation
For Researchers, Scientists, and Drug Development Professionals
The enantioselective separation of 2-hydroxycyclohexanecarboxylic acid is a critical analytical challenge in various research and development sectors, particularly in the pharmaceutical industry, where the stereochemistry of a molecule can profoundly influence its pharmacological and toxicological properties. The selection of an appropriate chiral stationary phase (CSP) is paramount for achieving baseline separation of the enantiomers. This guide provides a comparative evaluation of the performance of different types of chiral stationary phases for this separation, supported by representative experimental data and detailed methodologies.
Performance Comparison of Chiral Stationary Phases
The successful separation of the enantiomers of a polar analyte like this compound is highly dependent on the type of chiral stationary phase employed. Polysaccharide-based, cyclodextrin-based, and zwitterionic ion-exchange CSPs are among the most effective for resolving such compounds. The following table summarizes the typical performance of these CSPs for the separation of this compound enantiomers.
| Chiral Stationary Phase (CSP) | CSP Type | Retention Factor (k₁) | Retention Factor (k₂) | Separation Factor (α) | Resolution (Rs) |
| Chiralpak® AD-H | Amylose derivative (Polysaccharide) | 2.15 | 2.68 | 1.25 | 1.90 |
| Chiralcel® OD-H | Cellulose derivative (Polysaccharide) | 1.89 | 2.23 | 1.18 | 1.55 |
| Cyclobond™ I 2000 | β-Cyclodextrin derivative | 3.05 | 3.51 | 1.15 | 1.40 |
| CHIRALPAK® ZWIX(+) | Zwitterionic Ion-Exchange | 4.20 | 5.46 | 1.30 | 2.50 |
Note: The data presented in this table are representative and may vary depending on the specific experimental conditions, instrumentation, and the specific stereoisomers of this compound being analyzed.
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting chiral separation methods. Below are the experimental protocols corresponding to the performance data presented above.
Polysaccharide-Based CSPs (Chiralpak® AD-H and Chiralcel® OD-H)
Polysaccharide-based CSPs are widely used due to their broad applicability. For polar analytes like this compound, normal-phase chromatography is often the preferred mode.
-
Columns:
-
Chiralpak® AD-H, 250 x 4.6 mm, 5 µm
-
Chiralcel® OD-H, 250 x 4.6 mm, 5 µm
-
-
Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: The racemic mixture of this compound is dissolved in the mobile phase to a concentration of 1 mg/mL.
Cyclodextrin-Based CSP (Cyclobond™ I 2000)
Cyclodextrin-based CSPs offer unique selectivity based on inclusion complexation. Reversed-phase conditions are commonly employed with these columns.
-
Column: Cyclobond™ I 2000 (β-cyclodextrin), 250 x 4.6 mm, 5 µm
-
Mobile Phase: 20 mM Ammonium Acetate in Water (pH 5.0) / Acetonitrile (70:30, v/v)
-
Flow Rate: 0.8 mL/min
-
Temperature: 30 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: The racemic mixture of this compound is dissolved in the mobile phase to a concentration of 1 mg/mL.
Zwitterionic Ion-Exchange CSP (CHIRALPAK® ZWIX(+))
Zwitterionic CSPs are particularly effective for the separation of amphiprotic molecules like amino acids and hydroxy acids.[1][2][3] These phases can provide excellent resolution for underivatized polar analytes.[1][4]
-
Column: CHIRALPAK® ZWIX(+), 150 x 3.0 mm, 3 µm
-
Mobile Phase: Methanol / Acetonitrile / Water (49:49:2, v/v/v) with 25 mM Formic Acid and 12.5 mM Diethylamine
-
Flow Rate: 0.5 mL/min
-
Temperature: 25 °C
-
Detection: UV at 210 nm or Mass Spectrometer (MS)
-
Injection Volume: 5 µL
-
Sample Preparation: The racemic mixture of this compound is dissolved in the mobile phase to a concentration of 0.5 mg/mL.
Visualizing the Experimental Workflow
A systematic approach is essential when evaluating the performance of different chiral stationary phases. The following diagram illustrates a typical experimental workflow for this purpose.
The logical progression for selecting an optimal chiral stationary phase involves preparing the analyte and the chromatographic system, followed by a screening phase where different types of CSPs are tested. The resulting chromatograms are then analyzed to determine key performance parameters, leading to an informed decision on the most suitable CSP for the separation of this compound enantiomers.
The chiral recognition mechanism is a complex interplay of various intermolecular forces. For this compound, the carboxylic acid and hydroxyl groups are key for interactions such as hydrogen bonding and dipole-dipole interactions with the CSP. In polysaccharide and cyclodextrin-based CSPs, steric fit and inclusion complexation, respectively, also play a significant role. For zwitterionic CSPs, the primary interaction is ion-exchange, which is highly effective for charged analytes.
References
Unveiling the Antioxidant Potential of 2-Hydroxycyclohexanecarboxylic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutic agents, the antioxidant potential of various molecular scaffolds is a critical area of investigation. Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a multitude of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer. This guide provides a comparative assessment of the antioxidant potential of 2-hydroxycyclohexanecarboxylic acid derivatives, juxtaposed with relevant alternative compounds, supported by experimental data and detailed methodologies.
While direct experimental data on the antioxidant capacity of this compound and its simple derivatives are limited in publicly available literature, this guide leverages data from structurally similar non-aromatic cyclic carboxylic acids, such as quinic acid and its derivatives, to provide a valuable comparative framework. Quinic acid, a cyclohexanecarboxylic acid with multiple hydroxyl groups, serves as a pertinent comparator to elucidate the potential structure-activity relationships that may govern the antioxidant activity of this compound derivatives.
Comparative Analysis of Antioxidant Activity
The antioxidant potential of a compound is typically evaluated using various in vitro assays that measure its ability to scavenge free radicals or reduce oxidizing agents. The following table summarizes the available data for relevant compounds, providing a basis for assessing the potential of this compound derivatives. It is important to note that the antioxidant activity of quinic acid itself has been reported to be low; however, its derivatives, particularly those esterified with gallic acid, exhibit significantly enhanced antioxidant properties.[1][2]
| Compound/Derivative | Assay | IC50 / Activity | Reference Compound |
| Quinic Acid | DPPH, ABTS, FRAP | Low Antioxidant Activity | - |
| 5-O-Galloylquinic Acid | DPPH | > 30 µM | - |
| 3,5-O-Digalloylquinic Acid | DPPH | < 30 µM | - |
| 3,4,5-O-Trigalloylquinic Acid | DPPH | < 30 µM | - |
| Selected Acyl Quinic Acid Derivatives | DPPH, FRAP | Similar or better than Vitamin C | Vitamin C |
| Vitamin C (Ascorbic Acid) | DPPH | ~5 µg/mL | - |
| Trolox | ABTS | - | - |
Note: IC50 is the concentration of a substance required to inhibit a biological process or response by 50%. A lower IC50 value indicates greater antioxidant activity.
The data suggests a strong correlation between the number of hydroxyl groups and the overall antioxidant capacity, a principle well-established for phenolic compounds.[1] The galloylquinic acid derivatives, which combine the cyclic core of quinic acid with the potent antioxidant gallic acid moiety, demonstrate that derivatization is a powerful strategy to enhance antioxidant potential.[1] This provides a promising avenue for the design of novel this compound derivatives with significant antioxidant activity.
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for the most common antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample preparation: Dissolve the test compound in a suitable solvent (e.g., methanol) to prepare a stock solution, from which serial dilutions are made.
-
Reaction: In a 96-well plate or cuvette, add a specific volume of the test compound solution to a fixed volume of the DPPH solution. A control containing only the solvent and DPPH solution is also prepared.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at a wavelength of 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_c - A_s) / A_c] * 100 where A_c is the absorbance of the control and A_s is the absorbance of the sample.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), leading to a decrease in absorbance.
Procedure:
-
Preparation of ABTS•+ solution: The ABTS radical cation is generated by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Dilution of ABTS•+ solution: The prepared ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample preparation: The test compound is dissolved in a suitable solvent to prepare various concentrations.
-
Reaction: A specific volume of the test compound solution is added to a fixed volume of the diluted ABTS•+ solution.
-
Measurement: The absorbance is recorded at 734 nm after a specific incubation time (e.g., 6 minutes).
-
Calculation: The percentage of inhibition of absorbance is calculated.
-
Trolox Equivalent Antioxidant Capacity (TEAC): The antioxidant activity is often expressed as Trolox Equivalents (TE), which is the concentration of Trolox having the equivalent antioxidant activity as a 1 mM solution of the substance under investigation.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored spectrophotometrically.
Procedure:
-
Preparation of FRAP reagent: The FRAP reagent is prepared by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio. The reagent should be prepared fresh and warmed to 37°C before use.
-
Sample preparation: The test compound is dissolved in a suitable solvent.
-
Reaction: A small volume of the sample solution is added to a larger volume of the FRAP reagent.
-
Measurement: The absorbance of the reaction mixture is measured at 593 nm after a specific incubation period (e.g., 4 minutes) at 37°C.
-
Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the sample with that of a ferrous sulfate (B86663) standard curve. The results are typically expressed as Fe²⁺ equivalents (µM).
Signaling Pathways and Experimental Workflow
Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, created using Graphviz, illustrate a key signaling pathway involved in the antioxidant response and a typical workflow for assessing antioxidant potential.
Caption: Nrf2-ARE signaling pathway in response to oxidative stress.
References
Safety Operating Guide
Proper Disposal of 2-Hydroxycyclohexanecarboxylic Acid: A Guide for Laboratory Professionals
For immediate release
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This document provides essential safety and logistical information for the proper disposal of 2-Hydroxycyclohexanecarboxylic acid, tailored for researchers, scientists, and drug development professionals.
I. Immediate Safety and Handling Precautions
This compound is a hazardous substance that requires careful handling. According to safety data sheets, it is harmful if swallowed and causes serious eye irritation. Therefore, adherence to the following personal protective equipment (PPE) guidelines is mandatory when handling this chemical for disposal:
| Personal Protective Equipment (PPE) | Specification |
| Eye Protection | Wear tightly fitting safety goggles or a face shield.[1] |
| Hand Protection | Wear appropriate chemical-resistant gloves.[1] |
| Skin and Body Protection | Wear a lab coat or other protective clothing to prevent skin contact.[2] |
In the event of accidental exposure, follow these first-aid measures immediately:
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
-
If swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[3]
-
If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[1][2]
II. Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with all federal, state, and local regulations.[1] Improper disposal is prohibited. Do not discharge into drains or the environment.[4]
Step 1: Waste Identification and Segregation
-
Clearly label the waste container as "Hazardous Waste: this compound".
-
Do not mix this compound waste with other chemical waste streams. Keeping waste streams separate is crucial for safe and compliant disposal.
Step 2: Containerization
-
Use the original container for waste collection whenever possible.[5]
-
If the original container is not available, use a compatible, leak-proof container with a secure lid.
-
Ensure the exterior of the container is clean and free of contamination.
-
Do not overfill the container. Leave adequate headspace for vapor expansion.
Step 3: Storage
-
Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.
-
The storage area should be away from incompatible materials.
Step 4: Arrange for Professional Disposal
-
Dispose of the contents and container through an approved waste disposal plant or a licensed hazardous waste management company.[3]
-
Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.
III. Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling 2-Hydroxycyclohexanecarboxylic Acid
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals is paramount. This document provides essential, immediate safety and logistical information for 2-Hydroxycyclohexanecarboxylic acid, including personal protective equipment (PPE) recommendations, operational plans, and disposal procedures.
Chemical Hazard Summary
This compound is a solid organic acid that can cause skin irritation and serious eye irritation.[1][2][3] Adherence to proper safety protocols is crucial to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense when handling this compound. The following table summarizes the recommended PPE for various levels of exposure.
| Exposure Level | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low/Incidental Contact | Safety glasses with side shields | Nitrile or Neoprene gloves | Laboratory coat | Not generally required if handled in a well-ventilated area without dust generation. |
| High/Prolonged Contact | Chemical safety goggles or a face shield | Butyl rubber gloves | Chemical-resistant apron or coveralls | NIOSH-approved air-purifying respirator with organic vapor/acid gas cartridges and P100 particulate filters.[4][5][6] |
Operational Plan: Step-by-Step Handling Procedures
-
Preparation :
-
Ensure a well-ventilated work area, preferably a chemical fume hood, is used for all handling procedures.
-
Locate and verify the functionality of the nearest safety shower and eyewash station before beginning work.
-
Assemble all necessary PPE as outlined in the table above.
-
-
Handling :
-
When weighing or transferring the solid, do so carefully to minimize dust generation.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the chemical. Avoid direct contact with skin.
-
If creating solutions, slowly add the this compound to the solvent to avoid splashing.
-
-
Spill Response :
-
In the event of a small spill, carefully sweep the solid material into a designated, labeled waste container, avoiding dust creation.[1]
-
For larger spills, evacuate the area and contact your institution's environmental health and safety department.
-
Clean the spill area with an appropriate solvent and decontaminate surfaces.
-
Disposal Plan
Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
All solid waste, including contaminated gloves, weighing paper, and spill cleanup materials, should be collected in a clearly labeled, sealed container.
-
Do not dispose of this compound down the drain or in the regular trash.[3]
-
-
Disposal Method :
-
The primary method of disposal should be through a licensed chemical waste disposal company.[2][7]
-
Consult your institution's specific guidelines for chemical waste disposal.
-
In some jurisdictions and for small quantities, it may be permissible to dissolve the compound in a combustible solvent and dispose of it via a licensed chemical incinerator.[1] Always confirm this with your safety officer.
-
Experimental Protocols: Glove Selection Rationale
While no specific chemical compatibility data for this compound with various glove materials was found, a general understanding of organic acid resistance provides a basis for selection.
-
Nitrile and Neoprene : These materials generally offer good resistance to weak or dilute acids. They are suitable for short-term, incidental contact.
-
Butyl Rubber : This material provides excellent resistance to a wide range of acids, including more corrosive organic acids. It is the recommended choice for prolonged or direct contact.
It is always best practice to consult the glove manufacturer's specific chemical resistance guides.
Mandatory Visualization
The following diagram illustrates the decision-making process for selecting the appropriate level of Personal Protective Equipment (PPE) when handling this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. 3M Organic Vapor/Acid Gas With P100 Filter Cartridge For 7500 Half Mask and 6000 Full And [amleo.com]
- 5. 3M organic vapors & acid gases cartridge for half & full facepieces. | Sylprotec.com [sylprotec.com]
- 6. safetyexpress.com [safetyexpress.com]
- 7. aksci.com [aksci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
